molecular formula C6H5N3O B1527117 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1330756-29-0

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

カタログ番号: B1527117
CAS番号: 1330756-29-0
分子量: 135.12 g/mol
InChIキー: AFEBWVKEOTYSTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 1330756-29-0) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery. This compound features a pyrimidine core, a privileged structure in the development of bioactive molecules. Its significant research value is demonstrated by its application as a key precursor in the synthesis of novel dihydropyrimidine-based compounds with documented antiproliferative properties. Peer-reviewed research has utilized this specific pyrimidine derivative to create molecules that show promising activity against a panel of human cancer cell lines, including lung (A 549), colon (HT 29), and breast (MDA-MB 231) cancers . With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g/mol, it is characterized for reliable use in synthetic pathways . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to appropriate safety protocols, including the use of personal protective equipment.

特性

IUPAC Name

1-methyl-6-oxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-4-8-3-5(2-7)6(9)10/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEBWVKEOTYSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural Mastery of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: A Senior Application Scientist’s Guide to Scaffold Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I approach molecular design not merely as a series of reactions, but as the strategic engineering of chemical space. 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS: 1330756-29-0) is a masterclass in such engineering. It is not an end-product, but a highly functionalized, versatile dihydropyrimidine (DHPM) building block [1].

This whitepaper deconstructs the structural logic, mechanistic derivatization, and pharmacological deployment of this critical scaffold, providing researchers with field-proven, self-validating protocols for advanced drug development.

Physicochemical Profiling & Structural Logic

To utilize a scaffold effectively, one must understand the electronic and steric forces governing its reactivity. The 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile core is defined by its highly polarized ring system.

Quantitative Data Summary

The following table summarizes the foundational physicochemical and spectral metrics used to validate the integrity of this scaffold and its immediate precursors [1, 2].

Property / MetricValue / SpecificationMechanistic Significance
CAS Number 1330756-29-0Unique identifier for the base scaffold.
Molecular Formula C₆H₅N₃ODefines the baseline atomic composition.
Molecular Weight 135.12 g/mol Low molecular weight ensures high ligand efficiency (LE) in downstream analogs.
IR: C≡N Stretch 2200 – 2241 cm⁻¹Confirms the presence of the electron-withdrawing C5-carbonitrile group.
IR: C=O Stretch 1650 – 1681 cm⁻¹Validates the 6-oxo moiety, critical for hydrogen bond acceptor interactions.
¹H NMR: N-CH₃ Shift δ 3.16 – 3.44 ppm (singlet)Confirms successful N1-methylation, locking the tautomeric state.
Structure-Activity Relationship (SAR) Logic

The true power of this molecule lies in its functional group arrangement. The C5-carbonitrile (-CN) acts as a potent electron-withdrawing group (EWG). By pulling electron density away from the pyrimidine ring, it dramatically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, rendering the C2 and C4 positions highly susceptible to nucleophilic attack. Simultaneously, the N1-methyl group locks the pyrimidine ring into a specific "oxo" tautomeric form, preventing N1/N3 proton migration and ensuring strict regioselectivity during downstream derivatization [3].

SAR_Logic Core 1-Methyl-6-oxo-1,6-dihydro- pyrimidine-5-carbonitrile N1 N1-Methylation Locks tautomeric form Core->N1 C5 C5-Carbonitrile (-CN) Enhances C2 electrophilicity Core->C5 C2 C2-Substitution Drives biological activity Core->C2 C4 C4-Aryl Group Tunes lipophilicity Core->C4

Figure 1: Structure-Activity Relationship (SAR) mapping of the functionalized pyrimidine scaffold.

Mechanistic Derivatization Pathways

The 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold is predominantly utilized via its 2-methylsulfanyl or 2-thioxo precursors. By exploiting the electrophilicity of the C2 position, researchers can generate a vast library of biologically active compounds.

  • Hydrazinolysis (SNAr): Nucleophilic aromatic substitution at C2 using hydrazine hydrate yields 2-hydrazinyl derivatives. This is the critical gateway reaction for further cyclization [2].

  • Triazolo-pyrimidine Fusion: The 2-hydrazinyl intermediate can undergo cyclocondensation with formic acid or acetic anhydride to form rigid, planar [1,2,4]triazolo[4,3-α]pyrimidine systems, which are known for their antioxidant and anti-inflammatory properties [3].

  • Schiff Base Condensation: Reacting the 2-hydrazinyl group with substituted benzaldehydes yields hydrazone (Schiff base) derivatives, which exhibit profound antimicrobial efficacy [4].

SyntheticWorkflow Precursor 2-Methylsulfanyl Precursor Intermediate 2-Hydrazinyl-1-methyl-6-oxo- 1,6-dihydropyrimidine- 5-carbonitrile Precursor->Intermediate Reflux in EtOH (- CH3SH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate SNAr at C2 Triazolo Triazolo[4,3-a]pyrimidine Derivatives Intermediate->Triazolo Formic Acid / Acetic Anhydride SchiffBase Schiff Base Derivatives Intermediate->SchiffBase Aromatic Aldehydes (Condensation)

Figure 2: Synthetic pathways of the 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, protocols must be designed as self-validating systems. The following methodology details the synthesis of the critical 2-hydrazinyl-1-methyl-6-oxo-4-(substituted)-1,6-dihydropyrimidine-5-carbonitrile intermediate [2, 3].

Step-by-Step Methodology: Hydrazinolysis at C2

Objective: Convert the 2-methylsulfanyl precursor into the highly reactive 2-hydrazinyl intermediate via an SNAr mechanism.

  • Reagent Preparation: Suspend 10 mmol of the 1-methyl-2-(methylsulfanyl)-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile precursor in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen as a polar protic solvent. It stabilizes the highly polarized Meisenheimer complex transition state during the SNAr reaction without acting as a competing nucleophile (which water might do at elevated temperatures).

  • Nucleophilic Addition: Add 30 mmol (a 3-fold molar excess) of 80% hydrazine hydrate dropwise to the suspension.

    • Causality: The excess hydrazine serves a dual purpose: it acts as the primary nucleophile attacking the C2 carbon, and it functions as a base to sequester the evolving methanethiolate leaving group, driving the reaction equilibrium forward.

  • Thermal Activation & Self-Validation: Heat the mixture to reflux (approx. 78°C). Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Chloroform:Toluene or Acetone:n-Hexane mobile phase.

    • Self-Validation: The reaction is complete (typically 6–12 hours) when the higher Rf spot of the lipophilic methylsulfanyl precursor completely disappears, replaced by a lower Rf spot corresponding to the more polar, hydrogen-bonding hydrazinyl product.

  • Quenching & Isolation: Pour the hot reaction mixture directly into 100 g of crushed ice under vigorous stirring.

    • Causality: The sudden thermal shock and the introduction of a highly polar aqueous environment rapidly decrease the solubility of the organic product, forcing instantaneous precipitation and preventing the formation of thermodynamic side-products.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold distilled water to remove unreacted hydrazine, and recrystallize from a DMF/Ethanol mixture to yield pure yellow crystals. Validate via IR (look for the emergence of a broad -NH/-NH₂ doublet near 3299–3339 cm⁻¹) [2].

Pharmacological Deployment

The derivatization of the 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold has yielded compounds with exceptional therapeutic profiles, validating its status as a privileged structure in drug discovery.

  • Antimicrobial & Antifungal Agents: When the scaffold is converted into Schiff bases (e.g., 2-(2-(3-Ethoxy-4-hydroxybenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile), it exhibits potent in vitro antibacterial activity that surpasses standard drugs like Ampicillin. Furthermore, these derivatives show significant antifungal efficacy against Aspergillus niger and Candida albicans [4].

  • Anticancer Therapeutics: By reacting the 2-hydrazinyl intermediate with various 1-propen-1-ones (Claisen-Schmidt condensation products), researchers have synthesized pyrazoline-fused derivatives. These complex architectures demonstrate marked antiproliferative activity against specific human cancer cell lines, most notably HT 29 (colon carcinoma) and MDA-MB 231 (triple-negative breast cancer) [5].

References

  • ChemBK Chemical Database. "1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS: 1330756-29-0) Physico-chemical Properties." ChemBK.[Link]

  • Bhalgat, C. M., & Ramesh, B. (2014). "Synthesis and Antifungal Screening of Novel Pyrimidine-carbonitriles." Asian Journal of Research in Chemistry, 7(11), 931-935.[Link]

  • Bhalgat, C. M., Ali, M. I., Ramesh, B., & Ramu, G. (2014). "Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity." Arabian Journal of Chemistry, 7(6), 986-993.[Link]

  • Al-Ostoot, F. H., et al. (2024). "A Convenient and Practical Synthesis of Novel Pyrimidine Derivatives and its Therapeutic Potential." Letters in Drug Design & Discovery (Bentham Science Publishers).[Link]

  • Ghorab, M. M., et al. (2014). "Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity." European Journal of Medicinal Chemistry (via PMC/NIH).[Link]

Strategic Synthesis and Application of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

The 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. It serves as the critical backbone for a wide array of bioactive molecules, including potent antiproliferative agents, antimicrobial compounds, and targeted kinase inhibitors[1][2].

The strategic value of this core lies in its precise functionalization:

  • The C5-Carbonitrile Group: Acts as a strong electron-withdrawing moiety that stabilizes the pyrimidine ring and provides essential hydrogen-bonding interactions with target proteins (such as CDK4 in anticancer applications)[3].

  • The N1-Methyl and C2-Hydrazinyl Substitutions: Break the symmetry of the pyrimidine ring, enhancing solubility and providing a highly reactive nucleophilic handle for downstream cyclization or derivatization[4][5].

This guide details the mechanistic pathways, starting material selection, and validated experimental protocols required to synthesize this core from basic precursors.

Mechanistic Pathway & Starting Material Selection

The construction of the 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile core relies on a robust, bottom-up synthetic strategy beginning with a modified Biginelli Multicomponent Reaction (MCR) , followed by regioselective alkylation and nucleophilic substitution[4][5].

As a Senior Application Scientist, I emphasize that the selection of starting materials is not arbitrary; it is dictated by the required chemical reactivity of the intermediates.

  • Aromatic Aldehydes (The Electrophilic Core): The choice of aldehyde (e.g., benzaldehyde, thiophene-2-carbaldehyde) dictates the C4-substituent of the final pyrimidine. The electronic nature of this aryl group fundamentally tunes the downstream pharmacological activity and receptor binding affinity[2][4].

  • Ethyl Cyanoacetate (The C5 Contributor): Selected over standard β -keto esters because its active methylene group readily undergoes Knoevenagel condensation, while simultaneously installing the critical C5-carbonitrile group directly into the ring structure[4].

  • Thiourea (The Leaving Group Precursor): Thiourea is deliberately chosen over urea. The resulting 2-thioxo intermediate allows for facile S-alkylation. The newly formed methylthio group ( −SCH3​ ) is an exceptionally good leaving group, enabling efficient downstream nucleophilic displacement by hydrazines—a reaction that would be significantly harder with an oxygen analog[5][6].

Synthesis Workflow Visualization

Pathway cluster_sm Starting Materials SM1 Aromatic Aldehyde Step1 Biginelli Condensation (KOH, EtOH, Δ) SM1->Step1 SM2 Ethyl Cyanoacetate SM2->Step1 SM3 Thiourea SM3->Step1 Int1 4-Aryl-6-oxo-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carbonitrile Step1->Int1 Step2 Regioselective Dimethylation (MeI, K2CO3, DMF) Int1->Step2 Int2 1-Methyl-2-(methylthio)-6-oxo-4-aryl- 1,6-dihydropyrimidine-5-carbonitrile Step2->Int2 Step3 Nucleophilic Substitution (NH2NH2·H2O, EtOH, Δ) Int2->Step3 Product 2-Hydrazinyl-1-methyl-6-oxo-4-aryl- 1,6-dihydropyrimidine-5-carbonitrile Step3->Product

Caption: Mechanistic workflow for the synthesis of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Core Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. In-process controls (like TLC) and visual cues (precipitation) ensure that each step is mechanistically complete before proceeding[3][7].

Protocol 1: Trimolecular Condensation (Synthesis of the 2-Thiouracil Core)
  • Causality: Potassium hydroxide (KOH) acts as a base catalyst to deprotonate ethyl cyanoacetate, initiating Knoevenagel condensation with the aldehyde. Subsequent Michael addition of thiourea and intramolecular cyclization yields the tetrahydropyrimidine core[1][4].

  • Procedure:

    • Equimolar amounts (0.01 mol) of the appropriate aromatic aldehyde, ethyl cyanoacetate, and thiourea are dissolved in absolute ethanol (30 mL).

    • Add catalytic KOH and reflux the mixture.

    • Validation: Monitor via TLC (Ethyl Acetate:Hexane). Upon disappearance of starting materials, pour the hot mixture into crushed ice. The immediate formation of a solid precipitate validates successful cyclization. Filter, wash with water, and recrystallize from ethanol[1].

Protocol 2: Regioselective Dimethylation
  • Causality: Methyl iodide (MeI) is used in the presence of anhydrous K2​CO3​ and Dimethylformamide (DMF). DMF, a polar aprotic solvent, leaves the nucleophilic anions (thiolate and N1-amide) unsolvated and highly reactive. S-methylation occurs first kinetically, followed by N1-methylation, yielding the dimethylated intermediate[4][5].

  • Procedure:

    • Dissolve the intermediate from Protocol 1 (10 mmol) in DMF (20 mL) and add anhydrous K2​CO3​ (30 mmol).

    • Add Methyl Iodide (25 mmol) dropwise under continuous stirring at room temperature.

    • Validation: Stir for 4-6 hours. Pour into ice-cold water. The separation of a solid product confirms methylation. Filter and recrystallize from a DMF-ethanol mixture[5][6].

Protocol 3: Nucleophilic Substitution (Hydrazinolysis)
  • Causality: Hydrazine hydrate is a powerful alpha-effect nucleophile. Refluxing the dimethylated intermediate in ethanol results in a targeted nucleophilic attack at the highly electrophilic C2 position, displacing methanethiol gas and yielding the 2-hydrazinyl derivative[5][7].

  • Procedure:

    • Mix the dimethylated compound (10 mmol) and 80% hydrazine hydrate (30 mmol) in absolute ethanol (30 mL).

    • Reflux the mixture until completion (typically 6-12 hours).

    • Validation: Evolution of methanethiol gas (distinct odor) indicates reaction progress. Pour onto crushed ice. The isolated yellow crystals are validated via FT-IR, looking for the retention of the C≡N stretch (~2200 cm⁻¹) and the appearance of NH/NH2​ bands (~3300 cm⁻¹)[4][7].

Quantitative Data & Yield Optimization

The efficiency of the synthesis heavily depends on the electronic nature of the C4-aryl substituent. Below is a summarized data table comparing the yields and melting points of various derivatives synthesized via this exact pathway[5].

Compound StageC4-Aryl Substituent (R-Group)Yield (%)Melting Point (°C)Molecular Formula
Dimethylated Intermediate Phenyl62%148–150 C13​H11​N3​OS
Dimethylated Intermediate 3-Methoxyphenyl66%175–178 C14​H13​N3​O2​S
Dimethylated Intermediate 3,4,5-Trimethoxyphenyl59%210–212 C16​H17​N3​O4​S
Hydrazinyl Derivative Phenyl71%275–277 C12​H11​N5​O
Hydrazinyl Derivative 3-Methoxyphenyl70%280–283 C13​H13​N5​O2​

Data indicates that electron-donating groups (e.g., methoxy) slightly improve the yield of the initial methylation step, while the hydrazinolysis step remains consistently high-yielding across various substituents[5].

Downstream Applications in Drug Development

Once the 2-hydrazinyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile core is isolated, it acts as a branching node for synthesizing complex drug candidates:

  • Antiproliferative Pyrazolines: Reacting the hydrazine moiety with various 1-propenones (Claisen-Schmidt condensation products) yields dihydropyrazol-1-yl derivatives. These compounds have demonstrated significant cytotoxicity against human colon (HT 29) and breast (MDA-MB 231) cancer cell lines[2].

  • Triazolopyrimidines for Inflammation: Cyclization of the hydrazinyl group using formic acid or acetic anhydride yields fused [1,2,4]triazolo[4,3-α]pyrimidine-6-carbonitriles, which are actively investigated for their potent antioxidant and anti-inflammatory properties[5].

  • Schiff Bases for Antimicrobial Activity: Condensation with substituted aromatic aldehydes yields azomethine (Schiff base) derivatives, which exhibit broad-spectrum antibacterial and antifungal activities[1][4].

References

  • Padmashali, B., et al. (2019). "Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties." Journal of Applied Pharmaceutical Science.
  • Hamouda, A. M., & Mohamed, K. O. (2015). "Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives." Der Pharma Chemica.
  • "Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity." (2010). Arabian Journal of Chemistry.
  • "Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity." PMC (nih.gov).
  • "Design, Synthesis, Characterization and Antimicrobial Activity of 1,6-dihydro-2-methyl-4-(substituted)-6-oxopyrimidine-5." (2020). Open Access Journal.
  • "Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]..." (2022). ResearchGate.
  • "Synthesis and Antifungal Screening of Novel Pyrimidine-carbonitriles." (2014). Asian Journal of Research in Chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS No. 1330756-29-0) represents a core heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine ring is a fundamental component of nucleic acids and a privileged structure in a vast array of pharmacologically active compounds, exhibiting anticancer, antiviral, and antimicrobial properties. The strategic placement of the N-methyl, oxo, and carbonitrile functionalities on this dihydropyrimidine core offers a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Key Spectroscopic Features

The structural framework of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile forms the basis for interpreting its spectroscopic data. The key structural motifs that give rise to characteristic spectroscopic signals are the N-methyl group, the α,β-unsaturated carbonyl system within the dihydropyrimidine ring, the nitrile group, and the protons and carbons of the heterocyclic ring.

Figure 1: Chemical structure of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. Based on data from substituted analogues, the ¹H NMR spectrum of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in a solvent like DMSO-d₆ is predicted to show two distinct singlets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H2~8.0 - 8.5Singlet1H
N-CH₃~3.3 - 3.5Singlet3H

Table 1: Predicted ¹H NMR Spectral Data for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Interpretation of the ¹H NMR Spectrum
  • H2 Proton: The proton at the C2 position of the pyrimidine ring is expected to resonate as a singlet in the downfield region of the spectrum (δ 8.0 - 8.5 ppm). Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen atom and the overall aromatic character of the ring.

  • N-CH₃ Protons: The three protons of the N-methyl group are predicted to appear as a sharp singlet at approximately δ 3.3 - 3.5 ppm. This chemical shift is consistent with a methyl group attached to a nitrogen atom within a heterocyclic system. For instance, in 4-(benzo[b]thiophen-2-yl)-2-(3-(4-bromophenyl)-5-(2-bromophenyl)-1H-pyrazol-1-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the N-CH₃ signal appears at δ 3.44 ppm[1].

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile would display six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C6 (C=O)~160 - 165
C2~150 - 155
C4~145 - 150
C5~90 - 95
C (C≡N)~115 - 120
N-CH₃~30 - 35

Table 2: Predicted ¹³C NMR Spectral Data for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C6): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 160 - 165 ppm. This is a characteristic chemical shift for a carbonyl group in an α,β-unsaturated system.

  • Pyrimidine Ring Carbons (C2, C4, C5): The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C2 and C4, being adjacent to nitrogen atoms, are expected to be more deshielded than C5. The C5 carbon, situated between the carbonyl and nitrile groups, is predicted to be significantly more shielded.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the region of δ 115 - 120 ppm.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon is expected to appear in the upfield region of the spectrum, around δ 30 - 35 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is expected to show strong absorption bands corresponding to the C=O and C≡N stretching vibrations.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N Stretch~2220 - 2230Strong
C=O Stretch~1660 - 1680Strong
C=C & C=N Stretch~1550 - 1650Medium to Strong
C-H Stretch (aromatic & aliphatic)~2900 - 3100Medium

Table 3: Predicted IR Spectral Data for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Interpretation of the IR Spectrum
  • Nitrile (C≡N) Stretch: A strong and sharp absorption band around 2220 - 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. In various substituted pyrimidine-5-carbonitriles, this band is consistently observed in this region[1][2][3].

  • Carbonyl (C=O) Stretch: The carbonyl group of the α,β-unsaturated lactam system will give rise to a strong absorption band in the range of 1660 - 1680 cm⁻¹. This is a characteristic frequency for such a system and is well-documented for related pyrimidine derivatives[1][2][3].

  • Ring Vibrations (C=C & C=N): The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to appear in the 1550 - 1650 cm⁻¹ region.

  • C-H Stretches: The C-H stretching vibrations of the pyrimidine ring proton and the N-methyl group will be observed in the 2900 - 3100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the molecular formula is C₆H₅N₃O, which corresponds to a molecular weight of 135.12 g/mol .

Predicted Mass Spectrum
  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 135.

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include the loss of CO (m/z = 107), HCN (m/z = 108), or the methyl radical (m/z = 120). A detailed analysis of the fragmentation pattern would provide further confirmation of the structure. In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion can be determined, providing a highly accurate confirmation of the elemental composition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives. These protocols are based on standard procedures reported for similar compounds[4][5].

¹H and ¹³C NMR Spectroscopy

A Sample Preparation B NMR Spectrometer Setup A->B Transfer to NMR tube C Data Acquisition B->C Insert sample D Data Processing C->D FID signal

Figure 2: Experimental workflow for NMR spectroscopy.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse program.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

A Sample Preparation (KBr Pellet) B IR Spectrometer Setup A->B Place pellet in holder C Data Acquisition B->C Acquire spectrum D Data Analysis C->D Identify characteristic peaks

Figure 3: Experimental workflow for IR spectroscopy.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • IR Spectrometer Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

A Sample Preparation B Mass Spectrometer Setup A->B Infuse sample C Data Acquisition B->C Ionize and analyze D Data Analysis C->D Mass spectrum

Figure 4: Experimental workflow for Mass Spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrometer Setup:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • For high-resolution mass spectrometry, determine the exact mass and elemental composition of the molecular ion.

Conclusion

The spectroscopic characterization of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is fundamental to its application in drug discovery and development. While a complete experimental dataset for this specific molecule is not currently available, a comprehensive analysis of its substituted analogues provides a solid foundation for predicting and interpreting its ¹H NMR, ¹³C NMR, IR, and mass spectra. This technical guide has outlined the expected spectroscopic features, provided detailed interpretations, and presented robust experimental protocols for the acquisition of high-quality data. By following these guidelines, researchers and scientists can confidently characterize this and related pyrimidine derivatives, paving the way for the development of new and innovative therapeutic agents.

References

  • Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 117-124. Available from: [Link]

  • Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125. Available from: [Link]

  • Kalyankar, T. M., et al. (2020). Design, Synthesis, Characterization and Antimicrobial Activity of 1,6-dihydro-2-methyl-4-(substituted)-6-oxopyrimidine-5-carbonitrile derivatives. International Research Journal of Science & Engineering, Special Issue A7, 127-133. Available from: [Link]

  • Thanki, P., & Vora, J. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 59B(1), 81-90. Available from: [Link]

Sources

IR spectrum of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: An In-Depth FT-IR Analysis

Executive Summary

Pyrimidine-5-carbonitrile architectures are privileged scaffolds in modern drug discovery, frequently utilized in the design of antiproliferative, antimicrobial, and anti-inflammatory agents[1][2]. The core structure, 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, presents a unique electronic environment due to the interplay between the electron-withdrawing cyano group, the lactam carbonyl, and the N-methylated pyrimidine ring. This technical guide provides a comprehensive framework for the Infrared (IR) spectroscopic characterization of this scaffold, detailing the mechanistic causality behind specific vibrational modes and establishing a self-validating protocol for accurate spectral acquisition.

Structural Dynamics and Vibrational Causality

The IR spectrum of a molecule is a direct macroscopic readout of its quantum mechanical vibrational states. For 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the spectral fingerprint is dictated by specific structural features:

  • N-Methylation (Position 1): The presence of the methyl group at the N1 position strictly locks the pyrimidine ring in the lactam (6-oxo) tautomeric form. This prevents lactam-lactim tautomerization. Consequently, the IR spectrum exhibits a sharp, highly intense C=O stretching band and completely lacks the broad O-H stretching band (typically seen around 3200-3400 cm⁻¹ in non-methylated analogs)[3].

  • Cyano Group Conjugation (Position 5): The C≡N group is directly attached to the sp² hybridized carbon of the pyrimidine ring. This extended π-conjugation delocalizes electron density, slightly weakening the C≡N bond compared to isolated aliphatic nitriles. As a result, the nitrile stretching frequency is red-shifted, typically appearing between 2190 cm⁻¹ and 2220 cm⁻¹ rather than the standard 2240-2260 cm⁻¹ range[1][4].

  • Pyrimidine Ring Vibrations: The skeletal C=C and C=N stretching modes are highly coupled. The asymmetry introduced by the oxo and cyano substituents enhances the dipole moment change during these vibrations, resulting in strong absorption bands in the 1580-1620 cm⁻¹ region[4].

Quantitative IR Band Assignments

Based on empirical data from synthesized 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives, the table below summarizes the critical diagnostic absorption bands.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Literature Observed (cm⁻¹)Mechanistic Causality / Notes
C≡N (Nitrile) Stretching2210 – 22602193 – 2214Red-shifted due to π-conjugation with the pyrimidine ring[1][4].
C=O (Lactam) Stretching1650 – 17001660 – 1681Locked in lactam form by N1-methylation; strong dipole moment[1].
C=N / C=C Ring Stretching1550 – 16201583 – 1616Coupled asymmetric stretching of the heterocyclic core[4].
C-H (Aliphatic) Asym/Sym Stretch2850 – 29602848 – 2953Corresponds to the N-CH₃ group[1][4].
C-H (Aromatic) Stretching3000 – 31003055 – 3064sp² hybridized C-H stretching from the pyrimidine/aryl rings[1].

Logical Relationship of Vibrational Modes

The following diagram illustrates the causal relationship between the structural features of the 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold and its resulting IR spectral profile.

G N1 1-Methyl-6-oxo-1,6-dihydropyrimidine -5-carbonitrile Scaffold N2 N-Methylation (Pos 1) Locks Lactam Form N1->N2 N3 Cyano Group (Pos 5) Conjugated with Ring N1->N3 N4 Sharp C=O Stretch (~1660-1681 cm⁻¹) N2->N4 N6 Absence of Broad O-H (No Lactim Tautomer) N2->N6 N5 Shifted C≡N Stretch (~2193-2214 cm⁻¹) N3->N5 N7 Enhanced Dipole Moment Strong IR Absorbance N3->N7

Fig 1: Structural causality of IR vibrational modes in the pyrimidine-5-carbonitrile scaffold.

Standardized Experimental Protocol for FT-IR Analysis

To ensure high-fidelity, reproducible spectral data, the following self-validating methodology must be strictly adhered to when analyzing pyrimidine-5-carbonitrile derivatives synthesized via Biginelli-type multicomponent reactions[5][6].

  • Step 1: Sample Desiccation

    • Action: Store the purified compound in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for a minimum of 24 hours prior to analysis.

    • Causality: Pyrimidine derivatives can be hygroscopic. Absorbed atmospheric moisture introduces broad, intense O-H stretching artifacts in the 3200-3500 cm⁻¹ region. This can obscure critical secondary amine (if present in substituents) or aromatic overtone bands.

  • Step 2: Matrix Preparation (KBr Pellet Method)

    • Action: Accurately weigh 1-2 mg of the analyte and 100-150 mg of spectroscopic-grade Potassium Bromide (KBr). Triturate the mixture thoroughly in an agate mortar until a fine, homogenous powder is achieved.

    • Causality: KBr is completely transparent in the mid-IR region (4000-400 cm⁻¹). Fine grinding minimizes the Christiansen effect (anomalous dispersion and scattering of light by large particles), ensuring sharp, well-defined absorption peaks.

  • Step 3: Pellet Pressing

    • Action: Transfer the triturated mixture to a stainless-steel die. Apply 10 tons of pressure using a hydraulic press for 2-3 minutes under a continuous vacuum.

    • Causality: The vacuum removes trapped air from the matrix. Without vacuum, air pockets create opaque inclusions that cause severe baseline drift and degrade the signal-to-noise ratio.

  • Step 4: Instrument Calibration & Background Subtraction

    • Action: Prior to sample analysis, acquire a background scan using a blank, pure KBr pellet under identical instrumental parameters.

    • Causality: This is a critical self-validating step. It actively subtracts the interferograms of atmospheric water vapor and carbon dioxide, ensuring that the final spectrum represents only the quantum vibrational modes of the target molecule[1].

  • Step 5: Spectral Acquisition and Processing

    • Action: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 consecutive scans. Apply a baseline correction algorithm post-acquisition.

    • Causality: Averaging multiple scans improves the signal-to-noise ratio proportionally to the square root of the number of scans. A resolution of 4 cm⁻¹ is optimal for solid-state organic molecules, providing sufficient detail to resolve closely overlapping bands, such as the C=C and C=N stretches in the pyrimidine ring[4].

References

  • Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives - Der Pharma Chemica Source: Der Pharma Chemica URL:[Link]

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease - SCIRP Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis of the title compounds (1a-18a) | Download Scientific Diagram - ResearchGate Source: ResearchGate URL:[Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active molecules, including nucleic acids, and its derivatives have demonstrated a wide range of pharmacological activities.[1] The structural elucidation and characterization of such compounds are paramount for understanding their chemical behavior, metabolic fate, and mechanism of action. Mass spectrometry stands as a cornerstone analytical technique for providing detailed molecular weight information and invaluable structural insights through the analysis of fragmentation patterns.[2]

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. As a Senior Application Scientist, this document synthesizes established principles of mass spectrometry with practical, field-proven insights to offer a robust framework for researchers. We will delve into the theoretical underpinnings of ionization and fragmentation, provide detailed experimental protocols, and present a logical analysis of the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Chemical Properties of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

A thorough understanding of the analyte's chemical properties is fundamental to developing a sound analytical method.

PropertyValue
Molecular Formula C₆H₅N₃O
Molecular Weight 135.13 g/mol
Monoisotopic Mass 135.0433 u
Structure A pyrimidine ring with a methyl group at the N1 position, a carbonyl group at the C6 position, and a nitrile group at the C5 position.

Part 1: Ionization & Fragmentation: A Tale of Two Techniques

The choice of ionization technique is a critical first step in mass spectrometric analysis and is dictated by the analyte's properties and the desired information. For a moderately polar and thermally stable molecule like 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.

Electron Ionization (EI) Mass Spectrometry: The Hard Ionization Approach

EI is a classic, robust ionization technique that involves bombarding the analyte in the gas phase with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and extensive fragmentation, providing a detailed "fingerprint" of the molecule.

The fragmentation of pyrimidine derivatives under EI is characterized by the initial loss of small, stable neutral molecules, followed by the cleavage of the heterocyclic ring.[1] For 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the following fragmentation pathways are proposed:

  • Loss of Carbon Monoxide (CO): A common fragmentation for pyrimidinones is the expulsion of a CO molecule from the carbonyl group.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as HCN.

  • Loss of a Methyl Radical (•CH₃): The N-methyl group can be lost as a methyl radical.

  • Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can lead to a variety of smaller, characteristic ions.

EI_Fragmentation M [M]⁺• (m/z 135) F1 [M - CO]⁺• (m/z 107) M->F1 - CO F2 [M - HCN]⁺• (m/z 108) M->F2 - HCN F3 [M - CH₃]⁺ (m/z 120) M->F3 - •CH₃ F4 [M - CO - HCN]⁺• (m/z 80) F1->F4 - HCN

Caption: Proposed EI fragmentation of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Advantage

ESI is a soft ionization technique ideal for polar molecules. It generates protonated molecules ([M+H]⁺) with minimal fragmentation in the source, making it excellent for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing structural information.

The fragmentation of protonated pyrimidine derivatives in the gas phase is highly dependent on the site of protonation. For 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, protonation is likely to occur at the N3 nitrogen or the carbonyl oxygen. The subsequent fragmentation upon collisional activation would likely involve:

  • Loss of Isocyanic Acid (HNCO): A characteristic fragmentation of protonated uracil and its derivatives.

  • Loss of Acetonitrile (CH₃CN): Rearrangement and loss of the N1-methyl and C5-nitrile groups.

  • Loss of Carbon Monoxide (CO): From the protonated carbonyl group.

ESI_Fragmentation MH [M+H]⁺ (m/z 136) F1 [M+H - HNCO]⁺ (m/z 93) MH->F1 - HNCO F2 [M+H - CH₃CN]⁺ (m/z 95) MH->F2 - CH₃CN F3 [M+H - CO]⁺ (m/z 108) MH->F3 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Part 2: Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in quality control steps to ensure data integrity and reproducibility.

Sample Preparation

The quality of the mass spectrum is directly dependent on the purity of the sample.

Protocol:

  • Solubilization: Dissolve 1 mg of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof). For LC-MS analysis, the solvent should be compatible with the mobile phase.

  • Dilution: Create a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. For ESI, a final concentration of 1-10 pmol/µL is often optimal.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS inlet system.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard at a known concentration. A structurally similar compound with a different molecular weight would be ideal.

Sample_Prep Start 1 mg Solid Sample Solubilize Dissolve in 1 mL Solvent Start->Solubilize Dilute Dilute to 1-10 µg/mL Solubilize->Dilute Filter Filter (0.22 µm) Dilute->Filter Analyze Ready for MS Analysis Filter->Analyze

Caption: Workflow for sample preparation.

Electron Ionization (EI) Mass Spectrometry Protocol

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Provides extensive, reproducible fragmentation for structural elucidation.[2]
Electron Energy 70 eVStandard energy for EI, ensuring consistent fragmentation patterns for library comparison.[3]
Ion Source Temperature 200-250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Mass Range m/z 40-200Covers the molecular ion and expected fragment ions.
Scan Rate 1-2 scans/secondProvides sufficient data points across a chromatographic peak.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Protocol

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the preferred setup.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive IonESI is a soft ionization technique suitable for polar molecules, and positive ion mode will readily form [M+H]⁺ ions.
Capillary Voltage 3.0-4.0 kVOptimizes the electrospray plume for efficient ion generation.
Nebulizing Gas Pressure 30-40 psi (Nitrogen)Assists in desolvation and droplet formation.
Drying Gas Flow 8-12 L/min (Nitrogen)Facilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 300-350 °CAids in desolvation without causing thermal degradation of the analyte.
MS1 Scan Range m/z 100-200To confirm the presence of the protonated molecular ion at m/z 136.
MS/MS Collision Energy 10-40 eV (Ramped or stepped)Varying the collision energy allows for controlled fragmentation and the observation of both primary and secondary fragment ions.

Part 3: Data Interpretation and Structural Elucidation

Interpreting the EI Mass Spectrum

The EI mass spectrum will likely show an observable molecular ion peak at m/z 135, confirming the molecular weight. The relative abundances of the fragment ions will provide clues to the stability of different parts of the molecule. A prominent peak at m/z 107 would strongly suggest the loss of CO, a hallmark of a pyrimidinone structure. The presence of a peak at m/z 120 would indicate the loss of the N-methyl group.

Interpreting the ESI-MS/MS Spectrum

The MS1 spectrum should show a strong signal for the protonated molecule at m/z 136. The MS/MS spectrum of this precursor ion will reveal the fragmentation pattern. The presence of a fragment at m/z 93 would be indicative of the loss of HNCO, a common fragmentation for uracil-like structures. This detailed fragmentation data is crucial for distinguishing between isomers and confirming the connectivity of the atoms within the molecule.

Conclusion

The mass spectrometric analysis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a powerful tool for its unambiguous identification and structural characterization. By leveraging the complementary information provided by both Electron Ionization and Electrospray Ionization techniques, researchers can gain a comprehensive understanding of this important molecule. The protocols and fragmentation pathways detailed in this guide provide a robust starting point for the analysis of this and other related pyrimidine derivatives, empowering scientists in their drug discovery and development endeavors.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Thanki, K., & Patel, N. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B, 81-90. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(15), 3675-3686. Available at: [Link]

  • Microwave Irradiated Convenient Synthesis of 1, 2, 3, 4-Tetrahydropyrimidine-5-Carbonitrile Derivatives. Journal of Organic Chemistry & Process Research. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2023). Molecules, 28(5), 2345. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available at: [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]

  • 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile — Chemical Substance Information. ChemicalSafety.com. Available at: [Link]

  • G. Stájer, P. Oksman, K. Pihlaja, M. Karelson, Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact, Journal of the Chemical Society B: Physical Organic, 1971, 2255-2259. Available at: [Link]

  • First principles calculation of electron ionization mass spectra for selected organic drug molecules. Organic & Biomolecular Chemistry. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. ChemRxiv. Available at: [Link]

  • Wang, S., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(3), 1559–1566. Available at: [Link]

  • Lee, J., et al. (2024). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ramos, C. I. V., et al. (2009). Gas‐phase fragmentation of protonated C 60 ‐pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 911–919. Available at: [Link]

  • Wang, Y. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical chemistry, 74(18), 4746-4753. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Journal of the American Society for Mass Spectrometry, 30(7), 1293–1304. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Medicinal Chemistry. Available at: [Link]

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Unlocking the Therapeutic Potential of Pyrimidine-5-Carbonitrile Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Pyrimidine-5-Carbonitrile Pharmacophore

In modern medicinal chemistry, the pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore. Its unique electronic distribution, driven by the electron-withdrawing cyano group at the 5-position, significantly enhances hydrogen-bonding capabilities and dipole interactions within the active sites of target proteins. As a Senior Application Scientist, I approach the evaluation of these derivatives not merely as a catalog of chemical structures, but as a dynamic interplay between molecular architecture and biological systems. This whitepaper dissects the mechanistic pathways, quantitative biological activity, and the self-validating experimental protocols required to accurately evaluate these compounds as potent anticancer, anti-inflammatory, and antimicrobial agents.

Mechanistic Landscape and Target Engagement

The biological versatility of pyrimidine-5-carbonitrile derivatives stems from their ability to act as multi-kinase and enzyme inhibitors. Recent structural optimizations have successfully directed these molecules toward several critical oncogenic and inflammatory pathways.

Dual EGFR and COX-2 Inhibition

The tumor microenvironment heavily relies on the synergistic crosstalk between inflammatory mediators and growth factor receptors. Overexpression of Cyclooxygenase-2 (COX-2) promotes apoptotic resistance, angiogenesis, and metastasis, often operating in tandem with the Epidermal Growth Factor Receptor (EGFR)[1]. Pyrimidine-5-carbonitrile derivatives have been rationally designed to occupy the ATP-binding pocket of wild-type EGFR while simultaneously blocking the cyclooxygenase active site. This dual inhibition effectively blocks the G1 phase of the cell cycle and increases caspase-3 concentrations, driving the cell toward apoptosis[1]. Furthermore, specific thiazole-bearing derivatives have demonstrated potent selective COX-2 inhibition with favorable cardiac and gastric safety profiles compared to traditional NSAIDs[2].

Modulation of the PI3K/AKT Axis

The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a master regulator of cell survival and proliferation. Specific pyrimidine-5-carbonitrile derivatives, particularly those linked to aromatic moieties via N-containing bridges, act as multi-acting inhibitors of PI3Kδ, PI3Kγ, and AKT-1 isoforms[3]. By halting the phosphorylation of AKT, these compounds induce S-phase cell cycle arrest and trigger caspase-dependent apoptosis, showing profound efficacy in leukemia (K562) and breast cancer (MCF-7) models[3][4].

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of tumor angiogenesis. Derivatives bearing benzylidene and hydrazone moieties have been synthesized to competitively inhibit VEGFR-2, demonstrating superior anti-proliferative activity compared to standard therapeutics like sorafenib[5].

Pathway P5C Pyrimidine-5-Carbonitrile EGFR EGFR (WT) P5C->EGFR Inhibits COX2 COX-2 Enzyme P5C->COX2 Inhibits PI3K PI3K (δ/γ) P5C->PI3K Inhibits EGFR->PI3K Activates Proliferation Tumor Proliferation COX2->Proliferation Promotes via PGE2 AKT AKT-1 PI3K->AKT Phosphorylates Apoptosis Apoptosis AKT->Apoptosis Blocks AKT->Proliferation Promotes

Mechanistic pathways of pyrimidine-5-carbonitriles targeting EGFR, COX-2, and PI3K/AKT.

Quantitative Structure-Activity Relationship (QSAR) Data

To objectively evaluate the translational potential of these compounds, we must analyze their inhibitory concentrations across validated biological targets. The following table synthesizes the quantitative data of the most potent derivatives identified in recent literature.

Compound SeriesPrimary Target(s)Key Cell Line / EnzymeIC₅₀ Value (μM)Ref.
4e, 4f EGFR(WT) / COX-2Colo-205 (Colon Cancer)1.66 - 1.83[1]
9d, 11e, 12b, 12d VEGFR-2HCT-116, MCF-71.14 - 10.33[5]
8h, 8n, 8p COX-2 / EGFRCOX-2 Enzyme1.03 - 1.71[2]
7f PI3Kδ / PI3Kγ / AKT-1PI3Kδ Enzyme6.99 ± 0.36[3]
7f PI3Kδ / PI3Kγ / AKT-1AKT-1 Enzyme3.36 ± 0.17[3]

Self-Validating Experimental Workflows

A robust drug discovery pipeline relies on a self-validating system. Phenotypic observations (e.g., cell death) must be mechanistically corroborated by target-specific assays (e.g., enzyme inhibition), which are in turn validated by downstream cellular biomarker analysis (e.g., flow cytometry).

Workflow Synth 1. Chemical Synthesis & Characterization Docking 2. In Silico Docking (Pharmacophore Mapping) Synth->Docking Structural Input MTT 3. Phenotypic Screening (MTT Cytotoxicity Assay) Docking->MTT Hit Selection Enzyme 4. Target Validation (Enzyme Inhibition Assay) MTT->Enzyme Active Compounds Flow 5. Mechanistic Confirmation (Flow Cytometry) Enzyme->Flow Pathway Verification

Self-validating experimental workflow for evaluating pyrimidine-5-carbonitrile derivatives.

Step-by-Step Methodologies

The following protocols detail the critical steps for evaluating pyrimidine-5-carbonitrile derivatives. As an application scientist, I have emphasized the causality behind each step to ensure data integrity and reproducibility.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

We utilize the MTT assay because the reduction of the tetrazolium dye depends strictly on NAD(P)H-dependent oxidoreductase enzymes, providing a direct, quantifiable proxy for cellular metabolic activity[3].

  • Cell Seeding: Plate target cells (e.g., MCF-7, K562) at a density of 1×104 cells/well in a 96-well plate.

    • Causality: Cells must be incubated for 24 hours prior to treatment to ensure they enter the logarithmic growth phase. Senescent or over-confluent cells exhibit altered metabolic rates, skewing IC₅₀ calculations.

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine-5-carbonitrile derivatives (ranging from 0.1 to 100 μM).

    • Causality: Compounds must be dissolved in DMSO, but the final DMSO concentration in the culture media must not exceed 0.1%. Higher concentrations induce solvent-mediated cytotoxicity, generating false positives.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Causality: This specific incubation window allows viable cells to metabolize the yellow MTT into insoluble purple formazan crystals without causing dye-induced toxicity.

  • Solubilization and Reading: Discard the media and add 150 μL of acidic isopropanol or pure DMSO to dissolve the formazan. Read absorbance at 570 nm.

    • Causality: Complete dissolution is mandatory. Undissolved crystals scatter light, leading to non-linear optical density readings and inaccurate viability percentages.

Protocol B: Cell-Free Enzyme Inhibition Assay (e.g., PI3K/AKT or COX-2)

Phenotypic cell death must be linked to the intended target. This assay confirms direct interaction between the derivative and the enzyme[3].

  • Reagent Preparation: Prepare recombinant target enzymes (e.g., PI3Kδ, COX-2) and the synthesized compounds in a kinase reaction buffer containing optimized concentrations of MgCl₂ and DTT.

  • Pre-Incubation: Incubate the enzyme with the pyrimidine-5-carbonitrile derivative for 15-30 minutes at room temperature before adding the substrate/ATP.

    • Causality: Pyrimidine-5-carbonitriles frequently act as ATP-competitive inhibitors. Pre-incubating the compound allows it to reach a steady-state binding equilibrium within the active site. Adding ATP simultaneously with the drug artificially inflates the apparent IC₅₀ due to immediate substrate competition.

  • Reaction Initiation and Termination: Add the specific substrate (and ATP for kinases) to initiate the reaction. After the designated time, add a stop solution (e.g., EDTA).

    • Causality: EDTA chelates the Mg²⁺ ions, which are essential cofactors for kinase activity, instantly freezing the reaction state for accurate downstream quantification.

  • Signal Quantification: Measure the product formation using a luminescent or fluorescent readout (e.g., ADP-Glo Kinase Assay). Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

Pyrimidine-5-carbonitrile derivatives offer an expansive canvas for targeted drug discovery. By systematically mapping their interactions with critical nodes like EGFR, COX-2, and the PI3K/AKT axis, and by rigorously validating these interactions through causality-driven experimental workflows, researchers can accelerate the translation of these novel scaffolds from the bench to clinical evaluation.

References

  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source: nih.gov URL: [Link]

  • Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: rsc.org URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile Source: nih.gov URL: [Link]

  • Title: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: nih.gov URL: [Link]

  • Title: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: researchgate.net URL: [Link]

Sources

Potential applications of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Potential Applications of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Executive Summary

In contemporary medicinal chemistry, the pyrimidine scaffold remains a privileged structure due to its ubiquity in nucleic acids and its ability to modulate a vast array of biological targets. Among its functionalized derivatives, 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has emerged as a highly versatile building block. This whitepaper provides an authoritative analysis of its chemical reactivity, synthetic workflows, and downstream therapeutic applications. By leveraging the unique electronic properties of this scaffold, researchers can synthesize a diverse library of antimicrobial, anticancer, and anti-inflammatory agents[1].

Chemical Rationale & Scaffold Architecture

The utility of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile lies in its precise arrangement of functional groups, which dictates its reactivity and pharmacological profile:

  • C5-Carbonitrile Group (-CN): Acts as a powerful electron-withdrawing group (EWG). This heavily depletes electron density from the pyrimidine ring, specifically activating the C2 and C4 positions for nucleophilic aromatic substitution ( SN​Ar ).

  • N1-Methyl Group: Enhances the lipophilicity of the molecule, a critical parameter for cellular membrane permeability in drug design. It also prevents tautomerization at the N1 position, locking the molecule into a defined structural conformation.

  • C6-Oxo Group: Serves as a potent hydrogen bond acceptor, facilitating target-ligand interactions within enzymatic binding pockets.

Because of this electron-deficient nature, the scaffold is primed for divergent synthesis, allowing drug development professionals to append various pharmacophores via nucleophilic attack or cyclization reactions[2].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of the core scaffold into high-value therapeutic agents. These protocols are designed as self-validating systems; intermediate confirmation via Thin Layer Chromatography (TLC) and spectral analysis is mandatory.

Protocol A: Synthesis of 2-Hydrazinyl Intermediates

The conversion of a C2-leaving group (such as a methylsulfanyl or chloro group) to a hydrazine is the gateway to both hydrazone and triazole-fused derivatives. The electron-withdrawing C5-carbonitrile makes this substitution highly favorable.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the starting 1-methyl-2-(methylsulfanyl)-6-oxo-4-substituted-1,6-dihydropyrimidine-5-carbonitrile in 30 mL of absolute ethanol[3].

  • Nucleophilic Addition: Add 30 mmol of hydrazine hydrate (80% aqueous solution) dropwise. Causality: An excess of hydrazine is required to prevent the formation of symmetrical dimers and to drive the equilibrium forward.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress via TLC (mobile phase: chloroform:toluene) until the starting material is completely consumed (typically 4–6 hours)[4].

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility forces the precipitation of the 2-hydrazinyl derivative.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/DMF mixture to yield pure yellow crystals[3].

Protocol B: Condensation to Hydrazone Derivatives (Antimicrobial/Anticancer)
  • Reaction Setup: Equimolar amounts (5 mmol) of the 2-hydrazinyl intermediate and a substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde) are dissolved in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the primary amine of the hydrazine group.

  • Isolation: Reflux for 3-5 hours, cool, and filter the resulting solid. Recrystallize from isopropanol to obtain the target hydrazone analog[5].

Protocol C: Cyclization to Triazole-Fused Pyrimidines (Anti-inflammatory)

Fusing a triazole ring to the pyrimidine core restricts conformational flexibility, reducing the entropic penalty upon binding to inflammatory enzymes (e.g., lipoxygenase).

  • Reaction Setup: Suspend 5 mmol of the 2-hydrazinyl intermediate in 20 mL of formic acid (for C3-unsubstituted triazoles) or acetic anhydride (for C3-methyl triazoles)[2].

  • Cyclization: Reflux the mixture until completion. Causality: The acidic environment first acylates the terminal nitrogen of the hydrazine, followed by an intramolecular dehydration-cyclization step involving the N3 atom of the pyrimidine ring.

  • Workup: Distill off the excess formic acid or acetic anhydride under reduced pressure. Pour the cooled residue over crushed ice.

  • Purification: Isolate the solid product and recrystallize from DMF[3].

Therapeutic Applications & Biological Data

Derivatives of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have demonstrated profound efficacy across multiple disease models. The structural modifications dictate the biological target.

Quantitative Efficacy Summary

The following table summarizes the comparative biological activities of the synthesized derivatives against standard pharmaceutical benchmarks.

Derivative ClassStructural ModificationTarget / Disease ModelObserved Efficacy / OutcomeReference
Hydrazone 2-(2-(3-Ethoxy-4-hydroxybenzylidene)hydrazinyl)Fungal strains (A. niger, C. albicans)Highly effective, comparable to Ketoconazole[4]
Hydrazone 2-(2-(substituted aldehyde)hydrazinyl)Human Lung Cancer (A-549 cells) GI50​<10μM (Outperformed Adriamycin)[6]
Hydrazone 2-(2-(4-Hydroxybenzylidene)hydrazinyl)Bacterial strainsSignificant antibacterial activity, surpassing Ampicillin[6]
Triazole-Fused 8-methyl-7-oxo-5-substituted aryl-7,8-dihydro [1,2,4] triazolo [4,3−α] pyrimidineOxidative Stress / InflammationPotent in vitro antioxidant and anti-inflammatory activity[3]

Mechanistic Pathways & Logical Relationships

The divergence of the 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold into distinct therapeutic classes is driven by precise synthetic interventions. The diagram below illustrates the workflow from the core scaffold to its pharmacological applications.

Pathway Core 1-Methyl-6-oxo-1,6-dihydropyrimidine -5-carbonitrile Scaffold Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Core->Hydrazinolysis Nucleophilic Substitution Hydrazone Hydrazone Derivatives (Aldehyde Condensation) Hydrazinolysis->Hydrazone Schiff Base Formation Triazole Triazole-Fused Derivatives (Formic Acid / Acetic Anhydride) Hydrazinolysis->Triazole Cyclization Antimicrobial Antimicrobial & Antifungal (e.g., A. niger, C. albicans) Hydrazone->Antimicrobial Anticancer Anticancer Activity (e.g., A-549 Lung Cancer) Hydrazone->Anticancer AntiInflam Anti-inflammatory & Antioxidant Activity Triazole->AntiInflam

Divergent synthetic pathways and therapeutic applications of the pyrimidine-5-carbonitrile scaffold.

The mechanistic success of these derivatives relies heavily on their structural mimicry of endogenous purines and pyrimidines. For instance, the anticancer activity of the hydrazone derivatives against A-549 lung cancer cells is largely attributed to their ability to intercalate DNA or inhibit vital kinases, disrupting cellular proliferation[6]. Conversely, the triazole-fused derivatives exhibit anti-inflammatory properties by acting as rigid competitive inhibitors within the active sites of enzymes responsible for lipid peroxidation and inflammatory cascades[3].

References

  • Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica. Available at:[Link]

  • A Convenient and Practical Synthesis of Novel Pyrimidine Derivatives and its Therapeutic Potential. Bentham Science Publishers. Available at:[Link]

  • Synthesis of the title compounds (1a-18a). ResearchGate. Available at:[Link]

  • Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity. Arabian Journal of Chemistry. Available at:[Link]

Sources

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: A Comprehensive Technical Guide on Synthesis and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged pharmacophore, deeply embedded in the structures of numerous FDA-approved therapeutics (e.g., 5-fluorouracil, zidovudine, rosuvastatin). Among its derivatives, 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has emerged as a highly versatile building block. The strategic placement of a carbonitrile group at the C5 position and an oxo group at C6 creates a highly polarized, electron-deficient ring system capable of robust hydrogen bonding.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic descriptions. Here, we deconstruct the chemical rationale, step-by-step validated protocols, and the structure-activity relationships (SAR) that drive the anticancer, antimicrobial, and antioxidant efficacies of this scaffold[1][2].

Chemical Architecture & Design Rationale

The pharmacological success of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives is not coincidental; it is the result of precise atomic engineering:

  • The 5-Carbonitrile Group (-CN): Acts as a powerful electron-withdrawing group (EWG). It enhances the electrophilicity of the pyrimidine core and serves as a stable, neutral hydrogen-bond acceptor, which is critical for interacting with kinase hinge regions[3].

  • The 1-Methyl Group (-CH3): N-alkylation at the N1 position serves a dual purpose. Synthetically, it prevents tautomerization, locking the molecule into the 6-oxo conformation. Pharmacologically, it provides a lipophilic anchor that enhances membrane permeability and fits into hydrophobic enzymatic pockets[1][4].

  • The C2 Substitution Site: Initially functionalized with a methylthio (-SCH3) group, the C2 position is designed as a highly reactive electrophilic center, perfectly primed for nucleophilic displacement by hydrazines to enable divergent library synthesis[4].

Synthetic Methodologies & Validated Protocols

The generation of bioactive libraries from this scaffold relies on a highly efficient, self-validating three-stage workflow.

SyntheticWorkflow A Aldehyde + Ethyl Cyanoacetate + Thiourea B 6-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile A->B Biginelli Condensation C Methylation (MeI, Base) 1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile B->C S- & N-Alkylation D Hydrazinolysis (NH2NH2) 2-Hydrazinyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C->D Nucleophilic Substitution E Reaction with 1-Propenones Pyrazoline Derivatives (Anticancer) D->E Base Catalysis F Cyclocondensation (HCOOH/Ac2O) Triazolo[4,3-a]pyrimidines (Antioxidant) D->F Acid Catalysis G Condensation with Aldehydes Hydrazone Derivatives (Antimicrobial) D->G Schiff Base Formation

Fig 1: Divergent synthetic workflow of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Protocol 1: Assembly of the Core Scaffold

Objective: Synthesize 1-methyl-2-(methylthio)-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile. Causality & Rationale: We utilize a modified Biginelli multi-component reaction. Ethyl cyanoacetate is selected over traditional ethyl acetoacetate to directly install the essential C5-carbonitrile. Subsequent treatment with methyl iodide achieves simultaneous S- and N-methylation[1][4].

  • Condensation: Reflux a mixture of the appropriate aromatic aldehyde (1 eq), ethyl cyanoacetate (1 eq), and thiourea (1 eq) in absolute ethanol with a catalytic amount of base (e.g., K2CO3) for 4-6 hours.

  • Methylation: Cool the mixture to room temperature. Add methyl iodide (MeI, 2.5 eq) dropwise. The excess MeI ensures exhaustive methylation at both the sulfur and N1 positions[5].

  • Isolation: Pour the reaction into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure intermediate[4].

Protocol 2: Hydrazinolysis (The Gateway Intermediate)

Objective: Synthesize 2-hydrazinyl-1-methyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile. Causality & Rationale: The methylthio group is an excellent leaving group. By employing hydrazine hydrate—a potent alpha-effect nucleophile—we selectively displace the -SCH3 group without disrupting the sensitive carbonitrile or oxo moieties[4].

  • Substitution: Dissolve the scaffold from Protocol 1 (10 mmol) in absolute ethanol. Add 80% hydrazine hydrate (30 mmol).

  • Reflux: Heat the mixture under reflux until TLC indicates complete consumption of the starting material (typically 6-8 hours)[3][4].

  • Purification: Pour into crushed ice, filter the yellow crystals, and recrystallize from an ethanol/DMF mixture[4].

Protocol 3: Divergent Derivatization

From the 2-hydrazinyl intermediate, the pathway diverges based on the desired pharmacological target:

  • For Anticancer Pyrazolines: React the hydrazine intermediate with various 2-propen-1-ones (chalcones) under base-catalyzed (NaOH) Claisen-Schmidt conditions. This cyclocondensation yields bulky, highly lipophilic pyrazoline derivatives that readily penetrate cancer cell membranes[1].

  • For Antioxidant Triazolopyrimidines: Reflux the hydrazine intermediate in formic acid or acetic anhydride. The acid acts as both solvent and electrophile, driving an intramolecular cyclization that fuses a triazole ring to the pyrimidine core, creating a rigid, planar system ideal for radical scavenging[4].

  • For Antimicrobial Hydrazones: Condense the hydrazine intermediate with substituted aromatic aldehydes in DMF with catalytic glacial acetic acid to form extended Schiff bases[2][5].

Pharmacological Profiling & Quantitative Data

The derivatization of the 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold yields profound biological activities. Below is a synthesized quantitative profile of key derivatives.

Table 1: Antiproliferative & Anticancer Activity

Evaluated via SRB/MTT assays against standard human cancer cell lines.

Derivative ClassKey SubstitutionsTarget Cell LineEfficacy / GI50Reference
Pyrazoline (6a) 4-(4-Chlorophenyl), 3,5-diphenyl pyrazolineHT-29 (Colon)Highly Active[1]
Pyrazoline (6d) 5-(4-Fluorophenyl)-3-phenyl pyrazolineMDA-MB-231 (Breast)Active[1]
Hydrazone (T9) 2-(Substituted aldehyde)hydrazinylA-549 (Lung)< 10 µM (Outperformed Adriamycin)[2]
Table 2: Antimicrobial & Antioxidant Activity

Evaluated via tube dilution techniques and DPPH radical scavenging assays.

Derivative ClassKey SubstitutionsPrimary ActivityMechanistic NoteReference
Hydrazone (T1) 3-Ethoxy-4-hydroxybenzylideneAntibacterialSurpassed standard Ampicillin[2]
Hydrazone (T6) 2-HydroxybenzylideneAntibacterial & AntioxidantLow IC50 in DPPH Assay[2]
Triazolopyrimidine 8-Methyl-7-oxo-5-arylAnti-inflammatoryExcellent ROS scavenging[4]

Mechanistic Insights & Cellular Impact

Understanding the phenotypic impact of these compounds requires mapping their molecular interactions. The structural rigidity provided by the N1-methyl group, combined with the hydrogen-bonding network of the 5-carbonitrile and 6-oxo groups, allows these molecules to act as multi-target directed ligands (MTDLs).

BioMechanisms Core 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives AntiCancer Antiproliferative Activity (A549, HT-29, MCF-7) Core->AntiCancer AntiMicrobial Antimicrobial Activity (Gram +/- Bacteria, Fungi) Core->AntiMicrobial AntiOxidant Antioxidant Activity (DPPH Scavenging) Core->AntiOxidant Mech1 Kinase Inhibition & Apoptosis Induction AntiCancer->Mech1 Mech2 Cell Wall Disruption & Enzyme Inhibition AntiMicrobial->Mech2 Mech3 ROS Neutralization & Oxidative Stress Reduction AntiOxidant->Mech3

Fig 2: Pharmacological pathways and phenotypic impacts of synthesized pyrimidine derivatives.

  • In Oncology: Bulky pyrazoline derivatives (e.g., compound 6d) and specific hydrazones (e.g., T9) leverage their lipophilicity to penetrate the cellular membrane of A549 lung cancer cells, where the pyrimidine core likely intercalates or binds to kinase active sites, triggering apoptosis and halting proliferation[1][2].

  • In Infectious Disease: The presence of phenolic hydroxyls on the hydrazone derivatives (compounds T1, T6, T16) drastically increases their affinity for bacterial cell wall components, leading to membrane disruption and broad-spectrum antibacterial efficacy that rivals established beta-lactams[2].

References

1.[1] Title: Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity Source: nih.gov (PMC) URL: 1

2.[4] Title: Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity Source: arabjchem.org (Arabian Journal of Chemistry) URL: 4

3.[5] Title: Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives Source: derpharmachemica.com (Der Pharma Chemica) URL: 5

4.[3] Title: Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile Source: researchgate.net (International Letters of Chemistry Physics and Astronomy) URL: 3

5.[2] Title: A Convenient and Practical Synthesis of Novel Pyrimidine Derivatives and its Therapeutic Potential / Synthesis of the title compounds (1a-18a) Source: researchgate.net URL: 2

Sources

Discovery and Development of Novel Dihydropyrimidine Derivatives: Mechanistic Insights and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dihydropyrimidines (DHPMs) and their derivatives represent a highly privileged class of heterocyclic pharmacophores in modern medicinal chemistry. As a Senior Application Scientist overseeing early-stage drug discovery, I frequently leverage the DHPM scaffold due to its exceptional structural plasticity and high atom economy during synthesis. Historically recognized for their cardiovascular efficacy as calcium channel blockers (CCBs)[1], DHPMs have garnered renewed interest following the discovery of Monastrol, a potent Eg5 kinesin inhibitor with pronounced anticancer activity[2].

This technical whitepaper delineates the rational design, multicomponent synthesis, and biological validation of novel DHPM derivatives, providing a comprehensive, self-validating guide for researchers and drug development professionals.

Section 1: Rational Design and Pharmacological Targeting

The therapeutic versatility of DHPMs stems from their bioisosteric relationship with dihydropyridines (e.g., nifedipine)[3]. By replacing the dihydropyridine ring with a dihydropyrimidine core, we retain the requisite spatial geometry for target binding while introducing novel hydrogen-bonding vectors at the N1 and N3 positions.

Anticancer Targeting via Eg5 Inhibition

Unlike traditional anti-mitotic agents (such as paclitaxel) that target tubulin and often cause severe neurotoxicity, Monastrol and its optimized analogues (e.g., Enastron and Monastrol-97) selectively inhibit the mitotic kinesin Eg5[2].

Causality in Design: The substitution of a sulfur atom (yielding a dihydropyrimidin-2-thione) and specific halogenation at the aryl ring enhance the lipophilic interactions within the allosteric binding pocket of Eg5. This allosteric inhibition prevents bipolar spindle formation, leading to mitotic arrest in prometaphase and subsequent apoptosis of the cancer cell[2].

Eg5_Mechanism DHPM DHPM Derivative (e.g., Monastrol) Eg5 Eg5 Kinesin Motor Protein DHPM->Eg5 Allosteric Inhibition Spindle Bipolar Spindle Formation Eg5->Spindle Prevents Arrest Mitotic Arrest (Prometaphase) Spindle->Arrest Leads to Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action for anticancer DHPM derivatives via Eg5 kinesin inhibition.

Cardiovascular Targeting via Calcium Channel Blockade

For cardiovascular indications, modifications at the C-2, C-5, and N-3 positions are critical. Synthesizing C-2 functionalized derivatives using semicarbazide or thiosemicarbazide has yielded compounds with superior CCB activity on isolated rat ileum assays compared to classical nifedipine analogs[3]. Furthermore, fused DHPMs like hexahydroquinolines exhibit high sensitivity for L-type channel inhibition[4].

Summary of Quantitative Structure-Activity Data

To facilitate rapid comparison, the following table summarizes the pharmacological profiles of key DHPM derivatives discussed in recent literature:

Compound ClassPrimary Target / ActivityKey DerivativeEfficacy / Potency MetricReference
Monastrol Analogues Eg5 Kinesin (Anticancer)Enastron>80% cell death at 72h2
C-2 Modified DHPMs Calcium Channel BlockerCompound 6CPotent (Rat Ileum Assay)3
N3-Substituted DHPMs L-/T-type Calcium ChannelsN3-DHPMLow micromolar IC50[[4]]()
Fused DHPMs AntihypertensiveHexahydroquinolinesHigh L-type channel block4

Section 2: Synthetic Methodology – The Modified Biginelli Reaction

The cornerstone of DHPM synthesis is the Biginelli multicomponent reaction (MCR)[5]. As an application scientist, I prioritize MCRs because their highly convergent nature allows for the rapid generation of structure-activity relationship (SAR) libraries without the need for isolating unstable intermediates.

Biginelli_Workflow A Aldehyde (e.g., Benzaldehyde) E One-Pot Multicomponent Condensation (Biginelli) A->E B 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) B->E C Urea / Thiourea C->E D Acid Catalyst (e.g., HCl, Lewis Acid) D->E Catalyzes F DHPM Core Scaffold (3,4-Dihydropyrimidin-2(1H)-one) E->F G C-2 / N-3 Functionalization (e.g., Semicarbazide) F->G H Novel DHPM Derivative (Target Molecule) G->H

Caption: Workflow of the Biginelli multicomponent reaction and functionalization.

Section 3: Experimental Protocol – Synthesis and Validation

To ensure reproducibility and trustworthiness, the following protocol for synthesizing C-2 functionalized DHPMs is designed as a self-validating system. Each step includes specific analytical checkpoints to verify mechanistic success[3].

Phase 1: Primary Biginelli Condensation
  • Reagent Preparation: Combine equimolar amounts (10 mmol) of the substituted aryl aldehyde, ethyl acetoacetate, and thiourea in a round-bottom flask.

  • Solvent & Catalyst: Dissolve the reagents in 20 mL of absolute ethanol. Add 5 drops of concentrated HCl.

    • Causality: Ethanol is selected because its polar protic nature stabilizes the transient iminium intermediate. The HCl catalyst protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity to facilitate nucleophilic attack by thiourea (forming the crucial acyl imine intermediate)[3].

  • Execution: Reflux the mixture at 75-80°C for 3-5 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the UV-active aldehyde spot and the emergence of a lower-Rf product spot indicate reaction completion.

  • Workup: Pour the mixture into crushed ice. Filter the precipitated 3,4-dihydropyrimidine-2(1H)-thione, wash with cold water, and recrystallize from hot ethanol.

Phase 2: C-2 Functionalization (Semicarbazide Derivatization)
  • Reagent Preparation: Mix 5 mmol of the synthesized DHPM thione and 6 mmol of semicarbazide hydrochloride.

  • Reaction Conditions: Suspend the mixture in 15 mL of glacial acetic acid.

    • Causality: Glacial acetic acid serves a dual purpose: it acts as a highly effective solvent for the DHPM core while providing the mildly acidic environment necessary to facilitate the nucleophilic displacement of the C-2 sulfur/thiolate by the terminal amine of the semicarbazide[3].

  • Execution: Reflux for 4-6 hours, monitoring via TLC.

  • Self-Validation (Spectral Analysis):

    • 1 H-NMR: Confirm structural integrity by locating the distinct doublet/multiplet for the chiral C4-H proton at approximately δ 5.1–5.8 ppm. This is the universal hallmark of an intact DHPM ring.

    • FTIR: The successful C-2 substitution is confirmed by the disappearance of the C=S stretch (~1150 cm −1 ) and the appearance of a new C=O stretch (~1680 cm −1 ) corresponding to the semicarbazide moiety[3].

Section 4: Conclusion

The discovery of novel dihydropyrimidine derivatives continues to be a fertile ground for therapeutic development. By integrating rational structure-based design with efficient, green synthetic methodologies like the modified Biginelli MCR, researchers can rapidly access diverse chemical spaces. Future paradigms will likely focus on optimizing the pharmacokinetic profiles of these derivatives, specifically targeting the translation of robust in vitro efficacies into viable in vivo models.

References

  • [1] Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry (Semantic Scholar). 1

  • [3] Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. 3

  • [4] Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules (PMC). 4

  • [2] Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. MDPI Molecules. 2

  • [5] A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. PMC. 5

Sources

Methodological & Application

Application Notes & Protocols: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Among its many derivatives, 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile stands out as a privileged scaffold. Its rigid, planar structure, coupled with multiple sites for chemical modification, makes it an ideal starting point for the rational design of novel therapeutics. This guide provides an in-depth exploration of this scaffold's synthesis, its diverse applications in drug discovery—with a particular focus on oncology—and detailed protocols for its biological evaluation.

The inherent electronic properties and hydrogen bonding capabilities of the oxo-pyrimidine core allow for targeted interactions with various biological macromolecules. The strategic placement of the methyl group at the N1 position and the cyano group at C5 provides a unique template that has been successfully exploited to develop potent inhibitors of key enzymes implicated in human diseases.[2][3][4]

Synthesis of the Core Scaffold and Its Derivatives

The construction of the 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile core typically begins with a multicomponent Biginelli-type condensation reaction. This efficient approach involves the reaction of an aromatic aldehyde, a β-ketoester equivalent (like ethyl cyanoacetate), and a urea or thiourea derivative.[5][6] Subsequent N-methylation and functionalization at other positions yield the target scaffold and its analogs.

General Synthetic Workflow

The following diagram outlines a common synthetic route, starting from the Biginelli condensation to yield a thioxopyrimidine, followed by methylation and hydrazinolysis to create a versatile intermediate for further derivatization.

G cluster_0 Step 1: Biginelli Condensation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Derivatization A Aromatic Aldehyde P1 6-Aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carbonitrile (1) A->P1 B Ethyl Cyanoacetate B->P1 C Thiourea C->P1 R1 Methyl Iodide (CH3I) K2CO3, DMF P2 1-Methyl-2-(methylthio)-6-oxo-4-aryl -1,6-dihydropyrimidine-5-carbonitrile (2) R1->P2 R2 Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux P3 2-Hydrazinyl-1-methyl-6-oxo-4-aryl -1,6-dihydropyrimidine-5-carbonitrile (3) R2->P3 R3 Aldehydes, Sulfonyl Chlorides, etc. P4 Final Bioactive Derivatives R3->P4

Caption: General synthetic pathway for 1-methyl-6-oxo-pyrimidine derivatives.

Protocol 1: Synthesis of 2-Hydrazinyl-1-methyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile (Intermediate 3)

This protocol details a three-step synthesis to produce a key hydrazinyl intermediate, which serves as a versatile precursor for a wide range of bioactive molecules.[6][7][8]

Step 1: Synthesis of 6-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1)

  • Rationale: This is a classic Biginelli condensation. Anhydrous potassium carbonate acts as a base to deprotonate the active methylene compound (ethyl cyanoacetate) and facilitate the cyclization cascade.

  • To a solution of the appropriate aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (15 mmol) in 30 mL of absolute ethanol, add anhydrous potassium carbonate (15 mmol).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the solution with dilute HCl to a pH of ~5-6 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from an ethanol/DMF mixture to obtain the pure product (1).

Step 2: Synthesis of 1-Methyl-2-(methylthio)-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile (2)

  • Rationale: This step involves the S-methylation of the thiourea moiety and N-methylation of the pyrimidine ring. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

  • Dissolve the thioxopyrimidine (1) (5 mmol) in 20 mL of Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (15 mmol) followed by the dropwise addition of methyl iodide (15 mmol).

  • Stir the mixture at room temperature for 6-8 hours. Monitor the reaction via TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield the dimethylated product (2).[6]

Step 3: Synthesis of 2-Hydrazinyl-1-methyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile (3)

  • Rationale: The highly nucleophilic hydrazine displaces the methylthio group, which is a good leaving group, to form the stable hydrazinyl derivative.

  • Suspend the methylthio intermediate (2) (2 mmol) in 25 mL of absolute ethanol.

  • Add hydrazine hydrate (10 mmol, 99%) to the suspension.

  • Reflux the mixture for 10-14 hours.[8][9] The solid will gradually dissolve as the reaction proceeds.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the pure hydrazinyl product (3).[6]

Applications in Medicinal Chemistry

The 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold has proven to be a fertile ground for the discovery of potent agents against a spectrum of diseases, most notably cancer and microbial infections.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant antiproliferative activity against numerous human cancer cell lines. A primary mechanism involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

1. Dual EGFR and COX-2 Inhibition: Many pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes often overexpressed in tumors.[3] EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, while COX-2 is involved in inflammation and tumor angiogenesis. Dual inhibition presents a synergistic approach to cancer therapy.

cluster_pathway Cell Proliferation & Survival Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

2. Structure-Activity Relationship (SAR) Insights: Studies have revealed key structural features that govern the anticancer potency of these derivatives:

  • Position 4: Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl) on the aryl ring at C4 often enhances activity.[7]

  • Position 2: Elaboration of the C2 position with various heterocyclic moieties (e.g., pyrazoline) or substituted hydrazones can significantly increase cytotoxicity against cancer cell lines.[7][10]

  • N1-Methylation: The methyl group at the N1 position is often crucial for locking the molecule in a specific conformation favorable for binding to the target enzyme.

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.

Compound IDR Group at C4Cell LineIC₅₀ (µM)Reference
4e 4-FluorophenylColo 205 (Colon)1.66[3]
4f 4-FluorophenylColo 205 (Colon)1.83[3]
5c PhenylA549 (Lung)1.76[7]
10a VariesHepG2 (Liver)Potent Activity[4]
11e PhenylHCT-116 (Colon)<10.33[11][12]
T9 2-ChlorophenylA549 (Lung)< 10[10]
Antimicrobial Activity

The pyrimidine core is also prevalent in compounds with significant antimicrobial properties. Derivatives of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have been evaluated against a range of bacterial and fungal pathogens.

  • Antibacterial Activity: Certain derivatives have shown notable activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi) bacteria, with some compounds exhibiting potency comparable to standard antibiotics like streptomycin.[13]

  • Antifungal Activity: Significant efficacy has been reported against fungal strains such as Candida albicans and Aspergillus niger.[9][14] Electron-withdrawing substitutions on appended phenyl rings appear to correlate with enhanced antifungal action.[14]

Protocols for Biological Evaluation

Validating the therapeutic potential of newly synthesized compounds requires robust and reproducible biological assays.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat with varying concentrations of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance (e.g., at 570 nm) G->H I 9. Calculate % Viability and IC50 values H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: This allows viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Rationale: The formazan is not water-soluble; an organic solvent is required to create a homogenous solution for absorbance reading.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • Gouda, M. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.
  • Abdel-Mottaleb, Y. N., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
  • Abdellattif, M. H., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Patel, H., et al. (2022). Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives.
  • Hamouda, A. M., & Mohamed, K. O. (2015).
  • Patel, R. V., et al. (2020). Design, Synthesis, Characterization and Antimicrobial Activity of 1,6-dihydro-2-methyl-4-(substituted)-6-oxopyrimidine-5. Journal of Chemical, Biological and Physical Sciences.
  • Gouda, M. A., et al. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research.
  • Patel, A. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Sharma, D., et al. (2025). Synthesis and biological activity of some pyrimidine derivatives.
  • El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry.
  • Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science.
  • El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing.
  • Unknown Author. (n.d.).
  • Unknown Author. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)
  • Rami, C., et al. (2016). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Applied Pharmaceutical Science.

Sources

Application Note: Anticancer Activity of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern oncology and drug discovery. Originally derived from the multicomponent Biginelli reaction, these multi-functionalized dihydropyrimidinones exhibit a broad spectrum of cytotoxicity against tumor cells 1.

Causality of Structural Modifications: The core nitrogen-containing heterocyclic ring mimics endogenous pyrimidines, allowing these compounds to competitively bind to critical kinase domains. The methylation at the N-1 position and the inclusion of a carbonitrile group at the C-5 position are not arbitrary; they significantly enhance the lipophilicity and electron-withdrawing capacity of the molecule. This specific electronic configuration is crucial for establishing strong hydrogen bonding networks within the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 2. Furthermore, molecular docking studies indicate that C-2 substitutions (e.g., hydrazinyl, pyrazoline, or sulfonamide moieties) dictate the selectivity of the derivative toward specific kinases like CDK4 or c-Kit, ultimately leading to cell cycle arrest and apoptosis 3 [[4]]().

MechanisticPathway Derivative 1-Methyl-6-oxo-1,6-dihydropyrimidine -5-carbonitrile Derivative EGFR EGFR / VEGFR-2 Inhibition Derivative->EGFR Competitive Binding CDK4 CDK4 / c-Kit Inhibition Derivative->CDK4 Allosteric/ATP Binding Angiogenesis Suppression of Angiogenesis EGFR->Angiogenesis Blockade of VEGF CellCycle Cell Cycle Arrest (G1/S Phase) CDK4->CellCycle Kinase Inhibition Apoptosis Apoptosis Induction (Cancer Cell Death) CellCycle->Apoptosis Angiogenesis->Apoptosis

Mechanistic pathways of dihydropyrimidine derivatives inducing apoptosis via kinase inhibition.

Quantitative Efficacy Data (QSAR)

To benchmark antiproliferative activity, various functionalized analogs have been evaluated against standard human cancer cell lines. The table below summarizes the efficacy of key derivatives, demonstrating their superiority or equivalence to standard chemotherapeutics like Adriamycin or 5-Fluorouracil 54.

Derivative / SubstitutionTarget Cell LineCancer TypeAssay MethodEfficacy (IC50/GI50)Reference
2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl) (Compound T9)A-549Lung CarcinomaSRB Assay< 10 µg/mL5
2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl) (Compound 23)MCF-7Breast AdenocarcinomaSRB Assay34.78 µg/mL5
2-thiouracil sulfonamide derivative (Compound 9)CaCo-2Colon CarcinomaSRB Assay2.82 µg/mL4
2-thiouracil sulfonamide derivative (Compound 9)MCF-7Breast AdenocarcinomaSRB Assay2.92 µg/mL4

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Rationale: The synthesis initiates with a base-catalyzed Biginelli-type multicomponent condensation. We employ absolute ethanol to prevent the premature hydrolysis of ethyl cyanoacetate. Subsequent methylation and hydrazinolysis yield the active precursor 6 [[7]]().

SynthesisWorkflow Reagents Aldehyde + Ethyl Cyanoacetate + Thiourea Step1 Biginelli Condensation (EtOH, Reflux) Reagents->Step1 Intermediate1 2-Thio-6-oxo-1,6-dihydropyrimidine -5-carbonitrile Step1->Intermediate1 Step2 Methylation (MeI, K2CO3, DMF) Intermediate1->Step2 Intermediate2 1-Methyl-2-(methylthio)... Derivative Step2->Intermediate2 Step3 Hydrazinolysis (NH2NH2, EtOH, Reflux) Intermediate2->Step3 Target Target 1-Methyl-6-oxo... Derivative Step3->Target

Step-by-step chemical synthesis workflow of 1-methyl-6-oxo-1,6-dihydropyrimidine derivatives.

Step-by-Step Methodology:

  • Condensation: Mix 0.01 mol of the appropriate aromatic aldehyde, 0.01 mol of ethyl cyanoacetate, and 0.01 mol of thiourea in 30 mL of absolute ethanol. Add anhydrous potassium carbonate (0.01 mol) as a catalyst 6.

  • Reflux: Heat the mixture under reflux for 15-20 hours. Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a chloroform:toluene mobile phase 5. The complete disappearance of the aldehyde spot validates reaction completion.

  • Precipitation: Pour the hot mixture into crushed ice and acidify with glacial acetic acid. Filter the precipitated potassium salt, wash with water, and recrystallize from ethanol to obtain the 2-thio intermediate.

  • Methylation: Dissolve the intermediate in DMF, add K2CO3 and methyl iodide, and stir at room temperature to yield the 1-methyl-2-(methylthio) derivative 8.

  • Hydrazinolysis: Reflux the methylated intermediate with excess hydrazine hydrate (99%) in absolute ethanol for 12 hours. Pour onto crushed ice to precipitate the 2-hydrazinyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile target compound 7.

Protocol B: In Vitro Cytotoxicity Evaluation (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is strictly preferred over the MTT assay for evaluating these specific kinase-inhibiting derivatives. Because kinase inhibitors can transiently alter cellular metabolic activity without causing immediate cell death, MTT (which relies on mitochondrial reductase) can yield false positives/negatives. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a highly accurate, self-validating measure of total cellular protein mass (and thus, absolute cell number) 54.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) in 96-well microtiter plates at a density of 1×104 cells/well in 100 µL of complete growth medium (e.g., DMEM supplemented with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Dissolve the synthesized pyrimidine derivatives in DMSO to create a stock solution. Crucial Step: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat cells with serial dilutions of the compounds (e.g., 1, 10, 25, 50, 100 µg/mL) for 48 hours.

  • Fixation: Add 50 µL of cold 50% trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells in situ. Validation Check: The TCA fixation halts all biological activity instantly, preserving the exact cell mass at the precise 48-hour mark, preventing post-treatment degradation artifacts.

  • Staining: Wash plates 5 times with deionized water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 10 minutes at room temperature.

  • Washing & Solubilization: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound SRB dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 5 minutes.

  • Quantification: Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

References

  • [5] A Convenient and Practical Synthesis of Novel Pyrimidine Derivatives and its Therapeutic Potential. ResearchGate.

  • [2] Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. PMC (NIH).

  • [3] Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. ResearchGate.

  • [4] Pharmacophore SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Pharmacophore Journal.

  • [1] Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC (NIH).

  • [8] Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science.

  • [6] Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.

  • [7] Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica.

Sources

Application Note: Apoptosis Induction by 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Medicinal Chemistry.

Introduction & Pharmacological Significance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved antineoplastic agents. Recently, a novel class of derivatives—specifically 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile analogs synthesized via the multicomponent Biginelli reaction—has emerged as a potent targeted therapy[1].

In silico and in vitro evaluations reveal that these compounds act as robust Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[2]. By binding to the ATP-binding site of EGFR, these analogs disrupt downstream survival pathways, leading to the downregulation of phosphorylated AKT (p-AKT) and ERK (p-ERK)[3]. The ultimate cellular outcome is a concentration-dependent induction of apoptosis, characterized by cell cycle arrest at the G2/M phase, mitochondrial depolarization, and the activation of the intrinsic caspase cascade[3]. Furthermore, these analogs demonstrate exceptional antiproliferative efficacy against human lung cancer cells (A-549) and breast carcinoma cells (MDA-MB-231, MCF-7)[2][4].

Mechanistic Overview of Apoptosis Induction

The causality of cell death induced by 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is rooted in the intrinsic mitochondrial pathway. Inhibition of EGFR suppresses the PI3K/AKT and MEK/ERK survival axes. This suppression alters the Bax/Bcl-2 ratio, compromising mitochondrial membrane integrity. The subsequent release of cytochrome c into the cytosol triggers the apoptosome assembly, activating Caspase-9, which in turn cleaves executioner Caspase-3. The terminal step is the cleavage of Poly (ADP-ribose) polymerase (PARP), effectively halting DNA repair and executing apoptosis[3].

signaling_pathway Compound 1-Methyl-6-oxo-1,6-dihydropyrimidine -5-carbonitrile EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibits AKT_ERK Downregulation of p-AKT & p-ERK EGFR->AKT_ERK Blocks signaling Mito Mitochondrial Membrane Depolarization AKT_ERK->Mito Induces stress CytC Cytochrome c Release Mito->CytC Releases Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis & G2/M Arrest PARP->Apoptosis Executes

EGFR inhibition by 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile leading to apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of leading 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile analogs across standard oncology cell lines[2][3][4].

Cell LineCancer TypeIC50 (µM)Apoptotic Pathway MarkersCell Cycle Arrest
MDA-MB-231 Breast Carcinoma (TNBC)18.5 ± 0.6↑ Caspase-9, ↓ p-AKT, ↓ EGFRG2/M Phase
MCF-7 Breast Adenocarcinoma< 25.0↑ Caspase-9, ↓ p-ERK, ↑ Clv-PARPG2/M Phase
A-549 Lung Carcinoma< 10.0↑ Cytochrome c, ↑ Caspase-3Pre-G1 / G2/M

Experimental Protocols & Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific controls to rule out experimental artifacts.

workflow Synthesis 1. Compound Synthesis (Biginelli Reaction) Culture 2. Cell Culture (MCF-7, A549) Synthesis->Culture MTT 3. Cytotoxicity (MTT Assay) Culture->MTT Flow 4. Apoptosis Analysis (Annexin V/PI) MTT->Flow WB 5. Molecular Validation (Western Blot) Flow->WB

Step-by-step experimental workflow for validating apoptosis induction in cancer cell lines.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, providing a high-throughput baseline for metabolic viability. However, because metabolic loss does not strictly equate to apoptosis, this assay serves only to establish the IC50 dosing for subsequent mechanistic assays.

  • Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2.

  • Treatment: Treat cells with the pyrimidine derivative at varying concentrations (e.g., 1, 5, 10, 20, 50 µM).

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., Erlotinib or Doxorubicin) to validate assay sensitivity.

  • Incubation & Reading: Incubate for 48 h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Assessment via Annexin V-FITC/PI Flow Cytometry

Causality: To confirm that the loss of viability observed in Protocol 1 is driven by apoptosis rather than necrosis, we utilize Annexin V-FITC. Annexin V binds with high affinity to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane early in apoptosis. Propidium Iodide (PI) evaluates membrane integrity, differentiating early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

  • Preparation: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC50 for 24 h.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free cell dissociation buffer to prevent false-positive PS exposure caused by harsh trypsinization.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 min at room temperature.

  • Self-Validation Controls: Always run three compensation controls: 1) Unstained cells (autofluorescence threshold), 2) Single-stained Annexin V cells, and 3) Single-stained PI cells.

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Protocol 3: Molecular Validation via Western Blotting

Causality: Flow cytometry confirms the phenotype of apoptosis, but Western blotting confirms the molecular executioners. Probing for cleaved PARP (Clv-PARP) and Caspase-9 validates the intrinsic mitochondrial pathway, while probing for EGFR and p-AKT confirms the upstream target engagement.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving p-AKT and p-ERK states).

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 30 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on 10-12% SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block with 5% BSA for 1 h. Probe overnight at 4°C with primary antibodies: anti-EGFR, anti-p-AKT, anti-Caspase-9, and anti-PARP.

    • Self-Validation Control: Probe for β -actin or GAPDH as a loading control to ensure uniform protein transfer across all lanes.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 h. Develop using ECL substrate and quantify band densitometry relative to the loading control.

Sources

Application Note: Orthogonal Antioxidant Assays for Dihydropyrimidine (DHPM) Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Dihydropyrimidinones and dihydropyrimidinthiones (DHPMs), classically synthesized via the Biginelli multicomponent reaction, are highly versatile pharmacophores[1]. While traditionally recognized for their antimicrobial and calcium-channel modulating properties, recent structure-activity relationship (SAR) studies have highlighted their potent antioxidant capacities[2][3].

The antioxidant efficacy of DHPMs is largely dictated by their structural substituents—specifically, the presence of electron-donating groups (e.g., phenols, thiols) and the degree of conjugation within the pyrimidine ring[4][5]. Mechanistically, DHPMs neutralize reactive oxygen species (ROS) through two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

To accurately profile novel DHPMs, a single assay is insufficient. Researchers must employ an orthogonal testing matrix—typically comprising DPPH, ABTS, and FRAP assays—to capture both HAT and SET dynamics across varying pH levels and solvent polarities[3][6].

Mechanism DHPM Dihydropyrimidine (DHPM) Scaffold HAT Hydrogen Atom Transfer (HAT) DHPM->HAT SET Single Electron Transfer (SET) DHPM->SET ROS Free Radicals (DPPH•, ABTS•+) ROS->HAT ROS->SET Neutral Neutralized Non-Radical Species HAT->Neutral StableRad Resonance-Stabilized DHPM Radical HAT->StableRad SET->Neutral SET->StableRad

Fig 1: Dual mechanisms of ROS neutralization by Dihydropyrimidine (DHPM) derivatives.

Quantitative Data Summary: Structure-Activity Relationships

The structural diversity of DHPMs leads to vast differences in antioxidant performance. For instance, bicyclic tetrahydropyrimido-pyrimidine diones (THPPs) often exhibit superior radical scavenging compared to monocyclic DHPMs[6]. Conversely, some highly functionalized hybrids, such as 1,2,3-triazole-DHPMs, may exhibit null antioxidant activity due to the lack of abstractable protons or steric hindrance[7].

Table 1: Comparative Antioxidant Activity of Selected DHPM Classes

Compound ClassKey Structural FeatureDPPH / ABTS ActivityFRAP ActivityMechanistic Note
Bicyclic THPPs Fused pyrimidine ringsHigh (TE up to 6.7 × 10³ µmol/g)High Extended conjugation stabilizes the resulting radical[6].
Monocyclic DHPMs Standard Biginelli scaffoldModerate (TE up to 1.6 × 10³ µmol/g)Moderate Activity heavily dependent on aryl ring substitutions[6].
Phenolic DHPMs Multi-phenol substitutionsVery High (Comparable to Ascorbic Acid)High Phenolic -OH groups serve as excellent primary hydrogen donors[5].
Triazole-DHPMs 1,2,3-triazole coreNull (at 6–200 µM)Null Lack of electron density necessary for SET/HAT mechanisms[7].

(Note: TE = Trolox Equivalents. Data synthesized from recent in vitro evaluations[7].)

Experimental Workflow & Self-Validating Protocols

The Causality of Assay Design

When testing DHPMs, researchers frequently encounter false negatives or false positives. Why? DHPMs are often highly conjugated, resulting in intrinsic absorbance in the visible spectrum (400–500 nm). If a DPPH assay is read at 517 nm without a proper Sample Blank, the intrinsic color of the DHPM will artificially inflate the absorbance reading, leading to a massive underestimation of radical scavenging capacity.

To ensure a self-validating system , every microplate must include:

  • Test Sample: DHPM + Radical.

  • Sample Blank: DHPM + Solvent (Corrects for intrinsic DHPM absorbance).

  • Negative Control: Solvent + Radical (Establishes 0% inhibition).

  • Positive Control: Ascorbic Acid or Trolox (Validates radical reactivity).

Workflow Prep Sample Preparation (DHPMs in DMSO/MeOH) DPPH DPPH Assay (λ = 517 nm) HAT Dominant Prep->DPPH ABTS ABTS Assay (λ = 734 nm) SET Dominant Prep->ABTS FRAP FRAP Assay (λ = 593 nm) Pure SET (Acidic pH) Prep->FRAP Incubate Incubation (Dark conditions, 10-30 min) DPPH->Incubate ABTS->Incubate FRAP->Incubate Read Microplate Absorbance Measurement (Self-Validated) Incubate->Read Analyze Data Analysis (IC50, Trolox Equivalents) Read->Analyze

Fig 2: Orthogonal antioxidant assay workflow for profiling DHPM derivatives.

Protocol 1: DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

Purpose: Evaluates the ability of DHPMs to donate a hydrogen atom (HAT) to the stable DPPH radical.

Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in HPLC-grade Methanol. Caution: DPPH is highly light-sensitive. Wrap the flask in aluminum foil.

  • Prepare DHPM stock solutions in DMSO (10 mM). Dilute working concentrations (e.g., 10–200 µM) in Methanol. Keep final DMSO concentration <5% to prevent solvent-induced radical quenching.

Assay Steps (96-well microplate):

  • Add 100 µL of DHPM working solution to the Test Sample and Sample Blank wells.

  • Add 100 µL of Methanol to the Negative Control wells.

  • Add 100 µL of 0.1 mM DPPH solution to the Test Sample and Negative Control wells.

  • Add 100 µL of Methanol to the Sample Blank wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm using a microplate reader.

Calculation: % Scavenging = [1 - ((Abs_Sample - Abs_SampleBlank) / Abs_NegativeControl)] × 100

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Purpose: Evaluates Single Electron Transfer (SET) capacity. The ABTS radical cation is bulkier than DPPH, testing the steric accessibility of the DHPM's electron-donating groups[6].

Reagent Preparation:

  • Generate the ABTS•+ radical cation by mixing equal volumes of 7 mM ABTS aqueous solution and 2.45 mM Potassium Persulfate.

  • Incubate the mixture in the dark at room temperature for 12–16 hours.

  • Prior to the assay, dilute the ABTS•+ solution with Ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches 0.70 ± 0.02.

Assay Steps:

  • Add 10 µL of DHPM sample (or Trolox standards) to the microplate wells.

  • Add 190 µL of the diluted ABTS•+ solution to the wells.

  • Mix thoroughly and incubate in the dark for exactly 6 minutes. (Timing is critical as ABTS kinetics are rapid).

  • Read absorbance at 734 nm.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Purpose: Measures the reduction of the Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ complex. Conducted at pH 3.6, it evaluates the DHPM's reducing power under acidic conditions[5].

Reagent Preparation:

  • Prepare Acetate Buffer (300 mM, pH 3.6).

  • Prepare TPTZ (10 mM) in 40 mM HCl.

  • Prepare FeCl₃·6H₂O (20 mM) in distilled water.

  • Prepare the working FRAP reagent fresh by mixing Acetate Buffer, TPTZ, and FeCl₃ in a 10:1:1 ratio. Warm to 37°C before use.

Assay Steps:

  • Add 10 µL of DHPM sample to the microplate wells.

  • Add 190 µL of the warmed FRAP reagent.

  • Incubate at 37°C in the dark for 10 minutes.

  • Read absorbance at 593 nm.

  • Quantify results by interpolating against a standard curve generated using FeSO₄ (100–1000 µM) or Trolox.

Troubleshooting & Scientific Insights

  • Solvent Incompatibility: DHPMs are notoriously hydrophobic. While DMSO is excellent for solubilization, concentrations exceeding 5% v/v in the final assay well can interfere with DPPH and ABTS radical stability. Always perform serial dilutions in methanol or ethanol after the initial DMSO stock creation.

  • pH Dependency: The FRAP assay is conducted at pH 3.6. If your DHPM contains basic amines (e.g., secondary amines on the pyrimidine ring), they will protonate at this pH. This protonation pulls electron density away from the ring, potentially lowering the observed SET capacity compared to the neutral pH ABTS assay.

  • Kinetics vs. Thermodynamics: Some highly sterically hindered DHPMs react slowly with DPPH. If the IC50 values seem unusually high, extend the DPPH incubation time from 30 minutes to 60 minutes and monitor for kinetic plateauing.

References

  • Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies - PMC -
  • 3,4-Dihydropyrimidine-2(1H)
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC -
  • (PDF)
  • Proteomics-Based Studies Identify the Metallothionein-2A as a Potential Target of Thioxo-Tetrahydropyrimidine Derivatives in Hep
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - Semantic Scholar -
  • (PDF)

Sources

Application Notes and Protocols for Molecular Docking Studies of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The compound 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile belongs to this versatile class of heterocyclic compounds.[3] Its structural features make it a compelling candidate for investigation as a potential inhibitor of various biological targets. Molecular docking is a powerful and widely used computational technique in drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target macromolecule, typically a protein.[4][5] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Core Principles of Molecular Docking

Molecular docking simulations are predicated on the "lock and key" theory of molecular recognition, where the ligand (the "key") fits into the active site of the protein (the "lock"). The process involves two main components: a search algorithm that generates a multitude of possible binding poses of the ligand within the protein's active site, and a scoring function that estimates the binding affinity for each of these poses.[6] A more negative binding energy generally indicates a more stable and favorable protein-ligand complex.[7][8]

Experimental Design: A Self-Validating Approach

To ensure the reliability of any molecular docking study, it is imperative to first validate the chosen docking protocol. This is typically achieved by redocking a co-crystallized ligand into the active site of the target protein.[9] A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose of the ligand.[10][11] This preliminary step confirms that the docking software and parameters are capable of accurately reproducing a known binding mode.[12]

For the purpose of this guide, we will use a hypothetical, yet plausible, scenario where 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is investigated as a potential inhibitor of a specific protein target. While the direct biological target for this exact compound is not extensively documented in the provided search results, we will proceed with a representative target often implicated in the activity of pyrimidine derivatives, such as a protein kinase. The methodologies described are broadly applicable to other protein targets.

Workflow for Molecular Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation grid_gen Grid Generation receptor_prep->grid_gen ligand_prep Ligand Preparation docking Run Docking Simulation ligand_prep->docking grid_gen->docking results_analysis Results Analysis docking->results_analysis visualization Visualization of Interactions results_analysis->visualization

Caption: A generalized workflow for a molecular docking study.

PART 1: RECEPTOR (PROTEIN) PREPARATION

The initial and critical step in molecular docking is the preparation of the target protein's structure. This process involves cleaning the structure to remove any extraneous molecules and preparing it for the docking calculations.

Protocol: Receptor Preparation using AutoDockTools

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB). For this protocol, we will assume a hypothetical PDB ID 'XXXX'. The structure should ideally have a co-crystallized ligand.[13]

  • Clean the Protein:

    • Load the PDB file into a molecular visualization tool like AutoDockTools (ADT).[1]

    • Remove all non-essential components from the protein structure, such as water molecules, ions, and any co-crystallized ligands that are not part of the validation process.[14][15] This is crucial as they can interfere with the docking process.

    • If the protein has multiple chains and only one is relevant for the study, remove the unnecessary chains.[15]

  • Add Hydrogens: Add polar hydrogen atoms to the protein. Hydrogens are often omitted in crystallographic structures but are vital for defining the correct ionization and tautomeric states of amino acid residues and for forming hydrogen bonds.[1][16]

  • Assign Charges: Compute and add partial charges to the protein atoms. Gasteiger charges are commonly used for this purpose.[17]

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This format is required by AutoDock Vina and includes atomic coordinates, partial charges, and atom types.[1]

PART 2: LIGAND PREPARATION

Proper preparation of the ligand is equally important to ensure an accurate docking simulation.

Protocol: Ligand Preparation for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Obtain Ligand Structure: The 3D structure of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be obtained from databases like PubChem or ZINC.[13] Alternatively, it can be sketched using chemical drawing software like ChemDraw or MarvinSketch and saved in a 3D format (e.g., SDF or MOL2).[14]

  • Load Ligand in ADT: Open the ligand file in AutoDockTools.

  • Detect Root and Torsions: ADT will automatically detect the root of the ligand and its rotatable bonds. The number of rotatable bonds determines the ligand's flexibility during docking.[1]

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.[13]

PART 3: GRID GENERATION

The grid box defines the three-dimensional space within the protein's active site where the docking simulation will be performed.

Protocol: Defining the Docking Grid Box

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB structure or through literature-based evidence of key active site residues.[18]

  • Set Grid Box Parameters: In AutoDockTools, use the Grid Box option to define the center and dimensions (x, y, z) of the grid.[17] The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

  • Save Grid Parameters: Save the grid parameter file (GPF). This file contains the coordinates and dimensions of the grid box that will be used by the docking program.[17]

PART 4: RUNNING THE DOCKING SIMULATION

With the prepared protein, ligand, and grid parameters, the docking simulation can now be executed.

Protocol: Executing the Docking with AutoDock Vina

  • Configuration File: Create a configuration text file that specifies the paths to the prepared protein (receptor.pdbqt), ligand (ligand.pdbqt), and the grid box parameters.

  • Command Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

PART 5: ANALYSIS OF DOCKING RESULTS

Protocol: Analyzing and Interpreting Docking Results

  • Binding Affinity: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol.[1] More negative values indicate a stronger predicted binding affinity between the ligand and the protein.[8][10]

  • Visualization of Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to view the docked poses.[10][14] Load the prepared protein and the output PDBQT file from the docking simulation.

  • Interaction Analysis: Analyze the interactions between 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and the amino acid residues in the protein's active site. Look for key interactions such as:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding.[10]

    • Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.[7]

    • Pi-Pi Stacking: These can occur between aromatic rings in the ligand and protein.[1]

  • RMSD Calculation (for Validation): If performing a validation study, superimpose the lowest energy docked pose of the co-crystallized ligand with its original crystallographic position and calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation.[9][11]

Data Presentation

Quantitative data from a docking study should be presented in a clear and organized manner.

Table 1: Hypothetical Docking Results

LigandBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile-8.53TYR234, LYS123, ASP345
Reference Ligand (Redocked)-9.24TYR234, LYS123, ASP345, GLU200
Decoy Molecule-5.11SER189

Logical Relationships in Docking Analysis

G cluster_input Input Data cluster_analysis Analysis cluster_interpretation Interpretation docking_score Docking Score (e.g., -8.5 kcal/mol) binding_affinity Binding Affinity (Strength of Interaction) docking_score->binding_affinity binding_pose Binding Pose (3D Coordinates) h_bonds Hydrogen Bonds binding_pose->h_bonds hydrophobic Hydrophobic Interactions binding_pose->hydrophobic pi_stacking Pi-Pi Stacking binding_pose->pi_stacking binding_mode Binding Mode (Mechanism of Action) h_bonds->binding_mode hydrophobic->binding_mode pi_stacking->binding_mode

Caption: Relationship between docking outputs and their interpretation.

Conclusion

Molecular docking is a valuable computational tool that can provide significant insights into the potential binding of small molecules like 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile to a biological target. By following a systematic and validated protocol, researchers can generate reliable predictions that can guide further experimental studies, such as in vitro binding assays and structural biology efforts. It is important to remember that docking results are predictive and should always be interpreted in the context of experimental validation.[19]

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2024, May 10). Generating grid box for Docking using Vina. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved from [Link]

  • Bentham Science Publishers. (2022, December 1). A Combined QSAR and Molecular Docking Approach for Identifying Pyrimidine Derivatives as Penicillin Binding Protein Inhibitors. Retrieved from [Link]

  • ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and biological activity of some pyrimidine derivatives. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Rizzo_Lab. (2022, March 7). 2021 DOCK tutorial 1 with PDBID 1HW9. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Retrieved from [Link]

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • University of Alberta. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (2019, May 8). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Retrieved from [Link]

  • Florida International University. (n.d.). fiu-docking-tutorial.pdf. Retrieved from [Link]

  • RSC Publishing. (2023, July 24). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • Chem-Sub. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Retrieved from [Link]

  • RSC Publishing. (2025, October 16). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. Retrieved from [Link]

Sources

Purification of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile by Recrystallization

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the purification of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in biologically active molecules. Recrystallization is presented as a robust, efficient, and scalable technique for achieving high purity. This guide delves into the fundamental principles of solvent selection, management of potential impurities, and a step-by-step laboratory protocol designed for researchers, scientists, and drug development professionals. A troubleshooting guide is included to address common challenges encountered during the purification process.

Introduction: The Imperative for Purity

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The pyrimidine scaffold is a core structure in numerous drugs, exhibiting biological activities such as anticancer, antiviral, and antimicrobial properties.[1][2][3] The presence of impurities, which can originate from starting materials, side-products, or subsequent reaction steps like methylation, can significantly impact the outcome of multi-step syntheses and the biological efficacy and safety of the final compounds.[4][5]

Recrystallization remains one of the most powerful and economical methods for purifying solid organic compounds. The technique leverages the differences in solubility between the desired compound and its impurities within a selected solvent or solvent system. A properly executed recrystallization can effectively remove contaminants, leading to a highly pure, crystalline final product suitable for downstream applications.

The Science of Recrystallization: A Primer

The success of recrystallization hinges on the principle that the solubility of most organic solids increases significantly with temperature. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost entirely insoluble in the hot solvent (allowing for their removal via hot filtration).

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice. The slow and controlled formation of this lattice is a highly selective process that tends to exclude impurity molecules, which remain dissolved in the surrounding mother liquor.[6]

The Critical Role of Solvent Selection

Choosing the right solvent is the most crucial step in developing a recrystallization protocol. The selection process is guided by the "like dissolves like" principle, but empirical testing is essential. For a polar molecule like 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, polar solvents are a logical starting point. Literature on similar pyrimidine derivatives frequently cites the use of ethanol, acetone, or acetone/water mixtures for recrystallization.[1][7]

Table 1: Hypothetical Solvent Screening for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

SolventSolubility at 20 °C (Cold)Solubility at Boiling Point (Hot)Assessment
WaterInsolubleSparingly SolublePoor single solvent, but potential as an anti-solvent.
EthanolSparingly SolubleVery SolubleExcellent Candidate.
AcetoneSolubleVery SolublePoor candidate (too soluble when cold).
Ethyl AcetateSparingly SolubleSolubleGood Candidate.
DichloromethaneSolubleVery SolublePoor candidate (too soluble when cold).
HexanesInsolubleInsolublePoor single solvent, but potential as an anti-solvent.

Based on this screening, ethanol emerges as a primary candidate. A mixed-solvent system, such as ethanol/water, could also be highly effective. In such a system, the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "anti-solvent" (water), in which the compound is insoluble, is added dropwise until the solution becomes turbid, indicating the saturation point. Re-heating to clarify and then slow cooling can yield excellent crystals.

Experimental Protocol: Purification of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

This protocol provides a detailed, step-by-step methodology for the purification.

Materials and Equipment
Reagents & MaterialsEquipment
Crude 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrileErlenmeyer flasks (various sizes)
Ethanol (Reagent Grade)Graduated cylinders
Deionized WaterStirring hotplate
Activated Charcoal (decolorizing carbon, optional)Magnetic stir bars
Celite® (or other filter aid, optional)Büchner funnel and flask
Filter paperVacuum source (aspirator or pump)
Watch glass
Spatulas
Glass funnel (for hot filtration)
Ice bath
Drying oven or desiccator
Safety Precautions
  • Solvent Hazards: Ethanol is flammable. All heating must be performed using a stirring hotplate. Never use an open flame like a Bunsen burner. Ensure work is conducted in a well-ventilated fume hood.

  • Compound Hazards: Nitrile-containing compounds can be toxic if inhaled or absorbed through the skin.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9][10]

  • Thermal Hazards: Handle hot flasks and solutions with appropriate clamps or heat-resistant gloves.

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying A Place Crude Compound in Erlenmeyer Flask B Add Minimum Amount of Hot Ethanol A->B C Stir and Heat until Fully Dissolved B->C D Optional: Add Activated Charcoal for Decolorization C->D F Allow Solution to Cool Slowly to Room Temperature C->F If no insoluble impurities E Perform Hot Filtration (if solids or charcoal present) D->E E->F G Cool Further in an Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Ethanol H->I J Dry Crystals under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for the recrystallization of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Step-by-Step Procedure
  • Dissolution: Place the crude 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. In a separate flask, heat approximately 100 mL of ethanol on a stirring hotplate to a gentle boil.

  • Add the hot ethanol to the flask containing the crude solid in small portions, with continuous stirring and heating. Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Stir and gently reheat the mixture to boiling for 5-10 minutes. The charcoal adsorbs high-molecular-weight colored impurities.

  • (Optional) Hot Filtration: If activated charcoal was used or if there are insoluble impurities, a hot filtration is necessary. Place a piece of fluted filter paper in a stemless glass funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to fill them. Quickly pour the hot solution through the fluted filter paper. This step must be done rapidly to prevent premature crystallization in the funnel.[11]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals. Rushing this step by immediately placing the flask in an ice bath can cause the compound to precipitate as a powder, trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the recovery of the product from the solution.[12]

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the paper with a small amount of ice-cold ethanol and apply a vacuum. Pour the cold crystalline slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol.[11] This removes any residual mother liquor containing dissolved impurities. Use minimal solvent to avoid dissolving the product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the crystals to a watch glass or a pre-weighed container and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Solution(s)
No Crystals Form Too much solvent was added; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous batch.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are depressing the melting point.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
Low Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold.Ensure minimum solvent is used. Re-concentrate the mother liquor to obtain a second crop of crystals (which may be less pure). Ensure all apparatus for hot filtration is pre-heated and that washing solvent is ice-cold.[11]
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the activated charcoal step.

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of critical chemical intermediates like 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. By carefully selecting a solvent and following a systematic protocol, researchers can effectively remove impurities, leading to a product with the consistency and quality required for successful drug discovery and development. The protocol and principles outlined in this guide provide a robust framework for achieving this goal.

References

  • Benchchem. (n.d.). Purification methods for removing impurities from nitriles.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Jadhav, G. R., Shaikh, M. U., & Deshmukh, M. B. (2013). Green Synthesis of Pyrimidine Derivative. International Letters of Chemistry, Physics and Astronomy, 21, 64-68.
  • NextSDS. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile — Chemical Substance Information.
  • Nayak, S. K. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
  • Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 133-140.
  • Patel, H. R., & Patel, K. D. (2022). Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. International Journal of Health Sciences, 6(S6), 11667–11676.
  • Fisher Scientific. (2024, February 7). Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • Bartolini, M., et al. (n.d.).
  • Patel, S. R., & Patel, H. V. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • University of Colorado Boulder. (n.d.). Recrystallisation.
  • Fayed, E. A., et al. (n.d.).
  • Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125.
  • Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet.
  • ChemicalBook. (n.d.). 1,6-Dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile(78415-72-2).
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Yang, C., et al. (2011).
  • Guidechem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.
  • A2B Chem. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.
  • Cantillo, D., et al. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.
  • LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles.
  • El-Naggar, M. M., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.
  • MedChemExpress. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Sedegh, M., et al. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
  • Dzierzbicka, K., & Trzonkowski, P. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica – Drug Research, 68(1), 57-65.

Sources

Advanced Chromatographic Purification of Pyrimidine-5-Carbonitrile Derivatives: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Pyrimidine-5-carbonitrile derivatives serve as privileged scaffolds across multiple advanced scientific domains. In medicinal chemistry, they are heavily investigated as potent dual EGFR/COX-2 inhibitors for anti-cancer therapies[1] and as orally bioavailable PI3K inhibitors[2]. Beyond pharmaceuticals, highly substituted variants—such as 4,6-di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile—are utilized as thermally activated delayed fluorescence (TADF) emitters in high-efficiency OLEDs[3].

The functional diversity of these molecules necessitates rigorous, orthogonal purification strategies. Trace impurities, unreacted starting materials, or regioisomers can drastically skew in vitro biological assay results or quench luminescence in optoelectronic devices. This guide details the mechanistic rationale and self-validating protocols required to isolate these derivatives to >95% purity.

Mechanistic Insights into Chromatographic Behavior

The pyrimidine-5-carbonitrile core presents a unique polarity and electronic profile that dictates its chromatographic behavior:

  • Silanol Interactions & pH Causality: The basic nitrogen atoms within the pyrimidine core, along with common basic substituents (e.g., morpholine or piperazine), act as strong hydrogen-bond acceptors. On reverse-phase (RP) C18 columns, these basic sites interact with residual ionized silanols, leading to severe peak tailing. To counteract this, an acidic mobile phase (e.g., pH 3.0 KH₂PO₄ or 0.1% H₃PO₄) is strictly required. The low pH environment fully protonates the basic substituents and suppresses silanol ionization, ensuring sharp, symmetrical peaks and reproducible retention times[2][4].

  • Dipole-Dipole Resolution: The strongly electron-withdrawing C5-carbonitrile group creates a significant molecular dipole. During normal-phase chromatography, this dipole interacts strongly with the stationary silica phase. By utilizing a carefully controlled non-polar to moderately polar solvent system (e.g., Hexane/Dichloromethane), chemists can effectively exploit these dipole interactions to separate the target compound from lipophilic byproducts[3].

Purification Workflow

PurificationWorkflow N1 Crude Reaction Mixture (Pyrimidine-5-carbonitriles) N2 Normal Phase Flash Chromatography (Silica Gel, Hexane/DCM) N1->N2 Load & Elute N3 Intermediate Purity Fraction (>85% Purity) N2->N3 Fraction Collection N4 Preparative RP-HPLC (C18, Acidic Mobile Phase) N3->N4 Re-dissolve & Inject N5 High-Purity Target Compound (>95% Purity) N4->N5 Peak Isolation N6 Analytical Validation (UV 254 nm, LC-MS) N5->N6 QA/QC Check

Chromatographic workflow for isolating high-purity pyrimidine-5-carbonitrile derivatives.

Quantitative Chromatographic Data

The following table summarizes validated chromatographic conditions for various pyrimidine-5-carbonitrile classes based on their specific structural properties and intended applications.

Derivative ClassApplicationStationary PhaseMobile PhaseFlow RateDetectionRef
2,4-Dimorpholino- PI3K InhibitorHypersil ODS-2 (5 μm, 4.6 × 250 mm)pH 3.0 KH₂PO₄ / MeOH (3:7)1.0 mL/minUV 254 nm[2]
4,6-Dichloro- Synthetic IntermediateRP-C180.1% H₃PO₄ / Acetonitrile0.6 mL/minUV 220 nm[4]
Carbazole-substituted OLED MaterialSilica Gel (Normal Phase)Hexane / DCM (3:2)Flash/GravityVisual/UV[3]

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Purification)

This protocol is designed for the initial bulk purification of highly substituted, lipophilic derivatives (e.g., carbazole-pyrimidine-5-carbonitriles) to remove unreacted starting materials and polymeric byproducts[3].

Step 1: Dry Loading Preparation

  • Action: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude product) and evaporate the solvent completely under reduced pressure.

  • Causality: Pyrimidine-5-carbonitriles often suffer from poor solubility in non-polar eluents. Dry loading prevents "crashing out" at the column head, which causes severe band broadening.

Step 2: Column Packing & Equilibration

  • Action: Slurry-pack a silica gel column using 100% Hexane.

  • Self-Validation Check: Ensure the solvent front descends perfectly horizontally. A skewed front indicates channeling, which will destroy the resolution of closely eluting regioisomers.

Step 3: Gradient Elution

  • Action: Load the dry silica/sample mixture onto the column head. Begin elution with 100% Hexane, gradually increasing polarity to a 3:2 volume ratio of Hexane:DCM[3].

  • Action: Collect fractions in standard test tubes.

Step 4: TLC Validation & Pooling

  • Action: Spot every third fraction on a silica TLC plate. Develop in 3:2 Hexane:DCM and visualize under a 254 nm UV lamp.

  • Self-Validation Check: Only pool fractions that exhibit a single, distinct spot (typically Rf ~0.3 - 0.4). Evaporate the pooled fractions to yield the intermediate purity product (>85%).

Protocol B: Preparative Reverse-Phase HPLC (High-Purity Isolation)

For biological evaluation, compounds must exceed 95% purity. This protocol utilizes acidic RP-HPLC to isolate basic pyrimidine-5-carbonitrile derivatives (e.g., morpholine-substituted PI3K inhibitors)[2].

Step 1: Mobile Phase Preparation

  • Action: Prepare Solvent A: Potassium dihydrogen phosphate (KH₂PO₄) buffer adjusted to pH 3.0 using phosphoric acid. Prepare Solvent B: HPLC-grade Methanol.

  • Self-Validation Check: Vacuum-filter both solvents through a 0.22 μm PTFE membrane. This prevents particulate clogging of the C18 column frit and eliminates pump cavitation, ensuring a stable baseline.

Step 2: Column Equilibration

  • Action: Mount a Hypersil ODS-2 column (5 μm, 4.6 × 250 mm) or equivalent preparative C18 column. Set the flow rate to 1.0 mL/min with a 3:7 ratio of Solvent A to Solvent B[2].

  • Self-Validation Check: Monitor the UV detector at 254 nm. Do not inject the sample until the baseline drift is strictly < 1 mAU/min for at least 3 column volumes.

Step 3: Injection & Isolation

  • Action: Dissolve the intermediate purity sample in the mobile phase. Inject the sample (e.g., 10 μL for analytical scale, scaled up proportionally for preparative runs).

  • Action: Collect the eluent corresponding to the major peak absorbing at 254 nm.

Step 4: Lyophilization & Final QA/QC

  • Action: Remove the methanol under reduced pressure, then lyophilize the remaining aqueous buffer to isolate the solid target compound.

  • Self-Validation Check: Re-dissolve a 1 mg aliquot of the final powder and re-inject it into the HPLC system. The chromatogram must show a single peak accounting for >95% of the total Area Under the Curve (AUC) before the compound is cleared for in vitro cell line testing[2].

References

  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
  • Title: Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen.
  • Title: An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.

Section 1: Overview of the Synthetic Pathway

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its analogues is a cornerstone in medicinal chemistry, as the pyrimidine scaffold is integral to numerous therapeutic agents.[1] A prevalent and effective strategy involves the condensation of an amidine with a highly functionalized three-carbon component, such as a substituted acrylate. This approach offers a convergent and often high-yielding route to the target molecule.

One of the most direct methods involves the reaction of acetamidine hydrochloride with ethyl-2-cyano-3,3-bis(methylthio)acrylate.[2] This reaction proceeds via a nucleophilic attack by the amidine, followed by cyclization and elimination of methanethiol and ethanol to form the pyrimidine ring. The subsequent methylation at the N-1 position is a critical step to yield the final product.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step (Optional/Alternative) A Acetamidine Hydrochloride C Condensation & Cyclization A->C B Ethyl-2-cyano-3,3-bis (methylthio)acrylate B->C D 4-(Methylthio)-2-methyl-6-oxo- 1,6-dihydropyrimidine-5-carbonitrile C->D Reflux in DMF K2CO3 catalyst E Nucleophilic Substitution (e.g., with MeI or other nucleophiles) D->E F 1-Methyl-6-oxo-1,6-dihydro- pyrimidine-5-carbonitrile (and derivatives) E->F

Caption: Generalized synthetic pathway for pyrimidine-5-carbonitrile derivatives.

Section 2: Troubleshooting Guides and FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I improve conversion?

Answer: Low conversion is a frequent and multifaceted issue in pyrimidine synthesis.[3] It typically points to problems with reagents, catalysts, or reaction conditions. Let's break down the potential culprits.

  • Purity and Integrity of Starting Materials:

    • Expertise: Amidines, particularly as hydrochloride salts, can be hygroscopic. Absorbed moisture can hydrolyze the starting material or interfere with the base-catalyzed steps, effectively reducing the concentration of the active nucleophile.[3][4] The acrylate component must also be pure, as polymerization or degradation byproducts can inhibit the reaction.

    • Trustworthiness (Self-Validation): Before starting, dry your acetamidine hydrochloride under a vacuum. Ensure the ethyl-2-cyano-3,3-bis(methylthio)acrylate is used as received from a reputable supplier or purified if its quality is uncertain. Monitoring the reaction via Thin Layer Chromatography (TLC) is critical; the persistence of starting material spots after the expected reaction time is a clear indicator of a problem.[1][4]

  • Catalyst Inefficiency or Incorrect Choice:

    • Expertise: This synthesis requires a base to deprotonate the amidine hydrochloride, allowing it to act as a nucleophile. Anhydrous potassium carbonate is a common and effective choice.[2] The base must be strong enough to deprotonate the amidine but not so strong as to promote unwanted side reactions like acrylate decomposition. The physical properties of the base (e.g., particle size) can also affect reaction rates in a heterogeneous mixture.

    • Trustworthiness (Self-Validation): Ensure your potassium carbonate is anhydrous by flame-drying it under a vacuum before use. If the reaction is still sluggish, consider a stronger, non-nucleophilic base or a different solvent system to improve solubility.

  • Suboptimal Reaction Conditions:

    • Expertise: Temperature and solvent choice are critically linked. Dimethylformamide (DMF) is an excellent solvent for this reaction as it has a high boiling point and effectively dissolves the reactants.[2] Refluxing is often necessary to provide sufficient activation energy for the cyclization and elimination steps.[5] Solvent-free conditions have also been reported to improve yields and shorten reaction times in related syntheses, aligning with green chemistry principles.[5][6]

    • Trustworthiness (Self-Validation): Monitor the reaction progress every 1-2 hours using TLC. If the reaction stalls, a moderate increase in temperature or extending the reflux time may be necessary.[4] The table below summarizes typical conditions.

Table 1: Summary of Optimized Reaction Parameters

Parameter Recommended Condition Rationale & Citation
Solvent DMF (Dimethylformamide) High boiling point and good solubility for reactants.[2]
Catalyst Anhydrous Potassium Carbonate Effective base for deprotonating the amidine salt.[2]
Temperature Reflux (typically 153 °C for DMF) Provides necessary activation energy for cyclization.[2][5]

| Reaction Time | 6-8 hours | Typically sufficient for completion; should be monitored by TLC.[2] |

Troubleshooting_Workflow cluster_tlc_results TLC Analysis cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Side Reactions start Low Yield Observed check_tlc Analyze reaction mixture with TLC start->check_tlc unreacted_sm Significant unreacted starting material? check_tlc->unreacted_sm complex_mixture Complex mixture of byproducts? unreacted_sm->complex_mixture No sol_reagents Verify Purity & Dryness of Starting Materials unreacted_sm->sol_reagents Yes sol_temp Lower Reaction Temperature (if exothermic side reactions suspected) complex_mixture->sol_temp Yes end_good Yield Improved complex_mixture->end_good No, product is clean sol_catalyst Check Catalyst Activity (use fresh/anhydrous base) sol_reagents->sol_catalyst sol_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time sol_catalyst->sol_conditions sol_conditions->end_good sol_purification Focus on Purification Strategy (Column Chromatography) sol_temp->sol_purification sol_purification->end_good

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is difficult to purify due to persistent, colored impurities. What are these byproducts and how can I avoid them?

Answer: The formation of byproducts is often related to side reactions involving the highly reactive starting materials or intermediates.

  • Expertise: The most common side reactions include the self-condensation of the acrylate starting material or incomplete cyclization, leading to a mixture of linear and partially cyclized intermediates. In related pyrimidine syntheses like the Biginelli reaction, the formation of Hantzsch-type dihydropyridine byproducts is a known issue, which can arise if components react in an unintended stoichiometry.[4] While less common here, analogous side pathways can occur. The yellow or brown color often indicates the formation of conjugated, polymeric material resulting from the decomposition of reactants at high temperatures.

  • Trustworthiness (Self-Validation): To mitigate these issues, ensure a precise 1:1 molar ratio of your core reactants.[2] The workup procedure is critical for removing impurities. Pouring the cooled reaction mixture into ice-cold water is designed to precipitate the organic product while keeping more polar impurities and salts dissolved.[2] If impurities persist, recrystallization from a DMF-ethanol mixture is reported to be highly effective for purifying the final product.[2]

Question 3: I have successfully synthesized the methylthio intermediate, but I'm struggling with the subsequent nucleophilic substitution to get my final product. What are the best practices?

Answer: The 4-(methylthio) group is an excellent leaving group, making this intermediate a versatile precursor for a wide range of derivatives.[2]

  • Expertise: The reaction of the intermediate with various nucleophiles (anilines, phenols, amines) allows for the creation of a library of compounds.[2] To synthesize the specific target, 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, a methylation step is required. Using a reagent like methyl iodide with a base such as K2CO3 in DMF is a standard and effective method for N-methylation of pyrimidine rings.[7][8]

  • Trustworthiness (Self-Validation): The success of this step depends on controlling the reaction conditions to favor N-methylation over other possible sites. The reaction should be monitored carefully by TLC. The product spot should have a different Rf value compared to the starting material. After the reaction, a similar workup involving precipitation in cold water followed by filtration and recrystallization is typically employed.[8]

Section 3: Detailed Experimental Protocol

This protocol is adapted from established literature procedures and serves as a reliable starting point for your experiments.[2]

Synthesis of 1,6-dihydro-2-methyl-4-(methylthio)-6-oxopyrimidine-5-carbonitrile (Intermediate 3)

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride (0.01 mol) and ethyl-2-cyano-3,3-bis(methylthio)acrylate (0.01 mol).

  • Solvent and Catalyst Addition: Add 10 mL of DMF and anhydrous potassium carbonate (10 mg).

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water while stirring.

  • Isolation: A solid product should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a DMF-ethanol mixture to yield the pure intermediate compound.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125.
  • Kalyankar, B. D., Shewate, V. T., Yadao, S. B., & Wasekar, C. P. (2020). Design, Synthesis, Characterization and Antimicrobial Activity of 1,6-dihydro-2-methyl-4-(substituted)-6-oxopyrimidine-5-carbonitrile Derivatives. International Research Journal of Science & Engineering, Special Issue A10, 127-134.
  • Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 123-132.
  • Thanki, P. D., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 59B, 81-91.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(75).
  • Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 33-43.

Sources

Optimizing reaction conditions for Biginelli condensation

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Protocol Optimization for Multicomponent Reactions

Welcome to the Technical Support Center for the Biginelli condensation. This guide is designed for researchers and drug development professionals looking to overcome common bottlenecks—such as low yields, sluggish kinetics, and substrate limitations—when synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Core Mechanistic Principles: The "Why" Behind Optimization

Before troubleshooting an underperforming reaction, it is critical to understand the mechanistic pathway. The Biginelli reaction is a multicomponent reaction (MCR) combining an aldehyde, a β-ketoester, and urea/thiourea[1].

Mechanistic studies, including Artificial Force Induced Reaction (AFIR) modeling, confirm that the Iminium Route is the most favorable pathway[1]. The rate-limiting step is the initial condensation of urea and the aldehyde to form an acylimine (iminium) intermediate[2]. Because this step is highly dependent on acid catalysis, optimizing the Lewis/Brønsted acid and the solvent environment is the most direct way to drive the equilibrium forward and prevent side reactions.

Biginelli_Mechanism Aldehyde Aldehyde Iminium Acylimine / Iminium Intermediate Aldehyde->Iminium Acid Catalyst - H2O Urea Urea / Thiourea Urea->Iminium BetaKeto β-Ketoester Ureide Open-chain Ureide BetaKeto->Ureide Iminium->Ureide + β-Ketoester DHPM Dihydropyrimidinone (DHPM) Ureide->DHPM Cyclization - H2O

Fig 1. The dominant Iminium pathway of the Biginelli reaction driven by acid catalysis.

Troubleshooting Guide (FAQs)

Q1: My classical Biginelli reaction (EtOH/HCl) is yielding less than 40%. How can I improve the yield? A: The classical protocol often suffers from low yields and long reaction times (up to 18 hours) due to the weak activation of the aldehyde by Brønsted acids like HCl[3]. Solution: Switch to a Lewis Acid catalyst . Lewis acids coordinate more effectively with the carbonyl oxygen of the aldehyde, drastically accelerating the formation of the iminium intermediate.

  • Bismuth(III) nitrate (Bi(NO3)3): Highly effective in acetonitrile, yielding up to 94% at room temperature[3].

  • Tin(II) chloride (SnCl2·2H2O): Excellent for neutral media, yielding >80% in refluxing ethanol or acetonitrile[4].

  • Ceric Ammonium Nitrate (CAN) or FeCl3·6H2O: Eco-friendly alternatives that significantly boost yields, particularly for phenolic fragments[5].

Q2: I am using an aliphatic aldehyde, and the reaction fails or yields are abysmal. What is going wrong? A: Aliphatic aldehydes are notoriously poor substrates for the standard Biginelli condensation because their corresponding iminium intermediates are highly unstable and prone to side reactions, such as self-aldol condensation[2]. Solution: Employ the Atwal Modification . Instead of standard urea, use an O-methylisourea or S-methylisothiourea in a basic medium alongside a pre-formed unsaturated carbonyl compound (synthesized separately via Knoevenagel condensation). This bypasses the unstable aliphatic iminium intermediate entirely, yielding a protected DHPM that can be easily deprotected[6].

Q3: I want to scale up the reaction but need to eliminate toxic organic solvents. What are the best green alternatives? A: Solvent-free conditions or Task-Specific Ionic Liquids (TSILs) are highly recommended for scale-up and environmental compliance.

  • Solvent-Free Grinding: Using hydrated ferric nitrate (Fe(NO3)3·9H2O) or clayfen under solvent-free grinding conditions provides high yields, avoids organic solvents entirely, and allows for catalyst recycling[7].

  • Ionic Liquids: Brønsted acidic ionic liquids, such as [DHPA][Tos] (3-(N,N-dimethylhexadecylammonium) propanesulfonic acid toluene sulfate), act as both solvent and catalyst. The hydrophobic long carbon chain shifts the reaction equilibrium by expelling water, achieving up to 94% yield at 80°C[8]. Alternatively, [Hmim][Tfa] coupled with microwave heating drastically reduces reaction times to mere minutes[9].

Troubleshooting_Workflow Start Low DHPM Yield? CheckAldehyde Is Aldehyde Aliphatic? Start->CheckAldehyde Atwal Use Atwal Modification (O-methylisourea) CheckAldehyde->Atwal Yes CheckCat Optimize Catalyst CheckAldehyde->CheckCat No LewisAcid Switch to Lewis Acid (e.g., Bi(NO3)3, SnCl2) CheckCat->LewisAcid Classical HCl failed CheckSolvent Optimize Solvent CheckCat->CheckSolvent Catalyst is fine SolventFree Try Solvent-Free or Ionic Liquids CheckSolvent->SolventFree Poor solubility/kinetics

Fig 2. Decision matrix for troubleshooting and optimizing Biginelli condensation conditions.

Quantitative Data: Catalyst & Solvent Optimization Matrix

The following table summarizes the comparative efficiency of modern Biginelli catalytic systems against the classical baseline, allowing you to select the optimal conditions for your specific constraints.

Catalyst SystemSolventTemperatureReaction TimeTypical YieldRef
HCl (Classical) EthanolReflux18 h40–60%[3],[5]
Bi(NO3)3 (5 mol%)AcetonitrileRoom Temp2.5 h94%[3]
SnCl2·2H2O (20 mol%)AcetonitrileReflux6 h>80%[4]
[DHPA][Tos] (10 mol%)Solvent-free80 °C3 h94%[8]
Nb2O5/T (5 mol%)Solvent-free130 °C1 h94%[10]
[Hmim][Tfa] (10 mol%)Solvent-freeMicrowave< 10 min>85%[9]

Standardized Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis (Bi(NO3)3 in Acetonitrile)

This protocol is ideal for aromatic aldehydes and standard β-ketoesters, offering excellent yields at room temperature[3].

Self-Validating Mechanism: The use of acetonitrile (a polar aprotic solvent) stabilizes the ionic iminium intermediate far better than protic solvents like ethanol, driving the rate-determining step forward without requiring heat[3].

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with the target aromatic aldehyde (4.0 mmol), urea or thiourea (5.0 mmol), and the 1,3-dicarbonyl compound (5.0 mmol).

  • Solvent Addition: Add 20 mL of high-purity acetonitrile to the flask.

  • Catalyst Introduction: Add Bismuth(III) nitrate (Bi(NO3)3) at a 5 mol% loading. Causality: The Bi³⁺ ion acts as a potent Lewis acid, coordinating with the aldehyde's carbonyl oxygen to increase its electrophilicity without dropping the bulk pH to levels that induce side-product formation.

  • Reaction: Stir the mixture continuously at room temperature for 2.5 hours. Monitor progression via TLC.

  • Workup: Pour the crude reaction mixture into crushed ice/water. Filter the resulting precipitate under suction.

  • Purification: Wash the solid with cold water and recrystallize from hot ethanol to afford the pure DHPM.

Protocol B: Solvent-Free Green Synthesis using Ionic Liquid [DHPA][Tos]

This protocol is designed for scale-up and green chemistry compliance, utilizing a task-specific ionic liquid (TSIL)[8].

Self-Validating Mechanism: Solvent-free conditions increase the effective molarity of the reactants. The hydrophobic nature of the[DHPA][Tos] catalyst actively repels the water byproduct, shifting the Le Chatelier equilibrium strictly toward the DHPM product[8].

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, mix benzaldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), and urea (2.4 mmol). Do not add any organic solvent.

  • Catalyst Addition: Add 10 mol% of[DHPA][Tos]. Causality: The long hexadecyl carbon chain of the ionic liquid increases substrate solubility in the organic phase, while the sulfonic acid group provides the necessary Brønsted acidity to initiate the iminium route.

  • Reaction: Heat the mixture to 80 °C while stirring for 3 hours.

  • Workup: Cool the mixture to room temperature. Add distilled water to precipitate the product. The [DHPA][Tos] catalyst will remain in the aqueous phase, allowing for easy recovery and recycling.

  • Purification: Filter the solid product and recrystallize to obtain the final compound.

Sources

Technical Support Center: Purification & Troubleshooting for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers synthesizing1 (CAS: 1330756-29-0)[1]. This intermediate is highly valued in the development of2[2]. However, its synthesis—often via multi-component Biginelli-type condensations—is prone to generating specific, structurally similar impurities that are notoriously difficult to separate.

This guide provides a self-validating framework to understand the causality of these impurities and offers robust, step-by-step protocols to achieve >99% analytical purity.

Section 1: Mechanism of Impurity Formation

Understanding why impurities form is the first step in eliminating them. The synthesis typically involves the condensation of N-methylurea with a cyanoacetate derivative. The two most problematic impurities arise from competing kinetic pathways and post-reaction degradation.

Pathway Start Precursors (N-Methylurea + Cyanoacetate) Target 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Target Product) Start->Target Thermodynamic Control (Main Pathway) Regio 3-Methyl Regioisomer (Impurity A) Start->Regio Kinetic Control (Ambidentate N-attack) Amide 5-Carboxamide Derivative (Impurity B) Target->Amide Aqueous Workup (Nitrile Hydrolysis)

Fig 1: Mechanistic pathway of pyrimidine-5-carbonitrile impurity formation.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing a co-eluting peak in my HPLC with an identical mass (m/z 136 [M+H]⁺)? A1: You are observing the 3-methyl regioisomer. Causality: During condensation, the ambidentate nature of the urea nitrogens allows for two cyclization vectors. The less sterically hindered NH₂ group often attacks first under kinetic control, leading to the undesired 3-methyl isomer. Solution: Shift the reaction to thermodynamic control by extending reflux times. For purification, rely on differential solubility; the 1-methyl target exhibits lower solubility in cold ethanol compared to the 3-methyl isomer.

Q2: My IR spectrum shows a broad peak at 1680 cm⁻¹ and a diminished nitrile stretch at 2220 cm⁻¹. What happened? A2: Your 5-carbonitrile group has undergone partial hydrolysis, forming a 3[3]. Causality: Nitriles attached to electron-deficient pyrimidine rings are highly susceptible to hydration. This typically occurs during harsh acidic or basic aqueous workups. Solution: Maintain the aqueous workup pH strictly between 6.0 and 6.5. To remove existing amide impurities, utilize Preparative HPLC, as the amide is significantly more polar than the nitrile.

Q3: How do I ensure complete removal of unreacted precursors? A3: Unreacted N-methylurea and cyanoacetates are highly polar. A thorough aqueous wash of the crude organic extract is usually sufficient. Validate removal by checking for the absence of the broad N-H stretch (~3300 cm⁻¹) in the IR spectrum of the dried organic layer[4].

Section 3: Quantitative Impurity Profiling

To effectively troubleshoot, benchmark your analytical data against the expected physicochemical properties of the target and its common impurities.

CompoundMW ( g/mol )Est. LogPDiagnostic IR Marker (cm⁻¹)HPLC R_t (min)*
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 135.120.2~2220 (Sharp C≡N)8.5
3-Methyl Regioisomer (Impurity A)135.120.1~2225 (Sharp C≡N)7.2
5-Carboxamide Derivative (Impurity B)153.14-0.5~1680 (Strong Amide C=O)4.1
N-Methylurea (Starting Material)74.08-0.9~3300 (Broad N-H)1.5

*Conditions: C18 column, Gradient 5-95% MeCN in H₂O (0.1% TFA) over 15 mins.

Section 4: Step-by-Step Purification Methodologies

To achieve pharmaceutical-grade purity, implement the following sequential workflow.

Workflow Crude Crude Reaction Mixture Wash Aqueous Wash (pH 6.0-6.5) Crude->Wash Removes unreacted precursors Cryst Recrystallization (EtOH/DMF) Wash->Cryst Depletes Regioisomer HPLC Prep-HPLC (C18, Gradient) Cryst->HPLC Removes Amide Pure Ultra-Pure Target (>99%) HPLC->Pure Final Polish

Fig 2: Purification workflow for pharmaceutical-grade pyrimidine-5-carbonitrile.

Protocol A: Regioselective Recrystallization (Removal of Regioisomer)

This protocol exploits the differential solubility of the N1 and N3 isomers in polar protic solvents.

  • Dissolution: Suspend the crude solid in a minimal volume of an 5 (typically 9:1 ratio)[5]. Heat to 75°C until complete dissolution is achieved.

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of ~5°C per hour. Rapid cooling traps the kinetic 3-methyl isomer in the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Filtration: Vacuum filter the crystals and wash with ice-cold pure ethanol (2 x 10 mL).

  • Validation Check: Analyze the crystals via ¹H-NMR (DMSO-d₆). The N-CH₃ peak for the 1-methyl target typically appears slightly upfield compared to the 3-methyl isomer due to the anisotropic effect of the adjacent carbonyl group. If the 3-methyl peak persists >1%, repeat the crystallization.

Protocol B: Preparative HPLC (Removal of Carboxamide)

If the hydrolysis product (5-carboxamide) is detected via IR or analytical HPLC, preparative chromatography is required.

  • Sample Prep: Dissolve the recrystallized product in the mobile phase starting conditions (e.g., 5% MeCN in H₂O). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a high-capacity C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Gradient Elution:

    • 0-5 min: Isocratic 5% MeCN (0.1% TFA) to elute the highly polar carboxamide impurity.

    • 5-20 min: Linear gradient to 60% MeCN (0.1% TFA) to elute the target carbonitrile.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak eluting around the midpoint of the gradient.

  • Validation Check: Lyophilize the collected fractions and run an analytical HPLC trace. The target compound must show a single sharp peak with an integrated area >99%. Confirm the absence of the 1680 cm⁻¹ amide band via FT-IR[4].

References
  • Matrix Scientific. "1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile." 1int.co.uk.
  • Aher, J. S., et al. "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." Indian Academy of Sciences.
  • Bhalgat, C. M., & Ramesh, B. "Synthesis and Antifungal Screening of Novel Pyrimidine-carbonitriles." Asian Journal of Research in Chemistry.
  • Bhalgat, C. M., et al. "Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity." Arabian Journal of Chemistry.
  • Semantic Scholar. "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia.

Sources

Technical Support Center: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile?

A1: For long-term stability, solid 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended conditions are:

  • Temperature: 2-8°C (refrigerated). For extended periods, storage at -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light, as UV exposure can potentially lead to degradation of heterocyclic compounds.

The rationale for these conditions is to minimize the rate of potential degradation reactions such as hydrolysis of the nitrile group or oxidation of the dihydropyrimidine ring.

Q2: How should I prepare solutions of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile for experimental use?

A2: The choice of solvent is critical. Based on synthesis procedures described in the literature, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable solvents.[1][2]

  • Procedure for Solution Preparation:

    • Ensure the solid compound has been equilibrated to room temperature before opening the container to prevent condensation of moisture.

    • Use anhydrous-grade solvents to minimize water content.

    • Prepare solutions fresh for each experiment if possible.

  • Short-term Storage of Solutions: If short-term storage is necessary, store solutions at -20°C in tightly sealed vials. For longer-term storage, aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential signs of degradation of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile?

A3: Visual inspection and analytical techniques can help identify potential degradation.

  • Visual Cues:

    • Change in color (e.g., from white/off-white to yellow or brown).

    • Clumping of the solid, which may indicate moisture absorption.

  • Analytical Confirmation:

    • Thin Layer Chromatography (TLC): The appearance of new spots or streaking can indicate the presence of impurities or degradation products.

    • High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main peak and the appearance of new peaks are quantitative indicators of degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of unexpected signals in the 1H or 13C NMR spectrum can point to structural changes.

Troubleshooting Guide

Scenario 1: Inconsistent or unexpected experimental results.

If you are experiencing variability in your results, consider the stability of your 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile stock.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Age and Storage of Solid Compound A->B C Is the solid properly stored (cool, dry, dark)? B->C D Assess Purity (TLC/HPLC) C->D Yes F Order New Batch of Compound C->F No E Significant Impurities Detected? D->E E->F Yes G Review Solution Preparation and Storage E->G No H Was the solution prepared fresh with anhydrous solvent? G->H I Prepare Fresh Solution H->I No J Re-run Experiment H->J Yes I->J K Problem Resolved J->K Yes L Contact Technical Support J->L No

Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: The compound appears discolored or has changed in physical appearance.

A change in the physical appearance of the solid is a strong indicator of potential degradation.

  • Possible Cause: Exposure to light, moisture, or elevated temperatures. The dihydropyrimidine ring system can be susceptible to oxidation.

  • Recommended Action:

    • Do not use the discolored compound for sensitive experiments.

    • If possible, attempt to purify a small amount by recrystallization. The literature mentions recrystallization from solvents like ethanol.[2]

    • Confirm the identity and purity of the recrystallized material using analytical methods (e.g., melting point, NMR, HPLC).

    • For critical applications, it is best to procure a fresh batch of the compound.

Chemical Stability Profile

While specific stability data for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is not extensively published, we can infer potential degradation pathways based on its structure.

Potential Degradation Pathways:

cluster_main 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products A C₇H₅N₃O B Hydrolysis of Nitrile (Acid/Base catalysis) A->B H₂O C Oxidation of Dihydropyrimidine Ring (Air/Light exposure) A->C [O] D Carboxylic Acid Derivative B->D E Aromatized Pyrimidine Derivative C->E

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing pyrimidine derivatives is a cornerstone of medicinal chemistry due to their prevalence in nucleic acids and diverse pharmacological domains[1][2]. However, researchers frequently encounter a critical bottleneck: a structurally validated pyrimidine compound exhibits unexpectedly low or completely absent in vitro bioactivity.

This guide provides a systematic, causality-driven framework to diagnose and resolve these issues, focusing on assay interference, structural dynamics, and physicochemical liabilities.

Part 1: Diagnostic Workflow

Before abandoning a synthesized pyrimidine scaffold, it is critical to determine whether the lack of activity is a true biological failure or an artifact of the assay environment. Follow the diagnostic workflow below to isolate the root cause.

G Start Low Bioactivity Detected Purity 1. Check Purity (Residual Pd?) Start->Purity Solubility 2. Check Solubility & Aggregation Purity->Solubility Pd < 50 ppm PdFix Palladium Scavenging Protocol Purity->PdFix High Pd (>50 ppm) Tautomer 3. Assess Tautomeric Equilibrium Solubility->Tautomer Soluble, Monomeric AggFix DLS Assay & Detergent Addition Solubility->AggFix Aggregates formed TautFix NMR Profiling & Bioisosteric Replacement Tautomer->TautFix Wrong Tautomer

Systematic diagnostic workflow for resolving low bioactivity in pyrimidine derivatives.

Part 2: Frequently Asked Questions (Troubleshooting Modules)

Module 1: The "False Negative" – Assay Interference by Synthetic Impurities

Q: My pyrimidine was synthesized via a Suzuki-Miyaura coupling. NMR shows >95% purity, but it shows zero activity in our fluorescence-based target binding assay. What went wrong?

A: The most likely culprit is residual palladium (Pd) quenching your assay signal. Pyrimidines are excellent metal chelators. Even after standard silica gel chromatography, Pd levels can remain well above 100 ppm, which is invisible on standard 1 H NMR[3][4].

  • Causality: In luminescent, fluorescent, or AlphaScreen assays, trace heavy metals coordinate with assay reagents or directly absorb emitted light. This quenches the signal, feigning inactivity (false negatives) or occasionally causing false positives[5][6].

  • Self-Validating System: Run your compound in a label-free biophysical assay (e.g., Surface Plasmon Resonance or Mass Spectrometry), which is inherently less susceptible to metal interference[5]. Alternatively, spike your assay with a known active control plus your synthesized pyrimidine; if the control's signal drops, you have a quenching impurity.

Module 2: Tautomeric Mismatch in the Binding Pocket

Q: My docking studies predicted nanomolar affinity, but the biochemical assay shows micromolar activity. The compound has a 2-hydroxypyrimidine core. Could the structure be wrong?

A: Your compound is likely existing in the wrong tautomeric state in the assay buffer. Pyrimidines with hydroxyl or amino substituents undergo rapid prototropic tautomerism (e.g., keto-enol or amino-imino interconversion)[7][8].

  • Causality: The base-pairing and target-recognition complementarity of pyrimidines depend strictly on the position of protons on the interaction interface[8]. While your docking software may have modeled the enol (hydroxy) form as the optimal hydrogen-bond donor, the aqueous assay environment heavily favors the keto (lactam) form, turning a required H-bond donor into an H-bond acceptor[7][9]. If the equilibrium constant ( KT​ ) favors the inactive tautomer, the effective concentration of the active species plummets[10].

  • Self-Validating System: Perform variable-temperature 1 H NMR titrations in a buffer-mimicking solvent to quantify the tautomeric ratio[9].

Module 3: Colloidal Aggregation (The "Brick Dust" Problem)

Q: My highly substituted pyrimidine is completely inactive, and my dose-response curve is flat or jagged. What does this mean?

A: Flat, jagged, or bell-shaped dose-response curves are classic hallmarks of colloidal aggregation[11]. Highly planar pyrimidine derivatives often suffer from poor aqueous solubility and tend to form sub-micron aggregates in buffer[6][12].

  • Causality: These aggregates sequester the monomeric compound, preventing it from entering the target's binding pocket. Furthermore, aggregates can non-specifically adsorb target proteins, leading to erratic assay readouts[6].

  • Self-Validating System: Add 0.01% Triton X-100 (a non-ionic detergent) to your assay buffer. If target activity suddenly appears or the dose-response curve normalizes, your compound was aggregating.

Part 3: Mechanistic Pathway Visualization

G cluster_equilibrium Aqueous Assay Buffer Enol Enol/Lactim Form (H-Bond Donor) Keto Keto/Lactam Form (H-Bond Acceptor) Enol->Keto Prototropic Shift Target Target Binding Pocket (Requires Donor) Enol->Target Complementary Keto->Target Mismatch Success Target Engagement (High Bioactivity) Target->Success If Enol binds Failure Binding Failure (Low Bioactivity) Target->Failure If Keto predominates

Impact of pyrimidine tautomerism on target engagement and assay signal viability.

Part 4: Quantitative Data & Benchmarks

Comparing your compound's properties against established thresholds can quickly identify the source of low bioactivity.

ParameterOptimal RangeRisk ThresholdDiagnostic Action
Residual Palladium < 10 ppm> 50 ppmImplement metal scavenging protocol[3][4]
Tautomeric Ratio ( KT​ ) > 10 (Targeted form)< 1 (Off-target form)Bioisosteric replacement / lock tautomer[7][12]
Aqueous Solubility > 50 μ M< 10 μ MDynamic Light Scattering (DLS) for aggregates
Hill Slope (Assay) 0.8 to 1.2> 2.0 or < 0.5Add 0.01% Triton X-100 to buffer[6][11]

Part 5: Step-by-Step Methodologies

Protocol A: Palladium Scavenging for Assay-Ready Pyrimidines

To ensure assay integrity, standard column chromatography must be followed by a dedicated metal scavenging step[3][4].

  • Preparation: Dissolve the chromatographically purified pyrimidine compound in a suitable organic solvent (e.g., dichloromethane or THF) at a concentration of 0.1 M.

  • Resin Addition: Add a functionalized palladium scavenger resin (e.g., QuadraPure TU or SiliaBond Thiol) at a ratio of 5-10 equivalents relative to the theoretical maximum residual Pd.

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 4 to 12 hours. (Causality: Sufficient time is required for the diffusion of the chelated Pd from the highly coordinating pyrimidine matrix into the porous resin).

  • Filtration: Filter the suspension through a Celite pad or a fine glass frit to remove the resin.

  • Verification: Concentrate the filtrate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are < 10 ppm before proceeding to in vitro testing[3][4].

Protocol B: Tautomer Profiling via Solution-State NMR
  • Solvent Matching: Prepare the pyrimidine sample (1-5 mM) in a deuterated solvent system that closely mimics the dielectric constant of your assay buffer (e.g., D 2​ O / DMSO-d 6​ mixtures).

  • Data Acquisition: Acquire quantitative 1 H and 13 C NMR spectra at the exact temperature of your biological assay (typically 25°C or 37°C).

  • Marker Identification: Identify the exchangeable protons (e.g., -OH vs -NH) and the adjacent non-exchangeable protons (e.g., H5 on the pyrimidine ring), which will shift significantly depending on the tautomeric state[8][9].

  • Integration & Calculation: Integrate the distinct peaks corresponding to the keto and enol forms to calculate the tautomeric equilibrium constant ( KT​ )[7]. If the inactive tautomer dominates, consider bioisosteric replacement (e.g., replacing an -OH with an -NH 2​ or -CH 3​ group) to lock the active conformation[12].

References

  • Elkanzi, N. A. A. (2020). Synthesis and biological activities of some pyrimidine derivatives: (A review). Oriental Journal of Chemistry. 1

  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. PMC/NIH. 5

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. EurekaSelect. 2

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate. 6

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. 3

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC/NIH. 4

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications. 7

  • Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. PMC/NIH. 8

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. MDPI. 9

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. 10

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC/NIH. 12

  • Assay Troubleshooting. MLS ASCP. 11

Sources

Enhancing the solubility of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic assay behavior of pyrimidine-based pharmacophores.

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a classic example of a "brick dust" compound. While its pyrimidine core and polar carbonitrile (-C≡N) group offer excellent hydrogen-bonding potential for target binding, its planar geometry induces strong intermolecular π−π stacking. When transitioned from an organic stock into an aqueous assay buffer, this leads to rapid hydrophobic collapse and aggregation.

This guide is designed to move beyond basic troubleshooting. It provides mechanistically grounded, self-validating protocols to rescue your biological assays, ensuring that your dose-response curves reflect true pharmacology rather than solubility artifacts.

Diagnostic Workflow: Solubilization Strategy

Before altering your assay conditions, follow this decision matrix to identify the optimal intervention point for your pyrimidine derivative.

SolubilityWorkflow Start Evaluate 1-Methyl-6-oxo-1,6- dihydropyrimidine-5-carbonitrile DMSO_Check Soluble in 100% DMSO at 10 mM? Start->DMSO_Check DMSO_No Use PEG400/DMSO blend or lower stock to 1 mM DMSO_Check->DMSO_No No DMSO_Yes Dilute into Aqueous Assay Buffer DMSO_Check->DMSO_Yes Yes DMSO_No->DMSO_Yes Precip_Check Turbidity/Precipitation Observed in Buffer? DMSO_Yes->Precip_Check Precip_No Proceed to Biological Assay (Ensure DMSO ≤ 0.1%) Precip_Check->Precip_No No Precip_Yes Select Solubilization Strategy Precip_Check->Precip_Yes Yes Strat_CD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Precip_Yes->Strat_CD Strat_CoSolv Aqueous Co-solvents (e.g., 5% Tween-80) Precip_Yes->Strat_CoSolv Validate Validate via Nephelometry & Cell Viability Assay Strat_CD->Validate Strat_CoSolv->Validate Validate->Precip_No

Caption: Decision tree for troubleshooting aqueous solubility of pyrimidine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution into the assay buffer, despite being fully dissolved in the DMSO stock? A1: This is a thermodynamic phenomenon known as "hydrophobic collapse." When a highly concentrated DMSO stock of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is introduced into an aqueous environment, the local dielectric constant drops rapidly. Because the compound's planar pyrimidine rings prefer to interact with each other rather than with water molecules, they rapidly self-associate via π−π stacking. This localized supersaturation results in amorphous precipitation or micro-crystallization, severely underestimating the compound's biological activity and leading to flat structure-activity relationship (SAR) curves [1].

Q2: Can I just increase the DMSO concentration in my cell culture media to keep the compound in solution? What is the limit? A2: I strongly advise against this. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. DMSO is cytotoxic and alters cell membrane permeability. For cell-based assays, 0.1% (v/v) DMSO is the gold standard maximum [2]. Concentrations approaching 0.5% to 1.0% induce oxidative stress, alter cellular morphology, and can artificially synergize with your compound, yielding false positives. If your compound requires >0.1% DMSO to remain soluble, you must pivot to a formulation strategy rather than brute-forcing the solvent concentration.

Q3: If I cannot increase DMSO, what is the most effective formulation strategy for this specific carbonitrile derivative? A3: The most elegant and biologically compatible solution is the use of Cyclodextrin Inclusion Complexes . Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). These cyclic oligosaccharides feature a hydrophobic inner cavity and a hydrophilic exterior. The planar pyrimidine core of your compound slips into the hydrophobic cavity (forming a 1:1 host-guest complex), shielding it from water, while the hydrophilic exterior of the cyclodextrin keeps the entire complex freely soluble in the aqueous assay buffer [3]. This prevents precipitation without the cytotoxicity associated with organic co-solvents [4].

Experimental Protocols

To ensure scientific integrity, every protocol used in assay development must be self-validating. Below are the step-by-step methodologies to formulate and validate your compound.

Protocol 1: Preparation of a Self-Validating HP- β -CD Inclusion Complex

This protocol utilizes a co-solvency/lyophilization method to force the inclusion complex while entirely removing cytotoxic organic solvents.

  • Prepare the Host Solution: Dissolve HP- β -CD in molecular biology grade water to create a 20% (w/v) solution.

    • Causality: A 20% concentration provides a sufficient molar excess to drive the thermodynamic equilibrium toward the formation of the 1:1 inclusion complex without drastically altering the osmotic pressure of the final cell media.

  • Prepare the Guest Stock: Dissolve 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Using anhydrous DMSO prevents premature, moisture-induced aggregation inside the stock vial.

  • Complexation via Micromixing: Place the HP- β -CD solution on a magnetic stirrer at 500 RPM. Add the 10 mM compound stock dropwise (1 µL per second) into the vortex center until a 1:10 volume ratio is reached.

    • Causality: Rapid micromixing prevents local supersaturation, ensuring the compound enters the cyclodextrin cavity before it has the opportunity to self-associate and precipitate.

  • Lyophilization (Critical Step): Flash-freeze the resulting clear solution in liquid nitrogen and lyophilize for 24-48 hours until a dry, white powder is obtained.

    • Causality: Lyophilization completely sublimates the DMSO. The resulting powder is a pure compound-cyclodextrin complex that can be directly reconstituted in your aqueous assay buffer, entirely bypassing the 0.1% DMSO toxicity limit.

Protocol 2: High-Throughput Kinetic Nephelometry (Solubility Validation)

Never dose cells without confirming kinetic solubility first. This protocol validates that your formulation worked.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of your newly formulated complex in your specific assay buffer (e.g., DMEM + 10% FBS) across a clear-bottom 96-well plate.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours.

    • Causality: Kinetic solubility is time- and temperature-dependent. Incubating mimics the actual conditions of your biological assay, allowing any delayed nucleation events to occur.

  • Turbidity Readout: Read the plate on a microplate nephelometer or a standard absorbance reader at 620 nm .

    • Causality: Reading at 620 nm measures light scattering caused by precipitated particles while avoiding interference from the intrinsic UV absorbance of the pyrimidine ring (which absorbs heavily at 260-280 nm). An inflection point in the absorbance curve indicates the exact concentration at which the compound crashes out of solution.

Data Presentation: Solubilization Efficacy

The table below summarizes typical quantitative outcomes when applying these strategies to pyrimidine-carbonitrile derivatives. Notice how cyclodextrin complexation drastically improves the working concentration while preserving cell viability.

Formulation StrategyMax Kinetic Solubility (µM)Max Tolerated Vehicle Conc.Cell Viability Impact (at max vehicle)
100% DMSO (0.1% final in buffer) 5 µM0.1% (v/v)None (Optimal Baseline)
100% DMSO (1.0% final in buffer) 45 µM1.0% (v/v)High Toxicity (>30% cell death)
5% Tween-80 Co-solvent 80 µM0.5% (v/v)Moderate Toxicity (Membrane disruption)
20% HP- β -CD Complexation >250 µM 5.0% (w/v) None (Biologically Inert)

References

  • Di, L., & Kerns, E. H. (2006).
  • ResearchGate Community Consensus. (2016). What the concentration of DMSO you use in cell culture assays?
  • Radu, C. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC).
  • Mohandoss, S., et al. (2025). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. International Journal of Biological Macromolecules (PMC).

Technical Support Center: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives. These compounds are critical scaffolds in drug discovery, frequently utilized in the development of antifungal, anti-inflammatory, and antiproliferative agents[1][2].

Due to the highly functionalized nature of the pyrimidine ring, researchers often encounter degradation issues during synthesis, workup, and purification. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity syntheses.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, you must first understand the electronic environment of the molecule. The 1-methyl-6-oxo-1,6-dihydropyrimidine core is highly electron-deficient.

  • Nitrile Hydrolysis (C5 Position): The carbonitrile (-C≡N) group at the C5 position is flanked by the electron-withdrawing pyrimidine ring and the adjacent C6-oxo group. This makes the nitrile carbon highly electrophilic and exceptionally susceptible to hydration. Under aqueous basic or acidic conditions, it rapidly hydrolyzes to a primary carboxamide (-CONH₂), and eventually to a carboxylic acid (-COOH).

  • Pyrimidine Ring Opening (C2/C6 Positions): The C2 and C6 positions are highly electrophilic. Exposure to strong, unhindered nucleophiles (e.g., aqueous hydroxide) at elevated temperatures (>80°C) leads to nucleophilic attack, resulting in irreversible ring cleavage and the formation of acyclic ureide fragments.

degradation_mechanisms Target 1-Methyl-6-oxo-1,6-dihydro- pyrimidine-5-carbonitrile Hydrolysis Nitrile Hydrolysis (Aqueous Base/Acid) Target->Hydrolysis H2O, ΔT RingOpen Ring Opening (Strong Nucleophiles) Target->RingOpen OH-, >80°C Amide C5-Carboxamide (+18 Da) Hydrolysis->Amide Partial Hydration Carboxylic C5-Carboxylic Acid (+19 Da) Amide->Carboxylic Complete Hydrolysis Acyclic Acyclic Ureide Fragments RingOpen->Acyclic Cleavage

Mechanistic pathways of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile degradation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a mass shift of +18 Da or +19 Da in my LC-MS analysis of the final product? A: This is the classic signature of nitrile hydrolysis . A +18 Da shift indicates partial hydration of the C5-carbonitrile to a C5-carboxamide. A +19 Da shift (relative to the nitrile) indicates complete hydrolysis to a carboxylic acid. To prevent this, strictly avoid aqueous bases during the condensation phase and ensure your solvents (e.g., ethanol, DMF) are anhydrous.

Q2: My reaction mixture turns dark brown and yields multiple highly polar spots on TLC. What is happening? A: You are likely observing pyrimidine ring opening . Strong nucleophilic bases (like NaOH or KOH) at reflux temperatures attack the electrophilic C2 or C6 carbons. Switch to a milder, non-nucleophilic base (such as Piperidine, DIPEA, or catalytic Sodium Ethoxide) and lower your reaction temperature to 60–70°C.

Q3: How do I analytically confirm that my nitrile group hasn't degraded during the reaction without waiting for MS results? A: Track the reaction using FT-IR. An intact C5-carbonitrile group will show a sharp, distinct peak in the range of 2193–2241 cm⁻¹ [1][2]. If degradation to an amide occurs, this peak will disappear, replaced by strong C=O (amide I) and N-H (amide II) stretches around 1650–1690 cm⁻¹ and 3200–3400 cm⁻¹, respectively.

Q4: Why does the product degrade during workup even if the reaction was successful? A: If the reaction mixture is allowed to cool slowly in ambient air, residual base and atmospheric moisture can initiate partial hydrolysis. Pouring the mixture directly into crushed ice rapidly drops the kinetic energy of the system, crashing out the highly stable solid precipitate before hydrolysis can occur[3].

Quantitative Degradation Analysis

The following table summarizes how different reaction conditions impact the integrity of the pyrimidine-5-carbonitrile core.

Reaction ConditionBase / SolventTemperature & TimePrimary Degradation IssueTarget Yield (%)
Aqueous HydroxideNaOH / EtOH-H₂OReflux (90°C), 6hNitrile Hydrolysis (Amide/Acid)< 15%
Strong NucleophileKOH / MeOHReflux (75°C), 8hPyrimidine Ring Opening< 10%
Mild Base, HydrousK₂CO₃ / EtOH (95%)70°C, 6hPartial C5-Carboxamide Formation40 - 50%
Optimized Protocol Piperidine / Abs. EtOH 60°C, 4h None (Stable) > 75%

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol integrates strict anhydrous controls and a kinetic quench to prevent degradation.

Step-by-Step Methodology: Optimized Synthesis & Isolation
  • Reagent Preparation (Anhydrous Control): Ensure all glassware is oven-dried. Use strictly absolute alcohol (ethanol) or anhydrous DMF as the solvent. The presence of water >0.5% will initiate hydrolysis.

  • Condensation Reaction: Combine the precursors (e.g., 10 mmol of the substituted pyrimidine derivative) in 30 mL of absolute alcohol. Add a mild base (e.g., Piperidine or Hydrazine hydrate depending on the target derivative)[1].

  • Controlled Heating: Heat the mixture to 60–70°C. Do not exceed 80°C. Reflux gently until the completion of the reaction (typically 4–6 hours).

  • In-Process Validation: Pull a 0.1 mL aliquot, evaporate, and run a quick IR scan. Proceed to the next step only if the ~2200 cm⁻¹ C≡N peak is dominant[2].

  • Kinetic Quenching (Critical Step): Immediately pour the hot reaction mixture into 100 g of crushed ice with vigorous stirring. This rapid temperature drop halts all nucleophilic degradation pathways and forces the immediate precipitation of the product[3].

  • Isolation & Purification: Filter the precipitated solid under a vacuum. Wash with cold, distilled water to remove residual base. Recrystallize the crude product from an Ethanol/DMF mixture to yield pure crystals[3].

synthesis_workflow A Reagent Prep (Anhydrous) B Condensation (Mild Base, 60°C) A->B C Quenching (Crushed Ice) B->C D Isolation (Filtration) C->D E Purification (EtOH/DMF) D->E Error1 Avoid: Aqueous Strong Bases Error1->B Error2 Avoid: Prolonged Reflux >90°C Error2->B

Optimized step-by-step synthesis workflow to prevent nitrile hydrolysis and ring opening.

References

  • Synthesis and Antifungal Screening of Novel Pyrimidine-carbonitriles Asian Journal of Research in Chemistry [Link]

  • Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity Arabian Journal of Chemistry[Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity PMC (National Institutes of Health) [Link]

Sources

Technical Support Center: Pyrimidine-5-Carbonitrile Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the pyrimidine-5-carbonitrile scaffold—a critical pharmacophore in drug discovery—relies heavily on the precise orchestration of multicomponent reactions (MCRs). The choice of catalyst dictates the reaction kinetics, the suppression of side reactions, and the ease of downstream purification.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your catalytic workflows.

Catalyst Selection Matrix

Selecting the correct catalyst requires balancing substrate reactivity, desired environmental conditions, and purification requirements. Below is a quantitative and qualitative summary of validated catalytic systems for pyrimidine-5-carbonitrile synthesis.

Catalyst SystemReaction MediaSubstratesTempKey AdvantageRef
Bone char-nPrN-SO₃H Solvent-freeAromatic Aldehyde, Malononitrile, Urea80°CReusable solid acid; dual hydrogen-bond activation.[1]
Ammonium Chloride (NH₄Cl) Solvent-freeSubstituted Benzaldehyde, Malononitrile, Urea110°CInexpensive, mild, neutral conditions; excellent for scale-up.[2]
DBSA (10 mol%) WaterAldehyde, p-Chlorobenzoylacetonitrile, UreaRTMicellar catalysis; enables room-temperature green synthesis.[3]
TiO₂ Nanoparticles Ethanol / Solvent-free4-Cyanobenzaldehyde, Ethyl cyanoacetate, ThioureaRefluxNon-toxic; easily recoverable via centrifugation; suppresses emulsions.[4]

Frequently Asked Questions & Troubleshooting

Q1: Why is my one-pot multicomponent reaction yielding incomplete cyclization products, stalling at the Knoevenagel intermediate? A1: This kinetic stall occurs when the catalyst fails to sufficiently activate the Knoevenagel intermediate (the alkene formed from the aldehyde and malononitrile) for the subsequent Michael addition by urea or thiourea. If you are using a weak Lewis acid, the electrophilicity of the intermediate remains too low. Resolution: Switch to a robust Brønsted solid acid like Bone char-nPrN-SO₃H. The sulfonic acid groups provide dual activation by hydrogen-bonding to both the carbonyl and imine/nitrile nitrogen atoms, lowering the activation energy barrier for the Michael addition and driving the subsequent cyclodehydration to completion under solvent-free conditions[1].

Q2: How do electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on my benzaldehyde substrate dictate my catalyst choice? A2: Substrate electronics fundamentally alter the reaction velocity. Benzaldehydes with EDGs (e.g., -OCH₃, -OH) exhibit a (+I) or (+M) effect, which decreases the electrophilicity of the carbonyl carbon. This slows down the initial nucleophilic attack by malononitrile, reducing overall yield[2]. Conversely, EWGs (e.g., -NO₂, -Cl) enhance electrophilicity, accelerating the reaction. Resolution: When working with heavily electron-rich substrates, utilize a highly efficient proton source like Ammonium chloride (NH₄Cl) at elevated temperatures (110°C) under solvent-free conditions. The thermal energy combined with the mild acidity of NH₄Cl forces the initial condensation step[2].

Q3: I am experiencing severe emulsion issues during the aqueous workup of my pyrimidine-5-carbonitrile synthesis. How can I avoid this while maintaining green chemistry principles? A3: Emulsions frequently form when using amphiphilic homogeneous catalysts like p-dodecylbenzenesulfonic acid (DBSA). While DBSA is excellent for creating hydrophobic micellar pockets that drive the reaction in water[3], its surfactant properties severely complicate liquid-liquid extraction. Resolution: Transition to a heterogeneous nano-catalyst system. Titanium dioxide nanoparticles (TiO₂-NPs) offer an eco-friendly, non-toxic alternative that promotes the Biginelli-type condensation efficiently. Because they are insoluble, they can be quantitatively separated via simple centrifugation or filtration, completely eliminating emulsion formation[4].

Mechanistic Workflow

Understanding the sequential catalytic activation is crucial for troubleshooting. The diagram below illustrates the standard three-component catalytic cycle.

G Aldehyde Aromatic Aldehyde Catalyst Catalyst Activation (e.g., NH4Cl, Bone char-SO3H, TiO2) Aldehyde->Catalyst ActiveMethylene Malononitrile / Cyanoacetate ActiveMethylene->Catalyst Urea Urea / Thiourea Michael Michael Addition Intermediate Urea->Michael Knoevenagel Knoevenagel Condensation Intermediate (Alkene) Catalyst->Knoevenagel Step 1: Dehydration Knoevenagel->Michael Step 2: Nucleophilic Attack Cyclization Cyclodehydration & Aromatization Michael->Cyclization Step 3: Intramolecular Cyclization Product Pyrimidine-5-carbonitrile Derivatives Cyclization->Product Final Yield

Catalytic mechanism of multicomponent pyrimidine-5-carbonitrile synthesis.

Standardized Experimental Protocols

Protocol A: Solvent-Free Thermal Synthesis using NH₄Cl

This protocol is ideal for scaling up due to the low cost and neutral nature of the catalyst.

Self-Validating System Check: The progression of this solvent-free reaction can be visually validated by the formation of a homogenous melt. Spectroscopic validation of successful cyclization is confirmed by the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a sharp, distinct nitrile (-C≡N) stretch at ~2240 cm⁻¹ in the FT-IR spectrum[2].

Step-by-Step Methodology:

  • Charge the Reactor: To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and urea or thiourea (1.0 mmol).

  • Catalyst Addition: Add Ammonium chloride (NH₄Cl) (20 mol%) directly to the dry solid mixture[2].

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 110°C. Stir vigorously. The mixture will transition from a heterogeneous solid blend to a homogenous melt.

  • Reaction Monitoring: Maintain heating and stirring for 30–45 minutes. Monitor the consumption of the aldehyde via TLC (Eluent: Ethyl Acetate/Hexane).

  • Workup & Isolation: Cool the reaction mixture to room temperature. Triturate the resulting solid mass with ice-cold distilled water (20 mL). This step selectively dissolves the NH₄Cl catalyst and unreacted urea, precipitating the crude product.

  • Purification: Filter the solid under a vacuum and recrystallize from hot ethanol to yield the pure pyrimidine-5-carbonitrile derivative.

Protocol B: Aqueous Micellar Catalysis using DBSA

This protocol utilizes water as a green solvent, leveraging micellar pockets to overcome the hydrophobicity of the organic substrates.

Self-Validating System Check: The reaction mixture will initially appear as a cloudy suspension. As the DBSA forms micelles and the reaction proceeds, the product will precipitate out of the aqueous phase as a distinct, filterable solid, indicating reaction completion[3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL Erlenmeyer flask, combine p-chlorobenzoylacetonitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), and substituted urea (1.0 mmol).

  • Micelle Formation: Add 20 mL of deionized water followed by 10 mol% of p-dodecylbenzenesulfonic acid (DBSA)[3].

  • Reaction: Stir the mixture vigorously at room temperature. The DBSA acts as a surfactant, sequestering the hydrophobic reagents into concentrated micellar cores where the condensation occurs rapidly.

  • Isolation: Once TLC indicates full conversion (typically 1–2 hours), filter the precipitated solid directly.

  • Washing: Wash the filter cake thoroughly with dilute aqueous ethanol (10% v/v) to ensure complete removal of the DBSA surfactant, followed by drying in a vacuum oven.

References

  • Aher, J. S., et al. "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition". Journal of Chemical Sciences, Indian Academy of Sciences (2019). Available at: [Link]

  • Der Pharma Chemica. "One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst". Der Pharma Chemica. Available at:[Link]

  • National Institutes of Health. "Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies". PMC. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in Dihydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dihydropyrimidines (DHPMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds, with a specific focus on the critical role of solvents.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, remains a cornerstone for DHPM synthesis.[1][2][3] However, the classical method often suffers from low yields and harsh reaction conditions.[4][5] This guide will delve into how solvent choice can dramatically influence reaction outcomes and provide troubleshooting strategies to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction yield is consistently low. What is the most likely solvent-related cause?

A1: Low yields in the Biginelli reaction are frequently linked to the solvent's inability to effectively facilitate one or more key steps in the reaction mechanism. A critical factor is the diketo-enol tautomerization of the β-dicarbonyl reactant; the solvent plays a crucial role in the position of this equilibrium.[6][7][8] If the enol form is not sufficiently stabilized, the reaction rate can be significantly diminished. Furthermore, the solubility of reactants and the stability of key intermediates, such as the N-acyliminium ion, are highly solvent-dependent.[9][10]

Q2: Should I use a polar protic or a polar aprotic solvent for my dihydropyrimidine synthesis?

A2: The choice between a polar protic and a polar aprotic solvent depends on the specific substrates and catalyst used.

  • Polar protic solvents , like ethanol and methanol, can form hydrogen bonds.[11][12][13] This can be advantageous in stabilizing charged intermediates and the transition state, potentially increasing the reaction rate.[14] However, they can also solvate nucleophiles, which might hinder their reactivity in certain mechanistic pathways.[13][14] Ethanol is the traditional solvent for the Biginelli reaction.[4][9][15]

  • Polar aprotic solvents , such as acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF), do not have O-H or N-H bonds and thus cannot act as hydrogen bond donors.[12] They are effective at solvating cations but less so for anions, which can enhance the nucleophilicity of certain reactants.[11] For instance, using THF with polyphosphate ester (PPE) has been shown to improve yields by stabilizing the iminium ion intermediate.[9][10]

Q3: I'm interested in "green chemistry" approaches. What are some environmentally benign solvent options for dihydropyrimidine synthesis?

A3: There is a strong and growing interest in developing more sustainable methods for DHPM synthesis. Several green alternatives to traditional organic solvents have proven effective:

  • Solvent-free (neat) reactions: Simply heating the mixture of reactants without any solvent is a highly effective and environmentally friendly approach.[16][17] This method often leads to high yields in shorter reaction times.[16][17]

  • Ionic Liquids (ILs): Room temperature ionic liquids can act as both the catalyst and the solvent, offering advantages like high yields, easy product separation, and catalyst recyclability.[4][5][15][18]

  • Water: Aqueous media, sometimes in conjunction with catalysts like ionic liquids, have been successfully used.[15]

  • Bio-based solvents: Bio-derivable solvents like p-cymene have been identified as useful and sustainable options.[6][7] Even fruit juices, which act as natural biocatalysts, have been employed in solvent-free conditions.[19][20]

Q4: Can I run the Biginelli reaction under solvent-free conditions?

A4: Yes, solvent-free conditions are a highly viable and often advantageous method for Biginelli reactions.[16] This approach can lead to higher yields, shorter reaction times, and a significantly reduced environmental impact.[5][16] The reaction is typically carried out by heating a neat mixture of the three components.[16][17] In some cases, a catalyst may still be used to improve efficiency.[2][21][22][23]

Troubleshooting Guides

Problem 1: Low Reaction Conversion and Unreacted Starting Materials

Symptoms: TLC analysis shows significant amounts of starting materials remaining even after prolonged reaction times, resulting in a low yield of the desired dihydropyrimidine.

Causality: This issue often points to suboptimal reaction conditions where the activation energy barrier is not being sufficiently overcome. The solvent plays a pivotal role in reactant solubility and the stabilization of key intermediates. If the reactants are not fully dissolved or if a critical intermediate is not stabilized, the reaction rate will be slow.

Troubleshooting Protocol
  • Assess Reactant Solubility:

    • Action: Before starting the reaction, check the solubility of your aldehyde, β-ketoester, and urea/thiourea in the chosen solvent at the reaction temperature.

    • Rationale: Poor solubility of any of the three components will limit their effective concentration and hinder the reaction progress.

  • Solvent Screening:

    • Action: If solubility is an issue, or if the reaction is sluggish in a standard solvent like ethanol, perform small-scale parallel experiments with a range of solvents of varying polarity.

    • Rationale: A systematic screen can quickly identify a more suitable medium for your specific substrates.[24]

Solvent CategoryExamplesPotential Impact on Biginelli Reaction
Polar Protic Ethanol, Methanol, WaterTraditional choice, can stabilize charged intermediates.[9][11]
Polar Aprotic Acetonitrile (ACN), THF, DMFCan enhance nucleophilicity and stabilize specific intermediates.[9][10][11]
Non-Polar Toluene, p-CymeneMay favor certain mechanistic pathways and improve sustainability.[6][7]
Green Solvents Ionic Liquids, Water, None (Solvent-free)Environmentally friendly options that can also enhance yields.[4][15][16]
  • Consider Solvent-Free Conditions:

    • Action: Mix the three components without any solvent and heat the mixture.[17] Monitor the reaction by TLC.

    • Rationale: Eliminating the solvent can increase the concentration of reactants and often accelerates the reaction, leading to higher yields.[16] Many studies report excellent results under solvent-free conditions.[5][16][17][23]

Problem 2: Formation of Fluorescent Byproducts

Symptoms: The isolated product or the crude reaction mixture exhibits strong fluorescence, and purification reveals the presence of a significant side product.

Causality: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[25] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being formed from the decomposition of urea at elevated temperatures. The solvent can influence the relative rates of the desired Biginelli pathway versus the competing Hantzsch pathway.

Troubleshooting Protocol
  • Temperature Optimization:

    • Action: Lower the reaction temperature.

    • Rationale: The Hantzsch pathway is often favored at higher temperatures which promote the decomposition of urea into ammonia.[25] Reducing the temperature can selectively slow down this side reaction.

  • Solvent and Catalyst Synergy:

    • Action: Evaluate the combination of your solvent and catalyst.

    • Rationale: The choice of catalyst can influence the reaction pathway.[25] Some Lewis acids might preferentially promote one pathway over the other. The solvent can modulate the activity and selectivity of the catalyst. For example, a Brønsted acidic solvent can enhance the reactivity of the dicarbonyl reagent when a Lewis acid catalyst is used.[6][7][8]

  • Order of Addition:

    • Action: In some cases, adding the urea last to the reaction mixture can be beneficial.

    • Rationale: This minimizes the time urea is exposed to heat before the other components are present to react, potentially reducing its decomposition to ammonia.[25]

Problem 3: Product Precipitation and Isolation Difficulties

Symptoms: The dihydropyrimidine product precipitates from the reaction mixture, but it is difficult to purify and contains occluded starting materials or byproducts.

Causality: While the precipitation of the product can be advantageous for driving the reaction equilibrium, rapid precipitation in a poor solvent can lead to the trapping of impurities within the crystal lattice. The solvent's ability to keep impurities dissolved while allowing the product to crystallize is key to obtaining a pure product directly from the reaction.

Troubleshooting Protocol
  • Solvent Mixture for Recrystallization:

    • Action: After the reaction is complete, if the product has precipitated, try redissolving the crude solid in a minimal amount of a good solvent (e.g., hot ethanol, ethyl acetate) and then slowly adding a poor solvent (e.g., water, hexane) to induce recrystallization.

    • Rationale: This allows for the controlled crystallization of the desired product, leaving impurities behind in the solvent mixture.

  • Post-Reaction Solvent Wash:

    • Action: Collect the precipitated crude product by filtration and wash it thoroughly with a cold solvent in which the starting materials are soluble but the product is not.[26]

    • Rationale: A cold wash with a solvent like ethanol can effectively remove unreacted starting materials and soluble impurities from the surface of the product crystals.[26]

  • Optimize the Reaction Solvent for Purity:

    • Action: Experiment with different reaction solvents to find one that allows for the clean precipitation of the product.

    • Rationale: An ideal solvent will keep the starting materials and byproducts in solution while the desired DHPM product crystallizes out in high purity.[27]

Visualizing Solvent Effects on the Biginelli Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves the formation of an N-acyliminium ion intermediate.[9][10][21] The solvent influences each step of this process.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product cluster_solvent_effects Solvent Influence Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium BetaKetoester β-Ketoester Ureide Open-Chain Ureide BetaKetoester->Ureide Acyliminium->Ureide + β-Ketoester (enol form) Hexahydropyrimidine Hexahydropyrimidine Ureide->Hexahydropyrimidine Cyclization DHPM Dihydropyrimidine Hexahydropyrimidine->DHPM Dehydration Solvent1 Polar protic solvents (e.g., Ethanol) - Stabilize charged intermediates - H-bonding with reactants Solvent2 Polar aprotic solvents (e.g., THF, ACN) - Enhance nucleophilicity - Stabilize cations Solvent3 Solvent-free - High reactant concentration - Often faster rates

Caption: The role of the solvent in the Biginelli reaction pathway.

Experimental Protocol: Solvent Screening for Dihydropyrimidine Synthesis

This protocol outlines a general procedure for screening different solvents to optimize the yield of a dihydropyrimidine synthesis.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • A selection of solvents (e.g., ethanol, acetonitrile, THF, toluene)

  • Acid catalyst (e.g., HCl, Yb(OTf)₃)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

Procedure:

  • Preparation: In separate reaction vials, place the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).

  • Solvent Addition: To each vial, add 2 mL of a different solvent to be tested.

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol%) to each vial.

  • Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir the reactions for a set amount of time (e.g., 4 hours).

  • Monitoring: Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC.

  • Workup: After the reaction time has elapsed, cool the vials to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Analysis: Determine the yield of the crude product for each solvent. Further purification can be done by recrystallization or column chromatography.

By comparing the yields obtained in different solvents, you can identify the optimal reaction medium for your specific substrate combination.

References

Sources

Technical Support Center: Characterization & Troubleshooting of Unexpected Byproducts in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, analytical workflows, and mechanistic insights to identify, characterize, and eliminate unexpected byproducts in multi-component pyrimidine syntheses.

Section 1: Mechanistic Origins of Common Byproducts

In multi-component reactions like the Biginelli condensation (aldehyde, β -ketoester, and urea), the formation of target 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) competes with several side reactions depending on the catalyst, stoichiometry, and thermal conditions[1]. Understanding the causality behind these pathways is critical for rational optimization.

  • Knoevenagel Adducts: Formed via the direct base-catalyzed or thermal condensation of the aldehyde and β -ketoester, completely bypassing urea incorporation.

  • Hantzsch-type Dihydropyridines: Formed when two equivalents of the β -ketoester react with the aldehyde and ammonia. The ammonia is often generated in situ from the thermal decomposition of urea at elevated temperatures[2].

  • Incomplete Dehydration/Hydrolysis Products: In reactions like the Pinner synthesis, ambient moisture can lead to the hydrolysis of highly sensitive imidate salt intermediates, yielding esters rather than the desired pyrimidine ring[2].

G Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium + Urea (Acid Cat.) Knoevenagel Knoevenagel Adduct (Byproduct) Aldehyde->Knoevenagel + β-Ketoester (Base/Thermal) Hantzsch Hantzsch Dihydropyridine (Byproduct) Aldehyde->Hantzsch + 2x β-Ketoester + NH3 (Urea decomp) Ketoester β-Ketoester Urea Urea DHPM Target DHPM (Pyrimidine Derivative) Acyliminium->DHPM + β-Ketoester (Cyclization)

Reaction pathways in Biginelli synthesis highlighting target DHPM vs. common byproducts.

Section 2: Troubleshooting Guide & FAQs

Q1: My Biginelli reaction is yielding a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this compound and how do I prevent it? A1: This is a classic symptom of Hantzsch-type dihydropyridine formation[2].

  • Causality: At high temperatures, urea can decompose to release ammonia gas. This ammonia reacts rapidly with the aldehyde and two equivalents of the β -ketoester in a Hantzsch pyridine synthesis pathway, yielding a fluorescent dihydropyridine byproduct.

  • Actionable Solution: Lower the reaction temperature. If high temperatures are required for activation, consider adding the urea sequentially (last) or utilizing a strong Lewis acid catalyst (e.g., FeCl3​ , ZnCl2​ , or Yb(OTf)3​ ) to accelerate the desired N-acyliminium pathway over the thermal decomposition of urea[1][2].

Q2: LC-MS analysis of my crude mixture shows a major mass peak at +18 Da relative to my target pyrimidine. What is the structural origin? A2: A +18 Da mass shift almost universally indicates the presence of an incomplete dehydration intermediate (an open-chain ureide) or the hydrolysis of a sensitive intermediate[2].

  • Causality: In Pinner-type syntheses, the imidate salt is highly sensitive to moisture. Hydrolysis adds H2​O (+18 Da) and terminates the cyclization. In Biginelli reactions, the final step is the dehydration of the cyclic hemiaminal. Insufficient acid catalysis leaves this step incomplete.

  • Actionable Solution: Ensure strictly anhydrous conditions (dry solvents, inert atmosphere) for Pinner syntheses[2]. For Biginelli reactions, add a catalytic amount of a strong Brønsted acid (e.g., p-TsOH) and extend the reaction time, or use a Dean-Stark trap to drive the dehydration forward.

Q3: My reaction is resulting in a very low yield of the desired pyrimidine, with a significant amount of unreacted starting materials. What should I check? A3: This often points to catalyst inefficiency or starting material degradation[3].

  • Causality: Starting materials like amidines are often hygroscopic; their hydrolysis over time inhibits the reaction[3]. Furthermore, in acid-catalyzed cyclizations, an inactive catalyst fails to drive the formation of the N-acyliminium intermediate.

  • Actionable Solution: Ensure all starting materials are of high purity and thoroughly dried[3]. Verify the activity of your catalyst; if using reusable solid-supported catalysts, they must be properly regenerated prior to use[3].

Section 3: Analytical Characterization Workflows

To ensure scientific integrity, standardizing your analytical workflow is mandatory. The following self-validating protocol outlines the isolation and characterization of unexpected pyrimidine byproducts.

G Crude Crude Reaction Mixture LCMS LC-HRMS Profiling (Identify m/z anomalies) Crude->LCMS Prep Prep-HPLC / HILIC (Isolate Byproduct) LCMS->Prep Target anomalous peaks NMR 1D & 2D NMR (HSQC, HMBC, NOESY) Prep->NMR >95% Purity achieved Structure Structure Elucidation & Mechanism Update NMR->Structure Connectivity mapped

Systematic workflow for isolating and elucidating unexpected pyrimidine byproducts.

Step-by-Step Methodology: Isolation and Elucidation
  • Reaction Profiling (LC-HRMS):

    • Dilute the crude reaction mixture 1:1000 in Acetonitrile/Water (50:50).

    • Run a gradient LC-HRMS method using a C18 reversed-phase column. Note: For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective chromatographic technique than standard reverse-phase chromatography[2].

    • Self-Validation Check: Compare the exact mass of the anomalous peaks to the theoretical masses of known byproducts (e.g., Knoevenagel, Hantzsch).

  • Targeted Isolation (Prep-HPLC):

    • Scale up the separation using a preparative HPLC system. Use a mass-directed auto-purification system to collect the specific fraction corresponding to the byproduct's m/z.

    • Lyophilize the collected fractions to remove water and volatile buffers (e.g., ammonium acetate) to prevent NMR signal suppression.

  • Structural Elucidation (NMR Spectroscopy):

    • Dissolve 2–5 mg of the isolated byproduct in deuterated DMSO ( DMSO−d6​ ), as pyrimidine derivatives and their byproducts often exhibit poor solubility in CDCl3​ .

    • Acquire 1H , 13C , HSQC (for direct C-H correlations), and HMBC (for long-range C-H connectivity) spectra.

    • Self-Validation Check: Use HMBC to confirm the connectivity between the urea-derived nitrogens and the β -ketoester-derived carbons. A lack of correlation indicates a non-pyrimidine byproduct (e.g., a Knoevenagel adduct).

Quantitative Diagnostic Markers for Common Byproducts

To facilitate rapid identification, the table below summarizes the diagnostic analytical markers for the target DHPM and its most frequent byproducts.

Compound ClassDiagnostic 1H NMR Signals ( DMSO−d6​ )Diagnostic HRMS Shift ( Δ m/z from Target)Visual / Physical Characteristics
Target DHPM N-H (s, ~9.2 ppm), N-H (s, ~7.7 ppm), C4-H (d, ~5.1 ppm)0 (Reference)White/off-white solid
Knoevenagel Adduct Alkene C-H (s, 7.5–8.0 ppm), NO N-H signals-60.02 Da (Loss of Urea)Often oily or crystalline
Hantzsch Pyridine Dihydropyridine N-H (s, ~9.0 ppm), C4-H (s, ~4.9 ppm)Variable (Depends on R groups)Yellow, highly fluorescent
Open-chain Ureide Multiple exchangeable N-H/O-H signals, no cyclic C4-H+18.01 Da (Addition of H2​O )Highly polar, streaks on TLC

References

  • Title: Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold, a fundamental heterocyclic structure, is a cornerstone in medicinal chemistry, integral to the very fabric of life as a component of nucleic acids.[1][2] This privileged structure has been extensively explored, revealing a broad spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2][3][4] In an era defined by the escalating threat of multidrug-resistant pathogens, the development of novel antimicrobial agents is a critical global health priority.[3][5][6] Pyrimidine derivatives represent a promising and versatile class of compounds in this ongoing battle, offering diverse mechanisms of action and the potential to overcome existing resistance pathways.[3][5]

This guide provides a comparative analysis of the antimicrobial spectrum of various pyrimidine derivatives, intended for researchers, scientists, and drug development professionals. It is designed to offer not just a compilation of data, but an in-depth, technical exploration grounded in scientific integrity and practical insights.

Key Classes of Antimicrobial Pyrimidine Derivatives

The versatility of the pyrimidine ring allows for a wide array of chemical modifications, leading to distinct classes of derivatives with varied antimicrobial profiles. Understanding these structural classes is fundamental to appreciating their therapeutic potential.

Pyrimidine Core Pyrimidine Structure Thiophenyl Thiophenyl-pyrimidines Pyrimidine->Thiophenyl Pyrrolo Pyrrolo[2,3-d]pyrimidines Pyrimidine->Pyrrolo Diones Pyrimidine-2,4-diones Pyrimidine->Diones Pyrimido Pyrimido-pyrimidines Pyrimidine->Pyrimido Triazolo 1,2,4-Triazolo[1,5-a]pyrimidines Pyrimidine->Triazolo Nucleoside Nucleoside Analogues Pyrimidine->Nucleoside

Caption: Major classes of pyrimidine derivatives with antimicrobial activity.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To objectively compare the antimicrobial potency of different pyrimidine derivatives, a standardized methodology is crucial. The broth microdilution method is a widely accepted and high-throughput technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]

Step-by-Step Methodology
  • Preparation of Test Compounds :

    • Dissolve the pyrimidine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of known concentration.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation :

    • Culture the test microorganism (bacterial or fungal strain) on a suitable agar medium.

    • Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]

  • Inoculation and Incubation :

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.[1]

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for fungi).[1]

  • MIC Determination :

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the pyrimidine derivative at which no visible growth is observed.[1][7]

start Start prep_compounds Prepare Serial Dilutions of Pyrimidine Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a comparative overview of the potency of different pyrimidine derivatives against a range of bacterial and fungal pathogens.

Antibacterial Activity
Pyrimidine Derivative ClassSpecific Compound(s)Target Organism(s)MIC (µg/mL)Reference(s)
Thiophenyl-pyrimidinesCompound Bb2Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VREs)2[1]
Pyrrolo[2,3-d]pyrimidinesPleuromutilin derivativesMethicillin-sensitive S. aureus (MSSA), MRSA, Enterococcus faecium0.0625 - 4[1]
Pyrimidine-2,4-dionesOBP01, OBP03, OBP05Bacillus subtilis, Escherichia coli5 - 10 (Zone of Inhibition in mm)[11]
Pyrimido-pyrimidinesVarious derivativesEscherichia coliIC50 ≤ 0.05 µM (enzyme inhibition)[12]
1,2,4-Triazolo[1,5-a]pyrimidinesCompounds 9d, 9n, 9o, 9pGram-positive and Gram-negative bacteria16 - 102 µM[13]
Pyrimidine-clubbed BenzimidazolesCompounds 29, 33S. aureus, S. pyogenes, E. coli, P. aeruginosaPotency equivalent or higher than ciprofloxacin[14][15]
Antifungal Activity
Pyrimidine Derivative ClassSpecific Compound(s)Target Organism(s)MIC (µg/mL)Reference(s)
Pyrimidine-2,4-dionesOBP01, OBP03, OBP05Aspergillus niger, Penicillium chrysogenum5 - 8 (Zone of Inhibition in mm)[11]
Chromeno[2,3-d]pyrimidinesVarious derivativesCandida albicansMIC of 25[3]
Arylazopyrazolo[1,5-a]pyrimidinesCompound 1Aspergillus terreus25[16]
Pyrimidine Nucleoside AnalogueCarmofurExophiala dermatitidis, Fonsecaea pedrosoi0.156 - 20 µM[17]
Pyrimidine derivatives with amide moietyCompound 5oPhomopsis sp.10.5[18]

Mechanisms of Action and Structure-Activity Relationships

The antimicrobial efficacy of pyrimidine derivatives stems from their ability to interfere with essential cellular processes in microorganisms. A deep understanding of these mechanisms and the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.[19][20][21]

A prominent mechanism of action for many pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR) .[6][12][14] This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines, pyrimidines, and certain amino acids.[12] By blocking DHFR, these compounds effectively halt DNA and RNA synthesis, leading to cell growth inhibition.[12] Many DHFR inhibitors feature a 2,4-diamino substitution on the pyrimidine ring, which mimics the natural substrate.[12][14]

Another key target is the bacterial cell division protein FtsZ . Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization and GTPase activity of FtsZ, thereby disrupting bacterial cell division and leading to a bactericidal effect.[22]

The antibacterial mechanism of certain pyrimidine nucleoside analogues involves the inhibition of MraY and WecA , which are key enzymes in the synthesis of the bacterial cell wall.[23] This disruption of cell wall precursor synthesis impairs the integrity of the cell wall.[23]

The structure-activity relationship studies reveal that the nature and position of substituents on the pyrimidine ring significantly influence the antimicrobial activity.[20] For instance, the introduction of a uridine moiety can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[23] In some series, a positive correlation has been observed between antibacterial activity and the length of an alkyl chain at the C-5 position.[23]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Cell_Growth_Inhibition Inhibition of Cell Growth Pyrimidine_Derivative Pyrimidine Derivative (e.g., Trimethoprim) Pyrimidine_Derivative->DHFR Inhibits Biosynthesis Purine, Thymidine, and Amino Acid Biosynthesis THF->Biosynthesis DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Biosynthesis->DNA_RNA_Protein_Synthesis

Caption: Inhibition of the folate pathway by DHFR-targeting pyrimidine derivatives.

Conclusion

Pyrimidine derivatives continue to be a rich source of inspiration for the development of novel antimicrobial agents. Their structural diversity, coupled with a wide range of accessible molecular targets, provides a robust platform for overcoming the challenges of antimicrobial resistance. The comparative analysis presented in this guide underscores the potent and broad-spectrum activity of various pyrimidine classes. Future research should focus on leveraging structure-activity relationship insights to design next-generation pyrimidine derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to a more effective arsenal against infectious diseases.

References

  • Indo-Global Journal of Pharmaceutical Sciences. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Review on Antimicrobial Activity of Pyrimidine. Retrieved from [Link]

  • Frontiers in Health Informatics. (n.d.). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Retrieved from [Link]

  • PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]

  • Frontiers. (2026). Pyrimidine nucleoside: inspiration for novel antimicrobial agent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • Journal of Current Biomedical Research. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubMed. (2023). Fragment-Merging Strategies with Known Pyrimidine Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis. Retrieved from [Link]

  • RSC Advances. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][3][11]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers. Retrieved from [Link]

  • Journal of Advanced Pharmacy Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • Frontiers. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Retrieved from [Link]

  • ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • PubMed. (2011). SAR Studies on Dihydropyrimidinone Antibiotics. Retrieved from [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

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In vitro vs. in vivo studies of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis by a Senior Application Scientist.

As drug development professionals, we frequently encounter the "translational cliff"—the frustrating phenomenon where highly potent molecules in vitro fail to replicate their efficacy in vivo. Bridging this gap requires not just executing assays, but understanding the fundamental causality behind target engagement, cellular penetration, and systemic pharmacokinetics.

In this guide, we will critically evaluate the preclinical translation of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives. Synthesized primarily via Biginelli-type multicomponent reactions, this pyrimidine scaffold has emerged as a highly versatile pharmacophore, demonstrating remarkable potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor in oncology and as a broad-spectrum antimicrobial agent.

By deconstructing both in vitro and in vivo methodologies, we will establish a self-validating framework for evaluating these compounds.

Mechanistic Baseline: In Vitro Target Engagement

Before a compound can succeed in vivo, its mechanism of action must be unequivocally established in vitro. For pyrimidine-5-carbonitrile derivatives, the primary oncological target is the tyrosine kinase domain of EGFR.

Overexpression or mutation of EGFR is a hallmark of several malignancies, notably non-small cell lung cancer (A-549 cell lines). Recent studies, such as those detailing the1 [1], demonstrate that these derivatives act as competitive inhibitors at the ATP-binding pocket of the kinase domain. By blocking EGFR phosphorylation, the compounds arrest downstream PI3K/AKT signaling, ultimately inducing apoptosis.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Inhibitor Pyrimidine-5-carbonitrile (e.g., T9) Inhibitor->EGFR Competitive Binding (ATP Pocket) Inhibitor->PI3K Blocks Apoptosis Apoptosis Induction (A-549 Cells) PI3K->Apoptosis Pathway Arrest Proliferation Tumor Proliferation PI3K->Proliferation Promotes

Mechanistic pathway of EGFR inhibition by pyrimidine-5-carbonitrile derivatives in A-549 cells.

Comparative Performance Analysis: The Translational Data

To objectively assess the viability of these derivatives, we must compare their isolated cellular potency against their systemic performance. A standout example is compound T9 (a 2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl) derivative), which has been shown to outperform standard therapeutics like Adriamycin in vitro2 [2].

However, translating a GI₅₀ of <10 µM into in vivo tumor regression introduces variables such as plasma protein binding, hepatic clearance, and tumor microenvironment penetration.

Compound ID / ClassPrimary IndicationTarget / Cell LineIn Vitro EfficacyIn Vivo Projection / StatusKey Translational Barrier
Derivative T9 OncologyA-549 (Lung Cancer)GI₅₀ < 10 µM (SRB Assay)Dose-dependent tumor regressionHigh lipophilicity requiring complex formulation (e.g., lipid nanoparticles).
Derivative 6d OncologyHT 29 (Colon) / MDA-MB 231High antiproliferative activityPending advanced PK profilingRapid first-pass hepatic metabolism.
Derivative T16 AntibacterialS. aureus / E. coliMIC < 5 µg/mLSystemic bacterial clearanceHigh plasma protein binding reducing free-drug fraction.
Derivative T13 AntifungalC. albicans / A. nigerMIC < 10 µg/mLReduced fungal load in modelsPoor aqueous solubility limiting bioavailability.

Data synthesized from recent structural evaluations of dihydropyrimidine-based compounds3 [3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. This means the assay must contain internal controls that prove the methodology worked flawlessly, independent of the test compound's performance.

Protocol 1: In Vitro SRB Cytotoxicity Assay (A-549 Cells)

The Sulforhodamine B (SRB) assay is preferred over MTT for these derivatives because SRB binds stoichiometrically to basic amino acids, avoiding the metabolic confounding factors that can artificially skew MTT readouts.

  • Cell Seeding & Adhesion: Seed A-549 cells at 5,000 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: This ensures cells enter the log-phase of growth, which is critical because EGFR inhibitors primarily target actively proliferating cells.

  • Compound Treatment (Self-Validating Step): Apply pyrimidine derivatives in serial dilutions (0.1 µM to 100 µM).

    • Internal Controls: Include a Vehicle Control (0.1% DMSO) to prove the solvent isn't causing cytotoxicity, and a Positive Control (Adriamycin) to validate that the specific cell passage remains susceptible to known kinase/DNA disruptors.

  • Fixation: Add cold 50% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Causality: TCA precipitates and fixes cellular proteins to the bottom of the plate, preserving the exact cell count at the time of assay termination.

  • Staining & Quantification: Wash, stain with 0.4% SRB solution, wash with 1% acetic acid to remove unbound dye, and solubilize with 10 mM Tris base. Read optical density at 540 nm to calculate the GI₅₀.

Protocol 2: In Vivo Murine Xenograft Efficacy Model

Moving a compound like T9 into a murine model requires careful circumvention of its physicochemical limitations.

  • Formulation Strategy: Dissolve the pyrimidine-5-carbonitrile derivative in a 10% DMSO / 90% Corn Oil mixture.

    • Causality: These derivatives are notoriously hydrophobic. Aqueous buffers will cause immediate precipitation in vivo, leading to localized toxicity and zero systemic exposure. The lipid vehicle ensures stable absorption.

  • Tumor Inoculation: Subcutaneously inject 5x10⁶ A-549 cells into the right flank of athymic nude mice. Wait until tumors reach ~100 mm³.

  • Dosing Regimen (Self-Validating Step): Administer the formulated compound via intraperitoneal (IP) injection once daily.

    • Internal Controls: Monitor body weight daily. A body weight drop of >15% acts as an internal toxicity alarm. If the tumor shrinks but the mouse loses 20% of its mass, the compound is non-specific and toxic, not therapeutically efficacious.

  • Endpoint Biomarker Analysis: Harvest the tumors post-euthanasia. Do not just measure volume; perform immunohistochemistry for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

    • Causality: This proves that the macroscopic tumor shrinkage was directly caused by the microscopic mechanism (EGFR-driven apoptosis) observed in Protocol 1.

Bridging the Translational Gap: The Strategic Workflow

The transition from a chemical structure to an in vivo validated lead is not a straight line; it is a rigorous filtering process governed by pharmacokinetics (PK) and pharmacodynamics (PD).

Workflow Synth Chemical Synthesis (Biginelli Reaction) InVitro In Vitro Screening (SRB Assay, MIC) Synth->InVitro Purified Compounds Hit Lead Identification (GI50 < 10 µM) InVitro->Hit Activity Validation PK In Vivo PK/Tox (ADME Profiling) Hit->PK Formulation InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Dose Optimization

Logical progression workflow from in vitro screening to in vivo efficacy validation.

Conclusion & Strategic Recommendations

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives represent a highly potent class of molecules with validated in vitro efficacy against aggressive cancer lines and resistant microbial strains. However, their physical chemistry—specifically their lipophilicity and potential for high plasma protein binding—often serves as the primary bottleneck in in vivo translation.

For drug development professionals working with this scaffold, the recommendation is clear: do not wait until in vivo efficacy trials to discover formulation issues. Integrate early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling immediately after in vitro hit identification. By utilizing self-validating assays and understanding the causality behind every experimental step, researchers can effectively navigate the translational cliff and push these promising pyrimidine derivatives closer to clinical viability.

References

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors, ResearchG
  • A Convenient and Practical Synthesis of Novel Pyrimidine Derivatives and its Therapeutic Potential, ResearchG
  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiprolifer

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A Comparative Analysis of Pyrimidine Derivatives: Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various pyrimidine derivatives against prominent cancer cell lines. As a foundational scaffold in medicinal chemistry, pyrimidine's role is critical, forming the core of natural molecules like uracil, thymine, and cytosine, and key anticancer drugs such as 5-Fluorouracil.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to guide the rational design of novel therapeutics.[1][5]

Mechanistic Landscape: How Pyrimidine Analogs Exert Cytotoxicity

The primary anticancer mechanism of pyrimidine derivatives is their function as antimetabolites.[6] Being structurally similar to natural pyrimidine bases, they are processed by cellular machinery but ultimately disrupt the synthesis of nucleic acids (DNA and RNA), a process essential for the proliferation of rapidly dividing cancer cells.[6][7]

A key molecular target for many pyrimidine analogs, including the well-established drug 5-Fluorouracil (5-FU), is Thymidylate Synthase (TS) .[1][6] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[6] This depletion of dTMP leads to DNA damage and triggers programmed cell death (apoptosis).

Beyond TS inhibition, the diverse chemistry of pyrimidine derivatives has enabled the targeting of other critical cancer pathways:

  • Kinase Inhibition: Many derivatives are designed to inhibit protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for cancer cell signaling and angiogenesis.[8][9][10]

  • Tubulin Polymerization: Some pyrimidine hybrids can interfere with the dynamics of microtubules, the cell's internal scaffolding, leading to cell cycle arrest.[10]

  • Apoptosis Induction: Certain compounds can directly trigger apoptosis through mechanisms independent of DNA synthesis inhibition.[11][12]

The following diagram illustrates the simplified inhibitory pathway of a 5-FU type pyrimidine antimetabolite.

G Pyrimidine_Analog Pyrimidine Analog (e.g., 5-Fluorouracil) Active_Metabolite Active Nucleotide (e.g., FdUMP) Pyrimidine_Analog->Active_Metabolite Intracellular Activation TS Thymidylate Synthase (TS) Active_Metabolite->TS Forms Stable Complex dTMP_Synth dTMP Synthesis Active_Metabolite->dTMP_Synth Inhibition DNA_Synth DNA Synthesis & Repair dTMP_Synth->DNA_Synth Blocks Apoptosis Cell Death (Apoptosis) DNA_Synth->Apoptosis Induces

Simplified mechanism of a pyrimidine antimetabolite.

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of a cytotoxic compound is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC₅₀ value indicates higher potency. The following table summarizes experimental IC₅₀ values for various classes of pyrimidine derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their performance.[6]

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine (1n) HCT-116 (Colon)1.98[1]
Pyrido[2,3-d]pyrimidine (1n) MCF-7 (Breast)2.18[1]
Indazol-Pyrimidine (4f) MCF-7 (Breast)1.629[5]
Indazol-Pyrimidine (4i) MCF-7 (Breast)1.841[5]
Pyrimidine-Sulfonamide (4a) HCT-116 (Colon)9.87[8]
Pyrimidine-Sulfonamide (4b) MCF-7 (Breast)6.99[8]
4-Aminopyrazolo[3,4-d]pyrimidine (12c) UO-31 (Renal)0.87[13]
4-Aminopyrazolo[3,4-d]pyrimidine (12j) MOLT-4 (Leukemia)1.82[13]
4,6-disubstituted-pyrimidine (P14) MCF-7 (Breast)2.018[14]
4,6-disubstituted-pyrimidine (P14) A375 (Melanoma)1.887[14]
Pyrazolo[3,4-d]pyrimidine (7) Hela (Cervical)17.50[15]
Thiazolo[4,5-d]pyrimidine (3b) C32 (Melanoma)24.4[16]
Thiazolo[4,5-d]pyrimidine (3b) A375 (Melanoma)25.4[16]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density and drug exposure time.[6]

Decoding the SAR: How Structure Governs Activity

The structure-activity relationship (SAR) is fundamental to rational drug design, explaining how a molecule's chemical structure influences its biological activity.[1][17] For pyrimidine derivatives, the nature and position of substituents on the core ring profoundly impact their anticancer potential.[1][2][3]

  • Influence of Substituents: The addition of specific chemical groups can drastically alter a compound's efficacy. For instance, studies have shown that incorporating a 4-chlorophenyl group can enhance anticancer effectiveness.[18] Similarly, the presence of a methyl group on the pyrimidine moiety has been found to be beneficial for the activity of certain pyrimidine-sulfonamide hybrids.[8]

  • Molecular Hybridization: A powerful strategy involves creating hybrid molecules that combine the pyrimidine scaffold with other pharmacophores. Fusing pyrimidine with moieties like sulfonamide, benzimidazole, or triazole can lead to compounds with enhanced potency, improved selectivity, or even multi-targeted mechanisms of action that can overcome drug resistance.[1][8][10]

G Pyrimidine_Core Pyrimidine Core Scaffold Substituents Substituent Groups (e.g., -Cl, -CH3, Phenyl) Properties Altered Properties - Target Affinity - Lipophilicity - Pharmacokinetics Substituents->Properties Modify Activity Biological Activity (Cytotoxicity) Properties->Activity Influence

Logical relationship in Structure-Activity Relationship (SAR).

Featured Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method widely used to assess the in vitro cytotoxic effects of chemical compounds. It measures the metabolic activity of living cells, which serves as an indicator of cell viability.[19] The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[19] The intensity of the resulting purple color is directly proportional to the number of living cells.

Senior Scientist Insights: Causality & Best Practices
  • Why a 96-well plate? This format is ideal for high-throughput screening, allowing for the simultaneous testing of multiple concentrations and replicates.

  • Why serum-free media during incubation? Serum components can interfere with the MTT reduction process and affect the accuracy of absorbance readings. Using serum-free media for the short incubation period with MTT minimizes this background noise.[19]

  • Why is formazan solubilization critical? The purple formazan crystals are insoluble in aqueous culture medium. A solubilizing agent (like DMSO or an acidified isopropanol solution) is essential to dissolve these crystals, creating a homogenous colored solution required for accurate spectrophotometric measurement.[6][20]

Workflow Diagram

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with Pyrimidine Derivatives B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (3-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., add DMSO) F->G H 8. Read Absorbance (~570 nm) G->H

Experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology

A. Reagents and Materials

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS (Phosphate-Buffered Saline)

  • Pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]

  • Solubilization solution: DMSO or 4 mM HCl, 0.1% NP40 in isopropanol.[20]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

B. Procedure

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for a "medium only" blank control.[6][21]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours).

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[20]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[19][20]

  • Solubilization: Add 150 µL of the MTT solubilization solvent to each well.[20]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[20] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[20]

C. Data Analysis

  • Correct Absorbance: Average the duplicate readings for each concentration. Subtract the average absorbance of the "medium only" blank from all other readings.[20]

  • Calculate Percent Viability:

    • Percent Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

  • Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Conclusion and Future Outlook

The pyrimidine scaffold remains a highly privileged and versatile structure in the discovery of novel anticancer agents.[1][17] This guide provides a comparative framework, supported by experimental data and validated protocols, to assist researchers in evaluating the cytotoxic potential of new derivatives. The data clearly show that targeted modifications to the pyrimidine ring and the hybridization with other pharmacophores are effective strategies for generating highly potent compounds.[8]

Future research will likely focus on developing multi-target pyrimidine derivatives that can simultaneously inhibit several cancer-promoting pathways, thereby increasing efficacy and overcoming the challenge of drug resistance.[8][10] The continued exploration of this remarkable chemical scaffold promises to deliver the next generation of cancer therapeutics.

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • Benchchem. (n.d.). Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide.
  • Mahapatra, A., Prasad, T., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Semantic Scholar.
  • Al-Warhi, T., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.
  • Fernández-López, R., et al. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC.
  • Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents.
  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Benchchem. (n.d.). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs.
  • Al-Ostath, A., et al. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC - NIH.
  • Abcam. (n.d.). MTT assay protocol.
  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Natarajan, R., et al. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • Journal of University of Shanghai for Science and Technology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Patel, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Oriental Journal of Chemistry. (n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC - NIH.
  • Ahmed, S. A., Naji, T. S., & Mohammad, F. I. (n.d.). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • Heidelberger, C., et al. (1968). Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines. Cancer Research.
  • de Gramont, A., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC - NIH.
  • Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

Sources

A Comparative Guide to the Synthetic Routes of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is a recurring feature in a variety of pharmacologically active molecules. The efficient and scalable synthesis of this compound is, therefore, a critical aspect of research and development in the pharmaceutical sciences. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field, enabling informed decisions in the selection of an optimal synthetic strategy.

Overview of Synthetic Strategies

The synthesis of the 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile core can be principally approached via two distinct and effective strategies:

  • Route A: Three-Component Biginelli-Type Reaction. This classical approach involves the one-pot condensation of a formaldehyde equivalent, an active methylene compound (ethyl cyanoacetate), and a substituted urea (N-methylurea).

  • Route B: Two-Step Synthesis via an Enamine Intermediate. This strategy entails the initial reaction of ethyl ethoxymethylenecyanoacetate with N-methylurea to form an enamine intermediate, which subsequently undergoes intramolecular cyclization to yield the target pyrimidine.

This guide will now delve into a detailed examination of each of these routes.

Route A: Three-Component Biginelli-Type Reaction

The Biginelli reaction, first reported in 1891, is a cornerstone of multicomponent reactions in organic synthesis, providing a straightforward and atom-economical pathway to dihydropyrimidinones.[1] For the synthesis of the target molecule, which is unsubstituted at the 4-position, a formaldehyde equivalent is employed.

Reaction Scheme

Route_A formaldehyde Formaldehyde intermediate Aza-dihydropyrimidine Intermediate formaldehyde->intermediate + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate + n_methylurea N-Methylurea n_methylurea->intermediate + Acid Catalyst, Heat product 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile intermediate->product Cyclization & Dehydration

Caption: Route A: One-pot, three-component Biginelli-type reaction.

Mechanistic Insights

The mechanism of the Biginelli reaction is believed to proceed through a series of acid-catalyzed steps. The initial and rate-determining step is the condensation of the aldehyde (formaldehyde) with urea (N-methylurea) to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the active methylene compound (ethyl cyanoacetate). Subsequent cyclization via intramolecular attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidine ring.[2][3] The use of a Lewis acid or Brønsted acid catalyst is crucial for promoting the formation of the reactive iminium ion.[4]

Biginelli_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Dehydration aldehyde Formaldehyde O HCHO iminium N-Acyliminium Ion [CH2=N(CH3)CO(NH2)]+ aldehyde:f0->iminium:f0 + H+ urea N-Methylurea H2NCONHCH3 urea:f0->iminium:f0 adduct Acyclic Intermediate iminium->adduct + Enolate enolate Enolate of Ethyl Cyanoacetate [NC-CH=C(OEt)O-] cyclized Cyclized Intermediate adduct->cyclized Intramolecular Attack product Final Product cyclized->product - H2O

Caption: Simplified mechanism of the Biginelli reaction.

Experimental Protocol

Materials:

  • Paraformaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • N-Methylurea (1.1 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add paraformaldehyde, ethyl cyanoacetate, N-methylurea, and ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Performance Characteristics
ParameterObservation
Yield Moderate to good (typically 50-70%)
Reaction Time 4-8 hours
Purity Good after recrystallization
Scalability Readily scalable
Reagents Inexpensive and readily available
Environmental Impact Use of volatile organic solvent (ethanol)

Route B: Two-Step Synthesis via an Enamine Intermediate

This alternative route offers a more controlled approach to the synthesis of the pyrimidine ring. It involves the initial formation of an enamine intermediate by reacting ethyl ethoxymethylenecyanoacetate (EEMC) with N-methylurea, followed by a base- or acid-catalyzed cyclization.

Reaction Scheme

Route_B eemc Ethyl Ethoxymethylenecyanoacetate enamine Enamine Intermediate eemc->enamine + n_methylurea N-Methylurea n_methylurea->enamine Step 1: Condensation product 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile enamine->product Step 2: Cyclization (Base/Acid Catalyst, Heat)

Caption: Route B: Two-step synthesis via an enamine intermediate.

Mechanistic Insights

The reaction commences with the nucleophilic attack of the more nucleophilic nitrogen of N-methylurea on the electron-deficient β-carbon of ethyl ethoxymethylenecyanoacetate, leading to the displacement of the ethoxy group and formation of the enamine intermediate. The subsequent cyclization is typically promoted by a base, which deprotonates the less substituted nitrogen, facilitating an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol to yield the final pyrimidine product.

Enamine_Mechanism cluster_0 Enamine Formation cluster_1 Cyclization cluster_2 Elimination eemc EEMC EtO-CH=C(CN)COOEt enamine Enamine Intermediate CH3NHCONHCH=C(CN)COOEt eemc:f0->enamine:f0 + urea N-Methylurea H2NCONHCH3 urea:f0->enamine:f0 deprotonated_enamine Deprotonated Enamine enamine->deprotonated_enamine + Base (-H+) cyclized Cyclized Intermediate deprotonated_enamine->cyclized Intramolecular Attack product Final Product cyclized->product - EtOH

Caption: Simplified mechanism for pyrimidine synthesis from EEMC.

Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

Materials:

  • Ethyl ethoxymethylenecyanoacetate (1.0 eq)

  • N-Methylurea (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve N-methylurea in ethanol in a round-bottom flask.

  • Add ethyl ethoxymethylenecyanoacetate to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The enamine intermediate often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Step 2: Cyclization to 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Materials:

  • Enamine intermediate from Step 1

  • Sodium ethoxide solution in ethanol (catalytic amount)

  • Ethanol

Procedure:

  • Suspend the enamine intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of a freshly prepared solution of sodium ethoxide in ethanol.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with water and then cold ethanol.

  • Recrystallize from a suitable solvent to obtain the pure product.

Performance Characteristics
ParameterObservation
Yield Good to excellent (often >80% over two steps)
Reaction Time 4-7 hours for the two steps
Purity Generally high, with easier purification of the intermediate
Scalability Readily scalable
Reagents Ethyl ethoxymethylenecyanoacetate is more expensive than formaldehyde
Environmental Impact Use of volatile organic solvent (ethanol) and a strong base

Comparative Analysis

FeatureRoute A: Three-Component Biginelli-Type ReactionRoute B: Two-Step Synthesis via Enamine Intermediate
Simplicity One-pot procedure, operationally simple.Two distinct steps, requiring isolation of an intermediate.
Cost-Effectiveness Utilizes inexpensive and readily available starting materials.Ethyl ethoxymethylenecyanoacetate is a more costly reagent.
Yield Generally moderate to good.Often provides higher overall yields.
Purity of Final Product May require more rigorous purification to remove by-products.Isolation and purification of the intermediate can lead to a cleaner final product.
Control over Reaction Less control over the reaction progress and potential for side reactions.The two-step nature allows for better control and optimization of each transformation.
Versatility The classical Biginelli reaction is highly versatile for creating a wide range of substituted dihydropyrimidines.[5]This route is particularly effective for the synthesis of pyrimidines with specific substitution patterns.

Conclusion and Recommendation

Both Route A and Route B represent viable and effective strategies for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Route A , the three-component Biginelli-type reaction, is the more atom-economical and cost-effective approach. Its one-pot nature makes it an attractive option for large-scale synthesis where operational simplicity and low cost of starting materials are paramount. However, the yields can be variable, and purification may be more challenging.

Route B , the two-step synthesis via an enamine intermediate, offers greater control over the reaction and often results in higher overall yields and a purer final product. While the starting material, ethyl ethoxymethylenecyanoacetate, is more expensive, this route may be preferable for applications where high purity is critical and for the synthesis of smaller, research-scale quantities.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization, with considerations of scale, cost, and desired purity being the primary deciding factors. For rapid access to the target compound on a laboratory scale with a focus on high purity, Route B is recommended. For large-scale, cost-sensitive production, Route A presents a more economical alternative.

References

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl- 4-aryl-3,4-dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 63(10), 3454–3457.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
  • Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 133-140.
  • Thanki, P., & Patel, P. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 81-90.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-Catalyzed Three-Component Coupling Reaction for the Synthesis of Pyrimidine Derivatives. Organic Letters, 11(10), 2161–2164.
  • Kalyankar, B. D., Shewate, V. T., Yadao, S. B., & Wasekar, C. P. (2020). Design, Synthesis, Characterization and Antimicrobial Activity of 1,6-dihydro-2-methyl-4-(substituted)-6-oxopyrimidine-5-carbonitrile Derivatives. International Research Journal of Science & Engineering, Special Issue A7, 127-131.
  • Ben Messaouda, M., Ben Hassen, R., & Mayz, E. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanism. Journal de la Société Chimique de Tunisie, 19, 105-114.
  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
  • Das, P. J., & Begum, J. (2015). Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. Journal of Chemical and Applied Biochemistry, 2(1), 116.
  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125.

Sources

Comprehensive Analytical Guide: Structural Confirmation of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol

Executive Summary

The dihydropyrimidine scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, antifungal, and antiproliferative activities[1][2]. However, synthesizing 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives—typically via Biginelli-type multicomponent reactions followed by alkylation—presents a significant regiochemical challenge. Alkylation can theoretically occur at the N1 position, the N3 position, or the C6-oxygen (O-alkylation)[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three primary analytical modalities—FT-IR, LC-HRMS, and Multidimensional NMR—in resolving this structural ambiguity. By establishing a self-validating analytical system, researchers can definitively confirm the N1-methylated structure and eliminate false positives.

Comparative Analysis of Analytical Modalities

To confirm the structure of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, no single technique is sufficient. We must compare the analytical limit of detection, regiochemical resolution, and functional utility of each method.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniquePrimary UtilityRegiochemical ResolutionCost / ThroughputVerdict for Structural Proof
ATR-FTIR Functional group fingerprinting (C≡N, C=O, N-H).Low. Cannot distinguish N1-CH3 from N3-CH3.Low / HighScreening Only. Confirms scaffold presence but fails at regiochemistry.
LC-HRMS Exact molecular weight and fragmentation patterns.Low. Isomers (N- vs. O-alkylated) have identical exact masses.Medium / MediumSupporting. Vital for confirming the molecular formula and purity.
1D & 2D NMR Atomic connectivity and spatial arrangement.High. HMBC definitively maps the N-CH3 position relative to C=O.High / LowThe Gold Standard. Mandatory for absolute structural confirmation.

Spectral Fingerprints & Supporting Experimental Data

To benchmark these techniques, we analyze a representative model compound from the literature: 4-(benzo[b]thiophen-2-yl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile[3].

Table 2: Diagnostic NMR Chemical Shifts (DMSO-d6, 400 MHz)

Note: Researchers must account for significant solvent-induced shifts. The N-CH3 singlet appears near δ 2.4 ppm in non-polar CDCl3 but shifts downfield to ~δ 3.46 ppm in DMSO-d6 due to strong solvent-solute dipole interactions[1][3].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1H NMR 3.46Singlet (s)3HN1-CH3 protons[3]
13C NMR 31.33Singlet1CN1-CH3 carbon[3]
13C NMR 114.28Singlet1CC≡N (Carbonitrile at C5)[3]
13C NMR 161.18Singlet1CC6=O (Carbonyl carbon)[3]
Table 3: Diagnostic FT-IR Stretching Frequencies
Functional GroupExpected Range (cm⁻¹)Observed Value (cm⁻¹)Intensity / Shape
C≡N (Nitrile) 2190 – 22252218Sharp, Medium[3][4]
C=O (Carbonyl) 1650 – 16901670Sharp, Strong[1][3]
C=C / C=N (Ring) 1520 – 16251585, 1620Variable, Multiple bands[3]

Standardized Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below are the step-by-step methodologies detailing not just how to perform the analysis, but the causality behind the experimental choices.

Protocol A: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO2 and water vapor.

  • Sample Application: Place 1-2 mg of the synthesized dry powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Causality: We specifically choose ATR-FTIR over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can obscure critical N-H stretching regions if you are analyzing unmethylated tautomeric precursors[4].

Protocol B: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile:Water (50:50).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Causality: The highly conjugated pyrimidine core stabilizes the pseudo-molecular ion [M+H]+. Soft ionization (ESI) is strictly required to prevent premature in-source fragmentation of the N-CH3 bond, ensuring the exact mass of the intact molecule is recorded.

Protocol C: Multidimensional NMR Spectroscopy (The Self-Validating Loop)
  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire standard 1H (400 MHz, 16 scans) and 13C (100 MHz, 1024 scans) spectra.

  • 2D Acquisition (HSQC & HMBC): Acquire 2D Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, followed by Heteronuclear Multiple Bond Correlation (HMBC) to map long-range (2-3 bond) interactions.

  • Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity and hydrogen-bonding potential of the pyrimidinone core, which causes poor signal-to-noise ratios in chlorinated solvents. The HMBC experiment acts as the definitive logical proof: it correlates the N-CH3 protons across 3 bonds to the C6 carbonyl carbon. If the molecule were O-methylated, this specific correlation would be physically impossible.

Visualizing the Analytical Logic

To clarify the self-validating nature of this workflow, the following diagrams map the operational sequence and the specific NMR logic used to prove regiochemistry.

Workflow A Synthesized Product B ATR-FTIR (Functional Groups) A->B Step 1 C LC-HRMS (Exact Mass) B->C Step 2 D 1D/2D NMR (Regiochemistry) C->D Step 3 E Confirmed Structure D->E Validated

Analytical workflow for structural elucidation of pyrimidine derivatives.

HMBC_Logic N_CH3 1H NMR: N-CH3 (δ 3.46 ppm) C6_Carbonyl 13C NMR: C6=O (δ 161.2 ppm) N_CH3->C6_Carbonyl 3J HMBC (Strong) C2_Carbon 13C NMR: C2 (δ 155.0 ppm) N_CH3->C2_Carbon 3J HMBC (Strong) O_Alkyl O-Alkylation (Rejected) N_CH3->O_Alkyl No Correlation

HMBC NMR correlations confirming N1-methylation over O-alkylation.

Conclusion

Confirming the structure of synthesized 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile requires a layered analytical approach. While FT-IR provides rapid confirmation of the nitrile and carbonyl motifs, and LC-HRMS validates the exact mass, they are insufficient for regiochemical proof. Only by employing 2D HMBC NMR can researchers definitively correlate the N-methyl protons to the adjacent C6 carbonyl, thereby ruling out O-alkylation and N3-alkylation. By following the standardized protocols outlined above, drug development professionals can ensure the highest standards of scientific integrity and structural confidence.

References

  • [1] Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC (nih.gov). 1

  • [3] Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica. 3

  • [2] A Convenient and Practical Synthesis of Novel Pyrimidine Derivatives and its Therapeutic Potential. Bentham Science Publishers. 2

  • [4] Synthesis and Antifungal Screening of Novel Pyrimidine-carbonitriles. Asian Journal of Research in Chemistry. 4

Sources

Assessing the Therapeutic Potential of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance to standard-of-care therapeutics accelerates across both infectious diseases and oncology, the demand for novel, highly tunable pharmacophores has never been greater. Among the most promising scaffolds in contemporary medicinal chemistry is 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . Synthesized efficiently via the multicomponent Biginelli reaction, this core structure provides critical hydrogen-bonding domains (via the oxo and carbonitrile groups) and precise lipophilic tuning points (via N-methylation).

As a Senior Application Scientist, I have structured this guide to objectively evaluate the therapeutic efficacy of these analogs against established alternatives, dissect their molecular mechanisms, and provide the self-validating experimental protocols required to benchmark their performance in your own laboratory.

Mechanistic Grounding: Why This Scaffold Outperforms

To understand the therapeutic versatility of these analogs, we must examine the structure-activity relationship (SAR) that governs their biological interactions.

Antimicrobial Penetration and Binding

The lipophilicity introduced by the 1-methyl substitution significantly enhances the molecule's ability to permeate lipid-rich bacterial cell walls and fungal membranes. Once intracellular, the carbonitrile group acts as a potent electron-withdrawing moiety. This increases the electrophilicity of the pyrimidine ring, facilitating strong, often irreversible binding to essential microbial enzymes, bypassing the efflux pump mechanisms that typically neutralize standard antibiotics like Ampicillin 1[1].

Oncological Action: PI3K/AKT Axis Inhibition

In oncology, pyrimidine-5-carbonitrile derivatives have been identified as potent apoptosis inducers. Mechanistically, these analogs competitively inhibit the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, the downstream generation of PIP3 is halted, effectively starving the AKT/mTOR survival pathway and triggering apoptosis in aggressive cell lines such as K562 (leukaemia) and A-549 (lung cancer) 2[2].

PI3K_AKT_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K PIP3 PIP3 Secondary Messenger PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR (Cell Survival) AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Blocks Analog Pyrimidine-5-carbonitrile Analog Analog->PI3K Inhibits Analog->Apoptosis Promotes

Fig 1. Mechanism of PI3K/AKT pathway inhibition by pyrimidine-5-carbonitrile analogs.

Comparative Performance Analysis

The true value of a novel therapeutic agent lies in its performance relative to established clinical standards. The tables below summarize recent in vitro quantitative data comparing specific 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives against standard drugs.

Table 1: Antimicrobial Efficacy Comparison

Data derived from in vitro tube dilution assays.

Compound DesignationSubstituted MoietyTarget PathogensEfficacy vs. Standard Alternative
T1 3-Ethoxy-4-hydroxybenzylideneS. aureus, E. coliSurpasses Ampicillin MIC[1]
T6 2-HydroxybenzylideneBroad-spectrum bacteriaSurpasses Ampicillin MIC[1]
T13 2,4-DichlorobenzylideneA. niger, C. albicansHighly effective vs. standard antifungals[3]
Table 2: Anticancer Efficacy Comparison

Data derived from cell viability assays (SRB/MTT).

Compound DesignationTarget Cell LineAssay TypePerformance MetricStandard Alternative
T9 A-549 (Human Lung Cancer)SRB AssayGI₅₀ < 10 µMOutperforms Adriamycin[3]
6d HT-29 (Colon), MDA-MB-231MTT AssayHigh antiproliferative indexComparable to 5-Fluorouracil[4]
4a-d K562 (Leukaemia)ApoptosisPI3K/AKT Axis BlockadeAlternative to standard kinase inhibitors[2]

Validated Experimental Methodologies

Reproducible data relies on stringent assay conditions. When working with lipophilic, highly active heterocyclic compounds, standard protocols often require mechanistic adjustments. Below are the self-validating protocols used to benchmark these analogs.

AssayWorkflow Synthesis Analog Synthesis (Biginelli Reaction) Culture Cell Culture Expansion Synthesis->Culture Treatment Dose-Response Treatment Culture->Treatment Fixation TCA Fixation (SRB Assay) Treatment->Fixation Quantification Absorbance Quantification Fixation->Quantification

Fig 2. Standardized high-throughput workflow for SRB-based cytotoxicity screening.

Protocol 1: High-Throughput Resazurin Microtiter Assay (Antimicrobial)

Objective: Determine the exact Minimum Inhibitory Concentration (MIC) of pyrimidine analogs. Causality & Choice: We utilize a broth microdilution method over agar disk diffusion. Disk diffusion is heavily influenced by the compound's agar diffusion rate—a known limitation for highly lipophilic pyrimidine analogs, which can yield falsely small zones of inhibition. Furthermore, we use Resazurin as a colorimetric indicator; it provides a definitive, objective visual endpoint (blue to pink) based on metabolic reduction, eliminating the subjectivity of reading turbidity in precipitated compounds.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Standardized calcium and magnesium levels ensure reproducible membrane permeability for lipophilic drugs.

  • Compound Dilution: Dissolve the analog in DMSO (final assay concentration ≤ 1% to prevent solvent toxicity) and perform 2-fold serial dilutions across a 96-well plate.

  • Inoculation: Add bacterial suspension standardized to 5×105 CFU/mL per well.

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours.

  • Validation Check: The MIC is recorded at the lowest concentration where the well remains blue (indicating no metabolic reduction by live bacteria). Ensure the Ampicillin control falls within its standard CLSI acceptable range to validate the assay run.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay (Anticancer)

Objective: Quantify cell viability and calculate the GI₅₀ (concentration causing 50% growth inhibition). Causality & Choice: The SRB assay is strictly selected over the traditional MTT assay for adherent cell lines (like A-549 and HT-29). MTT relies on mitochondrial reductase activity, which can be artificially skewed by pyrimidine analogs that transiently alter cellular metabolism without causing immediate cell death. SRB, conversely, binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, artifact-free proxy for total cellular protein mass.

  • Cell Seeding: Seed A-549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Treatment: Expose cells to pyrimidine analogs (0.1 µM to 100 µM) for 48 hours. Include Adriamycin as a positive control 3[3].

  • TCA Fixation: Add cold 50% Trichloroacetic acid (TCA) directly to the wells to a final concentration of 10%. Rationale: TCA instantly precipitates proteins to the well bottom, preventing the loss of non-adherent dying cells during subsequent wash steps.

  • Staining: Wash plates with distilled water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 10 minutes.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid. Solubilize the bound SRB with 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Read absorbance at 540 nm. Calculate GI₅₀ using non-linear regression analysis.

Conclusion

The 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold represents a highly versatile and potent class of therapeutic agents. By leveraging its unique structural properties, researchers can design analogs that not only bypass traditional bacterial resistance mechanisms (outperforming Ampicillin) but also effectively target oncological survival pathways like PI3K/AKT (surpassing Adriamycin in specific cell lines). Transitioning these compounds from in vitro success to in vivo models requires strict adherence to standardized, artifact-free assays like those detailed above.

References

  • Source: EurekaSelect (Bentham Science)
  • Synthesis of the title compounds (1a-18a)
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: Taylor & Francis URL
  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity Source: NIH / PMC URL

Sources

Safety Operating Guide

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the synthesis and scale-up of kinase inhibitors, I frequently oversee workflows involving reactive heterocyclic intermediates. 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 1330756-29-0) is a highly valuable scaffold in pharmaceutical development, particularly for targeting the ATP-binding sites of kinases like VEGFR-2 1. However, its structural utility is directly tied to its chemical reactivity, necessitating rigorous, self-validating safety and disposal protocols.

This guide moves beyond basic Safety Data Sheet (SDS) compliance to provide a mechanistic understanding of the compound's hazards and a field-proven, step-by-step operational plan for its safe handling and terminal disposal.

Chemical Profile & Hazard Causality

Before implementing disposal procedures, it is critical to understand the physicochemical properties and the mechanistic causality behind the compound's hazard classifications.

Table 1: Quantitative Chemical and Hazard Profile

Property / MetricValue / Classification
Chemical Name 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
CAS Number 1330756-29-0
Molecular Formula C₆H₅N₃O
Molecular Weight 135.13 g/mol
GHS Hazard Codes H317 (Skin Sensitization), H319 (Serious Eye Irritation)
Incineration Threshold > 850°C with off-gas scrubbing
Incompatible Materials Strong oxidizers, strong bases, strong acids
The Causality of H317 and H319 Classifications

The H317 (Skin Sensitization) and H319 (Serious Eye Irritation) classifications are not merely regulatory checkboxes; they are a direct consequence of the molecule's electrophilicity. The strongly electron-withdrawing carbonitrile group (-C≡N) at the C5 position, operating in tandem with the oxo group at C6, creates a highly electron-deficient pyrimidine ring 2.

When exposed to biological tissues, this polarized motif can undergo nucleophilic attack by biological nucleophiles—specifically the thiol groups of cysteine residues or the primary amines of lysine residues in epidermal proteins. This covalent binding forms a hapten-protein complex. Langerhans cells subsequently present this complex to T-cells, initiating the irreversible immunological cascade responsible for allergic contact dermatitis. Therefore, preventing aerosolization and dermal contact is paramount.

Self-Validating Operational Handling Protocol

To ensure absolute containment during synthesis or transfer, implement the following self-validating gravimetric workflow.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all weighing and transfer operations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted fume hood to prevent the inhalation of fine crystalline dust.

  • PPE Configuration: Equip double nitrile gloves (changed immediately upon suspected contamination), a disposable Tyvek sleeve cover, and safety goggles.

  • Gravimetric Tracking (Self-Validation): Record the exact mass of the stock bottle before and after dispensing. The mass dispensed must exactly equal the mass added to the reaction vessel plus the mass of any residual powder captured on the weighing paper. A mass discrepancy of >2% indicates potential aerosolization loss or surface contamination, triggering mandatory secondary decontamination of the workspace.

  • Solvent Quenching: Once the required mass is transferred, immediately dissolve the powder in the target solvent (e.g., DMSO or Methanol) to eliminate aerosolization risks.

Spill Response and Containment Workflow

In the event of a spill, standard sweeping will aerosolize the haptenating dust. The following workflow must be strictly adhered to.

SpillResponse Start Spill Detected Assess Assess Spill Volume & PPE Status Start->Assess Evacuate Evacuate Area (If > 50g or aerosolized) Assess->Evacuate Major Spill Contain Contain with Sand/ Vermiculite Assess->Contain Minor Spill Evacuate->Contain Hazmat Team Intervention Collect Collect using Non-Sparking Tools Contain->Collect Dispose Transfer to Hazardous Waste Container Collect->Dispose Decon Decontaminate Surface (Soap & Water) Dispose->Decon Validate Validate Decon (LC-MS Swab) Decon->Validate Validate->Decon Fail (>0.1% residue) Done Log Incident & Request Pickup Validate->Done Pass

Fig 1. Self-validating emergency spill response workflow for pyrimidine-5-carbonitrile derivatives.

Step-by-Step Disposal Procedures

Due to the stability of the pyrimidine ring and the potential for the carbonitrile group to generate toxic byproducts (such as hydrogen cyanide or nitrogen oxides) upon uncontrolled degradation, this chemical must never be disposed of down the drain or in standard municipal trash 3.

Procedure A: Solid Waste Disposal (Unused Product & Contaminated Consumables)

Causality: Nitrogenous heterocycles are highly resistant to standard wastewater treatment bioreactors and act as persistent environmental pollutants.

  • Collection: Gather all unused powder, contaminated weighing papers, and primary PPE (outer gloves) into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Immobilization: If the powder is loose, mix it with an inert absorbent material such as vermiculite or dry sand to prevent static-induced dispersion during transit 4.

  • Labeling: Tag the container strictly as "Hazardous Solid Waste: Contains Pyrimidine-5-carbonitrile (Skin Sensitizer/Irritant)."

  • Terminal Destruction: Transfer the container to a licensed hazardous waste contractor. Ensure the contractor utilizes a high-temperature incineration unit operating at >850°C equipped with off-gas scrubbing equipment to safely neutralize the resulting nitrogen oxides (NOx).

Procedure B: Aqueous and Solvent Waste Segregation

Causality: Mixing carbonitrile derivatives with strong acids in waste carboys can lead to exothermic hydrolysis and the potential release of toxic fumes.

  • Segregation: Segregate liquid waste containing 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile into dedicated "Non-Halogenated Organic Waste" carboys (if dissolved in DMSO, Methanol, or Ethyl Acetate) or "Halogenated Organic Waste" (if mixed with Dichloromethane).

  • pH Neutrality: Ensure the waste carboy is maintained at a neutral pH (pH 6-8). Do not mix this waste stream with strong oxidizers or acidic waste streams.

  • Secondary Containment: Store the waste carboy in a secondary containment tray in a cool, well-ventilated waste accumulation area until professional pickup is arranged.

Procedure C: Self-Validating Decontamination

To guarantee that your disposal and cleanup procedures were effective, implement a swab validation test:

  • Swab the primary handling area and the exterior of the disposal containers using a methanol-soaked cotton swab.

  • Extract the swab in 1 mL of methanol and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Monitor for the specific molecular ion (m/z 135.1 for [M+H]⁺). If the concentration exceeds 0.1% of the baseline limit of detection, repeat the surface decontamination with soap and water, followed by a methanol wipe.

References

  • Matrix Scientific. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile SDS. 1int.co.uk.[Link]

  • NextSDS. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile — Chemical Substance Information. nextsds.com.[Link]

Sources

Navigating the Handling of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the chemical structure—a nitrile-containing heterocyclic compound—and data from analogous compounds, users must assume that 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile presents multiple hazards. These include:

  • Acute Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled.

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of material being handled, the potential for aerosol generation, and the duration of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with nitrile gloves. Nitrile gloves offer excellent resistance to a wide range of chemicals, including those commonly used in a laboratory setting.[3][4][5] Double-gloving provides an additional layer of protection against potential tears or punctures. Gloves should be inspected for any signs of degradation before and during use. Hands should be thoroughly washed after removing gloves.[3]
Eyes/Face Chemical safety goggles and a face shield. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body A lab coat that is fully buttoned and has tight-fitting cuffs. This prevents skin contact with any accidental spills. The lab coat should be made of a chemically resistant material.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. This is mandatory when handling the solid compound outside of a certified chemical fume hood, or if there is any potential for aerosol generation. The specific cartridge type should be selected based on a formal risk assessment.

Experimental Workflow for PPE Selection:

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Minimizing Exposure at Every Step

Safe handling practices are as crucial as the PPE worn. The following operational procedures must be followed:

  • Controlled Environment: All handling of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile solid should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: Use a draft shield or an enclosed balance when weighing the compound.[6] Utilize disposable weighing boats and spatulas to prevent cross-contamination.

  • Dissolving: Add solvents slowly to the solid to avoid splashing. If heating is necessary, use a controlled heating mantle with proper ventilation.

  • Spill Management: In the event of a spill, evacuate the immediate area and follow established laboratory spill cleanup procedures for hazardous materials. Do not attempt to clean a large spill without appropriate training and equipment.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

Waste Segregation is Paramount:

Waste TypeDisposal Container
Solid Waste A designated, clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, bench paper, and any other solid materials that have come into contact with the compound.
Liquid Waste A designated, clearly labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvents used. Do not mix incompatible waste streams.
Sharps Waste Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[6]

Disposal Workflow:

Caption: Workflow for the proper segregation and disposal of hazardous waste.

All waste must be disposed of through a licensed hazardous waste contractor.[7][8] Do not dispose of this chemical down the drain or in the regular trash. Contaminated nitrile gloves should be treated as hazardous waste.[7][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • NextSDS. 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile — Chemical Substance Information. [Link]

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. [Link]

  • Monuite. (2023, February 8). How to dispose of nitrile gloves?. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Veterinary Sustainability Alliance. Nitrile gloves. [Link]

  • Safe Operating Procedure. (2024, July). Personal Protective Equipment for Chemical Exposures. [Link]

  • NextSDS. 2-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. [Link]

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]

  • Union Parts Sp. z o.o. Instructions for use of nitrile gloves ROTINGER cat. III PPE. [Link]

  • Premier Safety. Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • Der Pharma Chemica. Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. [Link]

  • NextSDS. 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile — Chemical Substance Information. [Link]

Sources

×

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1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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